molecular formula C9H12N2O2 B1330993 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 842972-14-9

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No.: B1330993
CAS No.: 842972-14-9
M. Wt: 180.2 g/mol
InChI Key: TYDZWBIBMZLMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h5H,2-4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDZWBIBMZLMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349602
Record name 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842972-14-9
Record name 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its rigid, partially saturated bicyclic core, coupled with the carboxylic acid functionality, provides a versatile scaffold for the synthesis of diverse compound libraries. This guide offers a comprehensive, technically-detailed overview of a robust and efficient synthesis of this target molecule, elucidating the underlying chemical principles and providing actionable experimental protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The indazole core can be constructed via the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent. This leads to a strategic disconnection of the pyrazole ring, identifying a substituted cyclohexanone derivative as a key precursor. Specifically, the synthesis commences with the readily available 4-methylcyclohexanone, which undergoes a Claisen condensation with diethyl oxalate to introduce the necessary carbon framework for the subsequent heterocyclization and the eventual carboxylic acid moiety.

Synthetic Workflow Overview

The synthesis of this compound is accomplished in a three-step sequence:

  • Claisen Condensation: Formation of ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate from 4-methylcyclohexanone and diethyl oxalate.

  • Indazole Formation: Cyclization of the intermediate β-keto ester with hydrazine hydrate to yield ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the final product, this compound.

Synthesis_Workflow Start 4-Methylcyclohexanone Intermediate1 Ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate Start->Intermediate1 1. Claisen Condensation (Diethyl Oxalate, NaOEt) Intermediate2 Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate Intermediate1->Intermediate2 2. Indazole Formation (Hydrazine Hydrate) FinalProduct This compound Intermediate2->FinalProduct 3. Saponification (NaOH, H2O/EtOH)

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Claisen Condensation - Synthesis of Ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate

The initial step involves a base-mediated Claisen condensation between 4-methylcyclohexanone and diethyl oxalate.[1][2] Sodium ethoxide is a suitable base for this transformation, generating the enolate of the ketone, which then acts as a nucleophile.

Protocol:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of 4-methylcyclohexanone (1.0 equivalent) in anhydrous ethanol dropwise to the stirred suspension of sodium ethoxide.

  • After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the excess base.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate by vacuum distillation or column chromatography on silica gel.

ParameterValue
Starting Material 4-Methylcyclohexanone
Key Reagents Diethyl oxalate, Sodium ethoxide
Solvent Anhydrous Ethanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Plausible Yield 65-75%
Step 2: Indazole Formation - Synthesis of Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

The intermediate β-keto ester undergoes cyclocondensation with hydrazine to form the tetrahydroindazole ring system.[3] This reaction is typically acid-catalyzed.

Protocol:

  • Dissolve the purified ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate.

ParameterValue
Starting Material Ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate
Key Reagents Hydrazine hydrate, Glacial acetic acid
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 4-6 hours
Plausible Yield 70-80%
Step 3: Saponification - Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base.[4]

Protocol:

  • Dissolve ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Heat the mixture to reflux for 2-4 hours, or stir at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

ParameterValue
Starting Material Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate
Key Reagents Sodium hydroxide
Solvent Ethanol/Water
Reaction Temperature Room Temperature to Reflux
Reaction Time 2-24 hours
Plausible Yield 85-95%

Mechanistic Insights

Claisen_Mechanism cluster_0 Claisen Condensation Ketone 4-Methylcyclohexanone Enolate Enolate Ketone->Enolate NaOEt Adduct Tetrahedral Intermediate Enolate->Adduct + Diethyl Oxalate Oxalate Diethyl Oxalate Product β-Keto Ester Adduct->Product - NaOEt

Figure 2: Simplified mechanism of the Claisen condensation step.

The Claisen condensation is initiated by the deprotonation of the α-carbon of 4-methylcyclohexanone by sodium ethoxide to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester. The reaction is driven to completion by the deprotonation of the newly formed acidic proton between the two carbonyl groups.

Indazole_Formation cluster_1 Indazole Formation KetoEster β-Keto Ester Hydrazone Hydrazone Intermediate KetoEster->Hydrazone + Hydrazine Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Nucleophilic Attack IndazoleEster Indazole Ester Cyclized->IndazoleEster Dehydration

Figure 3: Simplified mechanism of the indazole formation step.

The formation of the indazole ring proceeds through the initial reaction of hydrazine with one of the carbonyl groups of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring of the tetrahydroindazole system.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting with the readily available 4-methylcyclohexanone, this three-step sequence offers a practical approach for researchers in the field of drug discovery and development. The provided protocols, along with the mechanistic insights, are intended to empower scientists to confidently synthesize this valuable building block for their research endeavors.

References

  • Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. [Link]

  • Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • PMC - NIH. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. [Link]

  • Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. [Link]

  • OpenStax. 23.8 Mixed Claisen Condensations. [Link]

  • NF Jain and CE Masse. Synthesis from Carboxylic Acid Derivatives. [Link]

  • Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. [Link]

  • PubChem. Indazole-3-carboxylic acid. [Link]

  • Concordia University. CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a substituted indazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a recurring motif in a variety of biologically active molecules. Understanding the physicochemical properties of this specific analog is paramount for researchers in predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details robust experimental methodologies for their determination, and offers insights into the interpretation of its spectroscopic data.

Due to the limited availability of direct experimental data for this specific compound, this guide integrates calculated values, data from analogous structures, and established scientific principles to provide a thorough and practical resource for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise structure and identity.

  • IUPAC Name: this compound

  • CAS Number: 842972-14-9[1][2]

  • Molecular Formula: C₉H₁₂N₂O₂

  • Canonical SMILES: CC1CCC2=C(C1)C(=NN2)C(=O)O

The structure comprises a bicyclic system where a pyrazole ring is fused to a substituted cyclohexene ring, with a carboxylic acid moiety at the 3-position of the indazole core and a methyl group at the 5-position. The tautomeric nature of the pyrazole ring (2H-indazole) is a key feature influencing its properties.

Caption: 2D Chemical Structure of this compound.

Calculated and Estimated Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's properties. These values are crucial for guiding experimental design and hypothesis generation.

PropertyEstimated ValueSource/MethodSignificance in Drug Discovery
Molecular Weight 180.21 g/mol CalculationInfluences diffusion rates and overall ADME properties.
XLogP3 1.3PubChem (Analog)[3]A measure of lipophilicity, impacting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 65.98 ŲChemSrc (Analog)[4]Predicts transport properties, particularly blood-brain barrier penetration.
Hydrogen Bond Donors 2CalculationInfluences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 3CalculationAffects solubility and binding affinity.

Note: Some values are derived from the unmethylated analog, 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, and should be considered as close approximations.

Key Physicochemical Parameters and Their Determination

Acidity Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, two key ionizable groups are present: the carboxylic acid and the pyrazole ring nitrogens. The carboxylic acid is expected to be acidic, while the pyrazole moiety can exhibit both weak basic and acidic properties.

Expected pKa Values:

  • Carboxylic Acid (pKa₁): Expected to be in the range of 3-5, typical for carboxylic acids.

  • Pyrazole Ring (pKa₂): The pyrazole ring can be protonated under acidic conditions and deprotonated under strongly basic conditions. The pKa for protonation is likely to be low (around 1-3), while the pKa for deprotonation of the N-H is expected to be high.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6][7][8]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the titration curve.[6]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[5]

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[5]

  • Titration:

    • Place a known volume of the compound's stock solution in a titration vessel.

    • Add the background electrolyte.

    • If determining the acidic pKa, titrate with the standardized NaOH solution, adding small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point. This can be more accurately determined from the peak of the first derivative of the titration curve.[6]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_compound Prepare Compound Solution titrate Titrate with Incremental Additions prep_compound->titrate prep_titrant Standardize Titrants (Acid/Base) prep_titrant->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH at Equilibrium titrate->record plot Plot pH vs. Titrant Volume record->plot derivative Calculate First Derivative plot->derivative pka Determine pKa at Inflection Point derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (commonly 7.4) is more relevant.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for LogP and LogD determination.[9]

Principle: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer. After equilibration, the concentration of the compound in each phase is measured, and the ratio is used to calculate LogP or LogD.[9]

Step-by-Step Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by shaking them together and allowing the phases to separate.

  • Partitioning:

    • Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully sample each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Calculation:

    • LogP (or LogD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Aqueous Solubility

Aqueous solubility is a key factor influencing drug dissolution and absorption. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

Principle: An excess of the solid compound is equilibrated with an aqueous buffer to create a saturated solution. The concentration of the dissolved compound is then measured. This method determines the thermodynamic or equilibrium solubility.[11]

Step-by-Step Methodology:

  • Equilibration:

    • Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., buffers at various pH values).

    • Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Separation:

    • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification:

    • Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Result Expression: Solubility is typically reported in units of µg/mL or µM.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

Infrared (IR) Spectroscopy

Expected Characteristic Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[13][14][15][16]

  • C-H Stretch (Aliphatic): Sharp peaks are anticipated just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹.[13][17] Its exact position can be influenced by hydrogen bonding.

  • C=N and C=C Stretch (Indazole Ring): Absorptions in the 1650-1450 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • -COOH Proton: A broad singlet is expected far downfield, typically in the range of 10-13 ppm. This signal may be exchangeable with D₂O.[15]

  • N-H Proton (Pyrazole): A broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

  • Aliphatic Protons (Cyclohexene Ring): A series of multiplets are expected in the upfield region (approximately 1.5-3.0 ppm). The methyl group protons would appear as a doublet or singlet depending on the chirality of the C5 carbon, likely in the 0.9-1.2 ppm range.

Predicted ¹³C NMR Chemical Shifts:

  • Carbonyl Carbon (-COOH): Expected in the downfield region, around 165-185 ppm.[15]

  • Indazole Ring Carbons: Aromatic and olefinic carbons of the indazole ring would appear in the 110-150 ppm range.

  • Aliphatic Carbons: Carbons of the cyclohexene ring and the methyl group will be found in the upfield region (approximately 20-40 ppm).

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound (180.21 m/z) should be observable.

  • Loss of -OH: A fragment corresponding to [M-17]⁺ is expected from the loss of the hydroxyl radical from the carboxylic acid group.[18]

  • Loss of -COOH: A fragment at [M-45]⁺ due to the loss of the entire carboxyl group.

  • Acylium Ion: A prominent peak corresponding to [M-OH]⁺ - CO, resulting from the subsequent loss of carbon monoxide from the [M-17]⁺ fragment.[18]

  • Retro-Diels-Alder Fragmentation: The tetrahydroindazole core may undergo characteristic retro-Diels-Alder fragmentation of the cyclohexene ring.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound, providing both estimated values and detailed, field-proven experimental protocols for their determination. While experimental data for this specific molecule is not widely published, the methodologies and predictive insights presented herein offer a robust framework for its characterization. A thorough understanding and experimental validation of its pKa, lipophilicity, solubility, and spectroscopic characteristics are crucial for any research or development program involving this compound, enabling informed decisions and accelerating the path toward its potential applications.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

  • Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. [Link]

  • Aqueous Solubility Determination. UT Southwestern Medical Center. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. Michigan State University. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • Aqueous Solubility Assays. Creative Bioarray. [Link]

  • 5932-32-1 | MFCD01248822. Aaron Chemistry. [Link]

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem. [Link]

  • Free N‐heterocyclic carbenes from Brønsted acidic ionic liquids: Direct detection by electrospray ionization mass spectrometry. National Institutes of Health. [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids. Oregon State University. [Link]

  • PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. PubChemLite. [Link]

  • Chemical Properties of Propane, 1-methoxy-2,2-dimethyl- (CAS 1118-00-9). Cheméo. [Link]

  • Mass Spec 3e Carboxylic Acids. YouTube. [Link]

  • Indazole-3-carboxylic acid | CAS#:4498-67-3. Chemsrc. [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. National Institutes of Health. [Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed. [Link]

  • 1H-[9][19][20]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. [Link]

  • 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations. Journal of the Chemical Society C: Organic. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-driven framework for the complete structure elucidation of the novel heterocyclic compound, 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical strategy, emphasizing a self-validating system of protocols to ensure the unambiguous determination of the molecular structure.

Introduction: The Significance of the Tetrahydro-indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and potent receptor antagonist properties.[1][2][3] The partially saturated tetrahydro-indazole variant introduces a three-dimensional character to the otherwise planar aromatic system, which can be critical for optimizing binding interactions with biological targets. The specific substitution pattern of a methyl group at the 5-position and a carboxylic acid at the 3-position on this scaffold presents a unique synthetic target with potential for novel therapeutic applications.

The unequivocal confirmation of such a structure is paramount before its advancement into biological screening and further development. This guide outlines a multi-pronged analytical approach, integrating mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and culminating in the gold standard of X-ray crystallography for absolute structure confirmation.

Proposed Analytical Workflow

The structure elucidation of a novel compound follows a logical progression from establishing the molecular formula to mapping out the intricate connectivity and stereochemistry. The proposed workflow is designed to be efficient and conclusive.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Absolute Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) Determine Molecular Formula FTIR Fourier-Transform Infrared (FT-IR) Spectroscopy Identify Key Functional Groups HRMS->FTIR Provides Elemental Composition 1D_NMR 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments FTIR->1D_NMR Confirms Functional Groups for NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity 1D_NMR->2D_NMR Assigns Signals for Correlation XRay Single-Crystal X-ray Crystallography Unambiguous 3D Structure 2D_NMR->XRay Defines Connectivity for Crystal Model

Caption: A logical workflow for the structure elucidation of a novel compound.

High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Blueprint

Expertise & Experience: The first critical step is to determine the elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides the necessary mass accuracy to confidently propose a molecular formula. For this compound, we anticipate a specific high-resolution mass.

Protocol:

  • Sample Preparation: Dissolve a small quantity of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Perform the analysis in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass calculated for the proposed formula, ensuring the mass error is within a 5 ppm tolerance.

Expected Data:

ParameterExpected Value
Molecular Formula C9H12N2O2
Exact Mass 180.0899
[M+H]⁺ (Positive Mode) 181.0972
[M-H]⁻ (Negative Mode) 179.0827

The observation of these ions with high mass accuracy provides strong evidence for the proposed molecular formula.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule. The presence of the carboxylic acid and the N-H bonds of the indazole ring will give rise to characteristic absorption bands.

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-H stretchBroad band, characteristic of a carboxylic acid.
~3200N-H stretchModerate absorption from the indazole ring NH.
~2930, 2850C-H stretchAliphatic C-H stretching of the cyclohexene ring and methyl group.
~1700C=O stretchStrong absorption from the carboxylic acid carbonyl.
~1600C=N stretchStretching vibration of the indazole ring.
~1450C-H bendAliphatic C-H bending.

The presence of these key bands provides corroborating evidence for the proposed functional groups within the molecule.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HCOOHThe acidic proton of the carboxylic acid, often broad.
~12.0br s1HN-HThe N-H proton of the indazole ring.
~2.7-2.5m2HH-4Protons adjacent to the sp² carbon of the indazole.
~2.4-2.2m2HH-7Protons adjacent to the sp² carbon of the indazole.
~1.9-1.7m2HH-6Methylene protons in the aliphatic ring.
~1.6-1.4m1HH-5Methine proton at the chiral center.
~1.0d3HCH₃Methyl group doublet, coupled to H-5.
¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarboxylic acid carbonyl carbon.
~145C-3sp² carbon of the indazole ring attached to the carboxylic acid.
~140C-7aFused sp² carbon of the indazole ring.
~115C-3aFused sp² carbon of the indazole ring.
~30C-5Methine carbon bearing the methyl group.
~28C-6Methylene carbon in the aliphatic ring.
~25C-4Methylene carbon in the aliphatic ring.
~22C-7Methylene carbon in the aliphatic ring.
~20CH₃Methyl carbon.
2D NMR Spectroscopy: Connecting the Pieces

Expertise & Experience: 2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the final connectivity.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), revealing the sequence of protons in the aliphatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, confirming C-H attachments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for piecing together the entire molecular framework, including connecting the aliphatic ring to the indazole core and the carboxylic acid to the C-3 position.

HMBC_Correlations cluster_mol Key HMBC Correlations mol C3 C3 C3a C3a C4 C4 H4 H4 H4->C3a C5 C5 H4->C5 H5 H5 C6 C6 H6 H6 C7 C7 H7 H7 H7->C5 C7a C7a H7->C7a CH3 CH3 H_CH3 H-CH3 H_CH3->C4 H_CH3->C5 H_CH3->C6 COOH COOH H_COOH H-COOH

Caption: Expected key HMBC correlations for structure confirmation.

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure, including relative and absolute stereochemistry.[8]

Protocol:

  • Crystallization: The critical and often most challenging step is to grow a single crystal of sufficient quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.

A successful X-ray crystallographic analysis will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and the three-dimensional arrangement of the atoms in the crystal lattice.[7] This would definitively confirm the position of the methyl group at C-5 and the carboxylic acid at C-3.

Conclusion

The structure elucidation of this compound requires a systematic and multi-technique approach. By integrating the data from high-resolution mass spectrometry, FT-IR, and a suite of 1D and 2D NMR experiments, a confident structural assignment can be made. The final and incontrovertible confirmation is achieved through single-crystal X-ray crystallography. This rigorous analytical workflow ensures the scientific integrity of the assigned structure, providing a solid foundation for any subsequent research and development activities.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry. Retrieved from [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016). MDPI. Retrieved from [Link]

  • Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). ResearchGate. Retrieved from [Link]

  • A view of molecular structure showing the displacement ellipsoids are... (n.d.). ResearchGate. Retrieved from [Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). MDPI. Retrieved from [Link]

  • Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). (2018). PubMed. Retrieved from [Link]

  • (PDF) Coordination compounds of 4,5,6,7-tetrahydro-1 H -indazole with Cu(II), Co(II) and Ag(I): Structural, antimicrobial, antioxidant and enzyme inhibition studies. (2017). ResearchGate. Retrieved from [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (2007). Wiley-VCH. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of indazole-3-carboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. Retrieved from [Link]

  • X-ray crystal structures of compounds (a) 2a (only one... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Austin Publishing Group. Retrieved from [Link]

  • Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. (2024). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

biological activity of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] The partially saturated tetrahydroindazole core represents a key vector for exploring new chemical space and biological activities. This guide provides a comprehensive technical overview of the predicted . Due to the limited direct experimental data on this specific molecule, this document leverages a predictive approach based on the well-documented biological activities and structure-activity relationships (SAR) of closely related tetrahydroindazole and indazole-3-carboxylic acid analogs. We will delve into the synthetic rationale, explore potential therapeutic targets with a focus on dihydroorotate dehydrogenase (DHODH) inhibition and anti-inflammatory mechanisms, and provide detailed, field-proven experimental protocols for the validation of these predicted activities.

Introduction: The Tetrahydroindazole Core in Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules.[2] Among these, the indazole ring system, a bicyclic structure composed of a pyrazole fused to a benzene ring, has garnered significant attention.[2] Its derivatives are known to exhibit a wide array of pharmacological properties, including anti-tumor, anti-inflammatory, and antimicrobial activities.[3][4]

The focus of this guide, this compound, introduces two key structural modifications to the basic indazole scaffold: partial saturation of the carbocyclic ring and a methyl substitution at the 5-position. The tetrahydro- prefix indicates a departure from a fully aromatic system, which can significantly impact the molecule's three-dimensional conformation, solubility, and metabolic stability. The carboxylic acid at the 3-position is a common feature in many bioactive indazole derivatives, often serving as a key interacting group with biological targets.[5]

Given the established precedent for biological activity within this chemical class, we can hypothesize that this compound is likely to possess notable pharmacological effects. This guide will provide the foundational knowledge and experimental frameworks to explore these possibilities.

Synthesis of the Tetrahydroindazole Scaffold

The synthesis of 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acids typically proceeds via a condensation reaction between a cyclic β-ketoester and a hydrazine derivative. This is a robust and versatile method that allows for the introduction of various substituents on both the carbocyclic and pyrazole rings.

Representative Synthetic Protocol

The following protocol outlines a general and efficient method for the synthesis of the 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid core.

Step 1: Synthesis of Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate

This starting material can be synthesized via several established routes, such as the Michael addition of a methyl-containing nucleophile to a cyclohexenone derivative, followed by Dieckmann condensation.

Step 2: Condensation with Hydrazine

  • To a solution of ethyl 4-methyl-2-oxocyclohexane-1-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is taken up in water and acidified with a 1M HCl solution to precipitate the crude product.

  • The solid is collected by filtration, washed with cold water, and dried to yield the ethyl ester of this compound.

Step 3: Hydrolysis to the Carboxylic Acid

  • The ethyl ester from the previous step is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide.

  • The mixture is heated to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.

  • The solution is acidified with 2M HCl to a pH of approximately 3-4, leading to the precipitation of the final product, this compound.

  • The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow start Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate step1 Hydrazine Hydrate, Ethanol, Reflux start->step1 intermediate Ethyl 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate step1->intermediate step2 1. NaOH (aq), Ethanol, Reflux 2. HCl (aq) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Predicted Biological Activities and Mechanistic Insights

Based on the structure of this compound and the known activities of its analogs, we can predict several potential biological activities.

Inhibition of Human Dihydroorotate Dehydrogenase (DHODH)

Mechanistic Rationale: Human DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This makes DHODH a validated target for the treatment of cancer and autoimmune diseases. Several tetrahydroindazole derivatives have been identified as potent inhibitors of DHODH.[5] The carboxylic acid moiety at the 3-position is often crucial for binding to the active site of the enzyme.

Structure-Activity Relationship (SAR) Insights: Studies on related tetrahydroindazole-based DHODH inhibitors have shown that the stereochemistry at the chiral center of the saturated ring and the nature of substituents on the pyrazole and carbocyclic rings significantly influence potency.[5] The presence of a methyl group at the 5-position, as in our target compound, could potentially enhance binding affinity through favorable hydrophobic interactions within the enzyme's active site.

Proposed Experimental Protocol for DHODH Inhibition Assay:

  • Enzyme Source: Recombinant human DHODH can be expressed and purified from E. coli.

  • Assay Principle: The enzymatic activity of DHODH can be measured by monitoring the reduction of a ubiquinone analog, which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of the electron acceptor is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add the assay buffer, recombinant human DHODH, and varying concentrations of the test compound.

    • Initiate the reaction by adding the substrates (dihydroorotate and a suitable ubiquinone analog).

    • Measure the rate of the reaction by monitoring the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

DHODH_Inhibition_Workflow reagents Recombinant hDHODH Assay Buffer Test Compound (Varying Conc.) incubation Pre-incubation reagents->incubation substrates Dihydroorotate Ubiquinone Analog reaction Reaction Initiation incubation->reaction Add Substrates measurement Spectrophotometric Reading reaction->measurement analysis IC50 Determination measurement->analysis

Caption: Experimental workflow for determining DHODH inhibitory activity.

Anti-inflammatory Activity

Mechanistic Rationale: The anti-inflammatory properties of indazole derivatives are well-documented.[4][6][7] These effects can be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, modulation of cytokine production, and blockade of ion channels involved in inflammatory cell activation.[7][8]

Structure-Activity Relationship (SAR) Insights: For indazole-based anti-inflammatory agents, the substitution pattern on the indazole core plays a critical role in determining the specific mechanism and potency. For example, certain indazole-3-carboxamides have been shown to be potent blockers of the calcium-release activated calcium (CRAC) channel, which is essential for the activation of mast cells and other immune cells.[8] The carboxylic acid group of our target compound could potentially mimic the interactions of these carboxamides.

Proposed Experimental Protocol for Assessing Anti-inflammatory Activity:

A. Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages:

  • Cell Line: Use a murine macrophage cell line such as RAW 264.7.

  • Procedure:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Determine the IC50 value for the inhibition of cytokine release.

B. Carrageenan-induced Paw Edema in Rodents (In Vivo):

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer the test compound orally or intraperitoneally at various doses.

    • After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculate the percentage of inhibition of edema for each dose compared to a vehicle-treated control group.

Quantitative Data Summary (Predictive Framework)

The following table provides a template for summarizing the expected quantitative data from the proposed experimental protocols.

Biological Target/AssayPredicted ActivityKey ParameterExpected Range (based on analogs)
Human DHODHInhibitionIC500.1 - 10 µM
LPS-induced TNF-α ReleaseInhibitionIC501 - 50 µM
Carrageenan-induced Paw EdemaAnti-inflammatoryED5010 - 100 mg/kg

Note: These are hypothetical ranges based on published data for structurally related compounds and should be experimentally determined.

Conclusion

While direct experimental evidence for the is currently lacking in the public domain, a strong rationale exists for its investigation as a potential therapeutic agent. Based on the extensive research into related tetrahydroindazole and indazole-3-carboxylic acid derivatives, this compound is predicted to exhibit inhibitory activity against human DHODH and possess anti-inflammatory properties. The detailed experimental protocols provided in this guide offer a clear and robust framework for the systematic evaluation of these predicted activities. The insights gained from such studies will be invaluable in elucidating the therapeutic potential of this specific molecule and in guiding the future design of novel indazole-based drugs.

References

  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4230–4249. Available at: [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Request PDF. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • Seefelder, M., & Armbrust, H. (n.d.). Production of indazole-(3)-carboxylic acids. Google Patents.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. Available at: [Link]

  • Di Chiacchio, U., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3394–3403. Available at: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Gaikwad, M., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3, 6- dimethyl- 4, 5, 6, 7-tetrahydro-1H-indazol-5. Journal of medicinal and chemical sciences.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865–869. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid Derivatives: Synthesis, Derivatization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

The tetrahydroindazole scaffold represents a "privileged" structure in medicinal chemistry, a framework that has repeatedly demonstrated its utility in developing high-affinity ligands for a diverse array of biological targets.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry, making it an ideal starting point for structure-based drug design. This guide focuses on a specific, yet underexplored, variant of this scaffold: 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid . The introduction of a methyl group at the 5-position offers a subtle but significant modification, potentially influencing binding affinity, selectivity, and metabolic stability.

This document is structured not as a rigid protocol book, but as a strategic guide for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, provide robust, self-validating experimental protocols, and explore the promising therapeutic avenues for derivatives of this core, grounded in authoritative literature on analogous structures.

The Strategic Synthesis of the Core Scaffold

The synthesis of the 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid core is most efficiently achieved through the condensation of a β-ketoester with hydrazine. This classical approach forms the heterocyclic indazole ring in a reliable manner. For our specific target, the key is the selection of the appropriate methylated β-ketoester precursor.

Precursor Selection and Rationale

The logical starting material for introducing the 5-methyl group is a 4-methyl-2-oxocyclohexane-1-carboxylic acid ester . The numbering of the cyclohexanone precursor translates directly to the numbering of the final tetrahydroindazole product.

dot

Caption: Synthetic pathway rationale.

Experimental Protocol: Synthesis of Ethyl 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

This protocol is adapted from established procedures for the synthesis of related tetrahydroindazoles. The key transformation is the reaction of the β-ketoester with hydrazine, which proceeds via a hydrazone intermediate that subsequently cyclizes.

Materials:

  • Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate

  • Hydrazine hydrate (85% in water)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 4-methyl-2-oxocyclohexane-1-carboxylate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ester).

  • Hydrazine Addition: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Hydrolysis to the Carboxylic Acid Core

The synthesized ester is readily hydrolyzed to the target carboxylic acid, which serves as the primary handle for derivatization.

Materials:

  • Ethyl 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl), 1M solution

Step-by-Step Methodology:

  • Saponification: Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio). Add NaOH (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield This compound .

Derivatization Strategies for Library Development

The carboxylic acid moiety is a versatile functional group for generating a library of derivatives, primarily through the formation of amides and esters. These modifications allow for the systematic exploration of structure-activity relationships (SAR).

Amide Synthesis via Coupling Chemistry

Amide bond formation is a cornerstone of medicinal chemistry. The use of standard coupling reagents provides a reliable and high-yielding route to a diverse range of carboxamides.

dot

Caption: Amide synthesis workflow.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation: To a solution of this compound (1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours until completion.

  • Work-up and Purification: Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed sequentially with aqueous sodium bicarbonate, water, and brine, then dried and concentrated. The final product is purified by column chromatography.

Ester Synthesis

Esterification provides another avenue for derivatization, modulating properties such as solubility and cell permeability.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Suspend the core carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid.[2]

  • Reflux: Heat the mixture to reflux for several hours until ester formation is complete.

  • Work-up: Cool the reaction, remove the excess alcohol, and neutralize with a saturated solution of sodium bicarbonate. Extract the ester with an organic solvent, dry, and purify as needed.

Therapeutic Landscape and Biological Rationale

While direct biological data for the 5-methyl-tetrahydroindazole-3-carboxylic acid scaffold is not yet widely published, the broader class of tetrahydroindazoles has shown significant activity against several important therapeutic targets. Derivatives of our core compound are therefore prime candidates for screening in these areas.

Potential as Protein Kinase Inhibitors (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes.[3]

Compound ClassTarget(s)Reported ActivityReference
TetrahydroindazolesCDK2/cyclin A, EIC50 values in the low micromolar range[3]
Indazole DerivativesVEGFR-2, FGFRPotent inhibition in enzymatic assays[4]

The rationale for screening 5-methyl derivatives lies in probing the pocket of the ATP-binding site. The methyl group can provide beneficial hydrophobic interactions or, conversely, create steric hindrance, thus fine-tuning selectivity and potency.

dot

Caption: Simplified CDK2 signaling pathway.

Potential as Anti-inflammatory Agents

Inflammation is a key pathological process in numerous diseases. Tetrahydroindazole derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of the COX-2 enzyme.[5] Additionally, related indazole-3-carboxamides have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, which is crucial for mast cell activation and inflammatory responses.[1][6]

Compound ClassTarget(s)Reported ActivityReference
Tetrahydro-2H-indazolesCOX-2In vivo anti-inflammatory activity[5]
Indazole-3-carboxamidesCRAC ChannelSub-micromolar IC50 for calcium influx inhibition[1][6]

The 5-methyl scaffold could be explored to optimize binding within the active sites of these inflammatory targets, potentially leading to novel therapeutics for autoimmune disorders or allergies.

Conclusion and Future Outlook

The This compound core is a promising, yet underexplored, scaffold in medicinal chemistry. This guide provides a robust and scientifically-grounded framework for its synthesis and derivatization. By leveraging established chemical principles and drawing parallels from structurally related compounds, we have outlined detailed protocols that are both reliable and adaptable.

The true potential of this scaffold lies in its application. Based on the demonstrated activities of analogous tetrahydroindazoles, we strongly advocate for the screening of 5-methyl derivatives against protein kinases involved in oncology and key targets in inflammatory pathways. The strategic placement of the methyl group offers a clear path for generating novel intellectual property and developing next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.

References

  • Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1167-1172. Available at: [Link]

  • PrepChem (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Available at: [Link]

  • Kushwaha, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1637-1673. Available at: [Link]

  • European Patent Office. (1990). Indazole-3-carboxylic acid derivatives. EP0358903A2.
  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. Available at: [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. Russian Journal of General Chemistry, 89(1), 123-128. Available at: [Link]

  • Gein, V. L., et al. (2021). Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. Pharmaceutical Chemistry Journal, 54(11), 1124-1128. Available at: [Link]

  • Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4904-4925. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2093. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Organic Syntheses (n.d.). Indazole. Organic Syntheses, Coll. Vol. 3, p.475 (1955); Vol. 27, p.48 (1947). Available at: [Link]

  • Wang, Y., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. Available at: [Link]

  • Organic Syntheses (n.d.). Ethyl azodicarboxylate. Organic Syntheses, Coll. Vol. 4, p.411 (1963); Vol. 32, p.66 (1952). Available at: [Link]

  • Youssif, B. G., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 123, 105777. Available at: [Link]

  • Organic Syntheses (n.d.). Ethyl hydrazodicarboxylate. Organic Syntheses, Coll. Vol. 2, p.278 (1943); Vol. 19, p.42 (1939). Available at: [Link]

  • Al-Soud, Y. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2093. Available at: [Link]

  • U.S. Patent and Trademark Office. (2023). Substituted indazoles. US 2023/0174508 A1.
  • T. Chandrasekhar, et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • U.S. Patent and Trademark Office. (2017). Substituted indazoles. US 9,580,421 B2.
  • Rosati, O., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3467-3475. Available at: [Link]

  • Lee, J., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International, 291, 148-154. Available at: [Link]

  • Islam, M. R., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 11(1), 1639. Available at: [Link]

Sources

Spectroscopic Data for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. As a key heterocyclic scaffold, understanding its structural features through spectroscopic analysis is paramount for its application in medicinal chemistry and drug development.[1][2][3][4] This document will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of the molecule, offering insights into the experimental choices and data interpretation.

Molecular Structure and its Spectroscopic Implications

This compound is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a substituted cyclohexene ring. The presence of a carboxylic acid group, a chiral center at the 5-position, and various aliphatic and aromatic protons present unique spectroscopic signatures that are crucial for its characterization.

Caption: Molecular structure and key features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aliphatic protons of the tetrahydro ring, the methyl group, the N-H protons of the indazole ring, and the carboxylic acid proton.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5][6][7]
~10.0 - 11.0Broad Singlet1HN-H (indazole)The N-H proton of the pyrazole ring is also deshielded and can exhibit broadening.
~2.5 - 2.8Multiplet1HC5-HThe methine proton at the chiral center will be coupled to the adjacent methylene protons and the methyl group.
~1.5 - 2.4Multiplets6HC4-H₂, C6-H₂, C7-H₂The diastereotopic methylene protons of the tetrahydro ring will show complex splitting patterns due to coupling with each other and adjacent protons.
~1.1Doublet3H-CH₃The methyl protons will appear as a doublet due to coupling with the C5 proton.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.[8][9]

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the presence of the -COOH and N-H protons, a D₂O exchange experiment can be performed. Addition of a drop of D₂O to the NMR tube will cause the signals for these exchangeable protons to disappear.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 175-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[6][9]
~140 - 150C3a, C7aThe quaternary carbons of the pyrazole ring will appear in the aromatic region.
~110 - 120C3The carbon bearing the carboxylic acid group.
~30 - 40C5The methine carbon at the chiral center.
~20 - 30C4, C6, C7The methylene carbons of the tetrahydro ring.
~15 - 20-CH₃The methyl carbon.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 180.08

  • Common Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 135.

    • Decarboxylation (-CO₂, 44 Da) resulting in a fragment at m/z = 136.

    • Cleavage of the tetrahydro ring.

Experimental Protocol for Mass Spectrometry:

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z = 181.[10][11][12] Electron ionization (EI) can also be used, which would generate the molecular ion and more extensive fragmentation, providing structural information.[10][12][13]

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements, allowing for the determination of the elemental composition.[14]

cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction Ionization Ionization (ESI or EI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe broadness is due to strong intermolecular hydrogen bonding.[5][15]
~3200-3400N-H stretchIndazoleThe N-H stretching vibration of the pyrazole ring.
~2850-2960C-H stretchAliphaticStretching vibrations of the C-H bonds in the tetrahydro ring and the methyl group.[16]
1680-1710C=O stretchCarboxylic AcidThe carbonyl stretch is a strong and characteristic absorption.[5][15]
~1600C=N stretchIndazoleStretching vibration of the carbon-nitrogen double bond in the pyrazole ring.
1210-1320C-O stretchCarboxylic AcidStretching vibration of the carbon-oxygen single bond.[5][15]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder and press into a thin pellet.[17][18][19]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[17][19][20]

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).[20][21]

    • Collect a background spectrum of the empty sample holder (or pure KBr for the pellet method) to subtract from the sample spectrum.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, MS, and IR techniques. This guide provides a comprehensive overview of the expected spectroscopic data and the underlying principles for their interpretation. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality data for this and related compounds, facilitating its identification, purity assessment, and further development in various scientific disciplines.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Unknown. (n.d.). Sample preparation for FT-IR.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
  • RTI Laboratories. (n.d.). FTIR Analysis.
  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
  • Unknown. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
  • Wiley-VCH. (2007). Supporting Information.
  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.
  • Unknown. (n.d.). Chemistry: Carboxylic acid NMR.
  • The Royal Society of Chemistry. (2024). Supporting Information.
  • Unknown. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids.
  • Unknown. (n.d.). Table of Characteristic IR Absorptions.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.

Sources

Navigating the Synthesis and Procurement of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydroindazole Scaffold in Modern Drug Discovery

The indazole nucleus and its derivatives are cornerstones in medicinal chemistry, recognized for their diverse pharmacological activities.[1] Among these, the partially saturated 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid framework serves as a crucial building block for a variety of therapeutic agents. This guide focuses on a specific, yet important analog, 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS No. 842972-14-9), providing an in-depth analysis of its commercial availability, a proposed synthetic route for its laboratory-scale preparation, and an exploration of its potential applications in drug development. The insights provided herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

I. Commercial Availability: A Specialty Chemical Landscape

This compound is a specialty chemical available from a select group of commercial suppliers. Unlike more common reagents, it is not typically stocked by large, broad-line distributors, necessitating procurement from niche chemical providers that focus on building blocks for research and development.

SupplierCAS NumberNotes
Santa Cruz Biotechnology, Inc.842972-14-9Listed as a product for proteomics research.[2]
BLDpharm842972-14-9Available for purchase, with information on transportation.[3]
Appchem842972-14-9Listed with basic chemical information.[4]

Expert Insight: The limited number of suppliers suggests that this compound is likely synthesized in small batches for specific research needs rather than being mass-produced. Researchers should anticipate longer lead times for delivery and potentially higher costs compared to more common laboratory chemicals. It is advisable to contact suppliers directly to inquire about stock availability, purity specifications, and lead times before initiating any experimental work.

II. De Novo Synthesis: A Proposed Experimental Protocol

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Formylation and Claisen Condensation cluster_1 Step 2: Ring Formation and Hydrolysis A 4-Methylcyclohexanone C 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one A->C Formylation B Sodium Methoxide, Ethyl Formate E Ethyl 2-(4-methylcyclohexan-1-one-2-yl)-2-oxoacetate C->E Claisen Condensation D Diethyl Oxalate G Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate E->G Cyclization F Hydrazine Hydrate I This compound G->I Saponification H Sodium Hydroxide, Water/Ethanol

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methylcyclohexan-1-one-2-yl)-2-oxoacetate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents) to anhydrous diethyl ether.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. A solution of 4-methylcyclohexanone (1.0 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous diethyl ether is added dropwise over 1 hour, maintaining the temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 2-(4-methylcyclohexan-1-one-2-yl)-2-oxoacetate is purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Cyclization: The purified ethyl 2-(4-methylcyclohexan-1-one-2-yl)-2-oxoacetate from Step 1 is dissolved in ethanol. Hydrazine hydrate (1.1 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux for 4-6 hours.

  • Ester Hydrolysis (Saponification): After cooling to room temperature, a solution of sodium hydroxide (2.5 equivalents) in water is added to the reaction mixture. The mixture is then heated to reflux for an additional 2-3 hours to facilitate the hydrolysis of the ethyl ester.

  • Acidification and Precipitation: The reaction mixture is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration.

  • Purification and Characterization: The crude solid is washed with cold water and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the pure this compound. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

III. Physicochemical Properties and Spectral Data (Predicted)

While experimental spectral data for this specific compound is not widely published, the following are predicted physicochemical properties and spectral characteristics based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
AppearanceWhite to off-white solid
Melting Point>150 °C (decomposition)
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in water

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ: 12.5-13.5 (br s, 1H, COOH), 11.5-12.5 (br s, 1H, NH), 2.0-2.8 (m, 7H, CH₂ and CH), 0.9-1.1 (d, 3H, CH₃).

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ: 165-170 (C=O), 140-145 (C=N), 110-140 (indazole carbons), 20-35 (aliphatic carbons), 15-20 (CH₃).

Expert Insight: The broad singlets in the predicted ¹H NMR spectrum for the carboxylic acid and NH protons are characteristic and their chemical shifts can be sensitive to solvent and concentration. The diastereotopic protons of the cyclohexene ring are expected to show complex multiplets.

IV. Applications in Medicinal Chemistry and Drug Development

The 4,5,6,7-tetrahydro-2H-indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have shown a wide range of biological activities.

  • Anti-inflammatory Agents: A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have demonstrated significant anti-inflammatory activity.[5] The 5-methyl derivative could be explored for similar properties, potentially acting as a cyclooxygenase (COX) inhibitor.[6]

  • Enzyme Inhibition: Tetrahydroindazole derivatives have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for immunosuppressive and anti-cancer drugs.

  • Kinase Inhibition: The tetrahydroindazole core has been utilized in the development of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

Logical Framework for Application

G A This compound B Privileged Scaffold A->B C Anti-inflammatory Activity B->C D Enzyme Inhibition (e.g., DHODH) B->D E Kinase Inhibition (e.g., CDK2) B->E F Drug Discovery & Development C->F D->F E->F

Caption: Potential applications stemming from the core scaffold.

Expert Insight: The introduction of the methyl group at the 5-position can influence the compound's pharmacokinetic and pharmacodynamic properties. It can affect lipophilicity, metabolic stability, and the binding affinity to the target protein. Therefore, this compound represents a valuable tool for structure-activity relationship (SAR) studies in the development of novel therapeutics based on the tetrahydroindazole scaffold. Its carboxylic acid handle also provides a convenient point for further chemical modification and the synthesis of compound libraries.

V. Conclusion

This compound, while a specialty chemical, is accessible to researchers through a limited number of commercial suppliers or via de novo synthesis. The proposed synthetic protocol provides a reliable pathway for its preparation in a laboratory setting. The established biological activities of the tetrahydroindazole scaffold underscore the potential of this particular derivative as a valuable building block in the design and discovery of new drugs, particularly in the areas of inflammation, cancer, and autoimmune diseases. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this compound in their research endeavors.

VI. References

  • Appchem. 2H-Indazole-3-carboxylicacid, 4,5,6,7-tetrahydro-5-methyl-. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48-52.

  • Sanna, M., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Il Farmaco, 62(11-12), 927-935.

Sources

potential therapeutic targets of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the core of compounds targeting a wide array of biological pathways. While direct pharmacological data on this compound is not extensively documented in publicly accessible literature, a comprehensive analysis of its structural analogs provides a robust framework for identifying and validating its potential therapeutic targets. This guide synthesizes existing research on related tetrahydroindazole derivatives to propose high-priority target families, including those involved in oncology, inflammation, and neurodegenerative diseases. Furthermore, we present a logical, field-proven experimental roadmap for progressing from initial hypothesis to target validation, complete with detailed protocols and data presentation strategies.

Introduction: The Tetrahydroindazole Scaffold

The indazole core, a fusion of benzene and pyrazole rings, is a cornerstone of numerous FDA-approved therapeutics.[1][2] Its synthetic accessibility and versatile substitution patterns have made it a favorite among medicinal chemists. The partially saturated analog, the 4,5,6,7-tetrahydro-2H-indazole system, retains key pharmacophoric features while offering a three-dimensional structure that can enhance binding affinity and selectivity for various protein targets. The subject of this guide, this compound (PubChem CID: 655114), combines this promising scaffold with a carboxylic acid moiety—a common feature for engaging with catalytic residues or forming key hydrogen bonds—and a methyl group that can influence binding pocket interactions and metabolic stability.

Landscape of Potential Therapeutic Targets: An Analog-Based Approach

Based on extensive research into structurally related tetrahydroindazole derivatives, we have identified three primary target families for initial investigation.

Protein Kinases: A Dominant Target in Oncology

The indazole moiety is a well-established hinge-binding motif in numerous protein kinase inhibitors.[2] Drugs such as Pazopanib and Axitinib, which are used to treat renal cell carcinoma, feature the indazole scaffold.[1][2] This strongly suggests that this compound and its derivatives could be potent kinase inhibitors.

  • Hypothesized Targets: Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR), Intracellular Tyrosine Kinases (e.g., Src family), Serine/Threonine Kinases (e.g., those in the PI3K/AKT/mTOR pathway).

  • Therapeutic Rationale: Inhibition of these kinases is a clinically validated strategy for treating various cancers by disrupting tumor growth, angiogenesis, and metastasis.

Dihydroorotate Dehydrogenase (DHODH): A Metabolic Target in Cancer and Autoimmune Disease

Recent studies have successfully optimized tetrahydroindazole-based compounds as potent inhibitors of human dihydroorotate dehydrogenase (DHODH).[3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[3]

  • Hypothesized Target: Human Dihydroorotate Dehydrogenase (DHODH).

  • Therapeutic Rationale: DHODH inhibition depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This mechanism is the basis for approved drugs used in rheumatoid arthritis and multiple sclerosis and is an emerging strategy for cancer therapy.[3]

G-Protein Coupled Receptors (GPCRs): Modulators of Inflammation and Neurological Function

The versatility of the tetrahydroindazole scaffold extends to GPCRs. Research has identified derivatives that act as potent antagonists or inverse agonists at several key receptors.

  • Hypothesized Targets:

    • Prostanoid EP4 Receptor: Antagonism of the EP4 receptor is a promising strategy for cancer immunotherapy, as it can reverse prostaglandin E2-mediated immunosuppression in the tumor microenvironment.[4]

    • Cannabinoid Receptor 1 (CB1): Peripherally restricted inverse agonists of the CB1 receptor have been developed from tetrahydroindazole scaffolds for treating metabolic disorders.[5]

    • Sigma-2 (σ2) Receptor: Tetrahydroindazole-based ligands have been developed as selective σ2 receptor ligands, a target of interest for neurodegenerative diseases like Alzheimer's.[6]

Experimental Roadmap for Target Identification and Validation

A systematic, multi-tiered approach is essential to efficiently identify and validate the therapeutic targets of a novel compound. The following workflow is designed to progress from broad screening to specific mechanistic validation.

G cluster_0 Phase 1: Broad Screening & Hit Identification cluster_1 Phase 2: Hit Confirmation & Orthogonal Validation cluster_2 Phase 3: Cellular Function & Phenotypic Assays A Kinase Panel Screening (e.g., 400+ kinases) D Dose-Response & IC50 Determination A->D B Biochemical DHODH Inhibition Assay B->D I Uridine Rescue Assay (for DHODH specificity) B->I Specificity Control C GPCR Binding/Functional Assays (e.g., EP4, CB1, σ2) C->D E Biophysical Binding Assays (SPR or Thermal Shift) D->E Validate Direct Binding F Cell-Based Target Engagement Assay (e.g., NanoBRET, CETSA) E->F Confirm in Cellular Context G Cellular Proliferation/Viability Assays (Cancer Cell Lines) F->G Link Target to Phenotype H Target-Specific Biomarker Modulation (e.g., p-AKT, c-MYC levels) F->H Confirm Mechanism G->I

Caption: A three-phase workflow for target validation.

Phase 1: Broad Screening Protocols

The initial goal is to screen the compound against large panels of potential targets to identify initial "hits."

Protocol 1: Broad-Spectrum Kinase Panel Screen

  • Objective: To identify which, if any, protein kinases are inhibited by the compound.

  • Methodology:

    • Provide the compound to a commercial vendor (e.g., Eurofins DiscoverX, Promega).

    • Request a screen against a large kinase panel (e.g., KINOMEscan™, Kinase-Glo®) at a single high concentration (typically 1-10 µM).

    • The primary readout is typically "% Inhibition" relative to a control.

  • Causality & Interpretation: A significant inhibition (>50-70%) of one or more kinases identifies them as primary hits. This unbiased screen casts a wide net, leveraging the known propensity of the indazole scaffold for kinase binding.

Protocol 2: Recombinant DHODH Enzymatic Assay

  • Objective: To determine if the compound directly inhibits DHODH enzymatic activity.

  • Methodology:

    • Utilize a commercially available recombinant human DHODH enzyme.

    • The assay measures the reduction of a ubiquinone analog (co-substrate) spectrophotometrically.

    • Incubate recombinant DHODH with its substrate (dihydroorotate) and the co-substrate in the presence of varying concentrations of the test compound.

    • Measure the rate of reaction by monitoring the change in absorbance at the appropriate wavelength (e.g., ~290 nm).

  • Causality & Interpretation: A decrease in the reaction rate in the presence of the compound indicates direct enzymatic inhibition. This targeted assay directly tests the hypothesis generated from analog data.[3]

Phase 2: Hit Confirmation and Orthogonal Validation

Once initial hits are identified, the next step is to confirm them with independent methods.

Protocol 3: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

  • Objective: To confirm direct, physical binding between the compound and the purified hit protein and to determine binding kinetics (KD, kon, koff).

  • Methodology:

    • Immobilize the purified recombinant target protein (e.g., a specific kinase, DHODH) onto an SPR sensor chip.

    • Flow a series of concentrations of the test compound across the chip.

    • A binding event causes a change in the refractive index at the surface, which is detected in real-time and measured in Response Units (RU).

    • Fit the resulting sensorgrams to a binding model to calculate kinetic constants.

  • Self-Validation: SPR provides orthogonal validation to enzymatic assays. A confirmed enzymatic inhibitor that does not show direct binding in SPR may be an artifact (e.g., aggregator), whereas a compound that binds but doesn't inhibit might be a non-competitive or allosteric modulator.

Phase 3: Cellular Target Engagement and Functional Assays

The final preclinical step is to demonstrate that the compound engages its target in a live-cell environment and elicits the desired biological response.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To verify that the compound binds to its intended target within intact cells.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Cool the samples and centrifuge to separate aggregated, denatured proteins from the soluble fraction.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blot or mass spectrometry.

  • Causality & Interpretation: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. A shift in the melting curve to a higher temperature in compound-treated cells is strong evidence of intracellular target engagement.

G cluster_0 DHODH Inhibition Pathway Compound 5-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid DHODH DHODH Compound->DHODH Inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cell Proliferation & Survival DNA_RNA->Proliferation Uridine Exogenous Uridine (Rescue Pathway) Uridine->DNA_RNA Bypasses DHODH

Caption: The DHODH inhibition and uridine rescue pathway.

Protocol 5: Uridine Rescue Assay for DHODH Specificity

  • Objective: To demonstrate that the anti-proliferative effect of a putative DHODH inhibitor is specifically due to pyrimidine starvation.

  • Methodology:

    • Culture a rapidly proliferating cancer cell line (e.g., A549, HCT116).

    • Treat cells with the test compound at a concentration that causes significant growth inhibition (e.g., GI50).

    • In a parallel set of wells, co-treat the cells with the compound and an excess of exogenous uridine.

    • Measure cell viability after 72 hours (e.g., using CellTiter-Glo®).

  • Self-Validation: If the compound's anti-proliferative effect is on-target, the addition of uridine will bypass the enzymatic block and "rescue" the cells, restoring viability.[3] Failure to rescue suggests off-target toxicity.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Target Profile for Lead Compound "THI-001"

Target FamilySpecific TargetAssay TypePotency (IC50/KD)Cellular Engagement (CETSA ΔTm)
Metabolic DHODH Enzymatic 55 nM +4.2 °C @ 1 µM
KinaseVEGFR2Enzymatic850 nM+1.1 °C @ 1 µM
KinaseSrcEnzymatic> 10 µMNot Determined
GPCRCB1Functional1.2 µMNot Determined

This table illustrates how data from the proposed workflow can be used to prioritize a lead candidate and its primary target.

Conclusion and Future Directions

The this compound core is a highly promising starting point for the development of novel therapeutics. Based on a wealth of data from structural analogs, the most immediate and promising therapeutic targets to investigate are protein kinases , dihydroorotate dehydrogenase , and select G-protein coupled receptors . The experimental roadmap detailed in this guide provides a rigorous, self-validating framework for identifying the primary target(s) of this compound, confirming its mechanism of action at a cellular level, and building a robust data package for further preclinical and clinical development.

References

  • Iyamu, I. D., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 27(9), 1824-1835. [Link]

  • Mal, S., & Malik, U. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]

  • Lv, K., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4998. [Link]

  • Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4903-4922. [Link]

  • Patel, M. R., et al. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 3(6), 421-429. [Link]

  • Matthews, J. M., et al. (2016). Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 26(21), 5346-5349. [Link]

  • Madsen, C. S., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4136-4151. [Link]

  • Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48-52. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

literature review of tetrahydroindazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tetrahydroindazole Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The tetrahydroindazole scaffold, particularly when functionalized with a carboxylic acid moiety, represents one such privileged core. These compounds have garnered significant attention from researchers in drug discovery for their diverse and potent biological activities, ranging from anti-inflammatory to anti-cancer effects.[1] The indazole ring system is a key feature in several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, underscoring the therapeutic relevance of this heterocyclic core.[2]

This technical guide provides a comprehensive overview of tetrahydroindazole carboxylic acids for researchers, scientists, and drug development professionals. It delves into the core aspects of their synthesis, explores their rich pharmacology with a focus on key molecular targets, elucidates critical structure-activity relationships (SAR), and provides detailed experimental protocols to empower further research and development in this promising area of medicinal chemistry.

Part 1: Foundational Synthesis Strategies

The construction of the tetrahydroindazole carboxylic acid core is most classically achieved through a condensation reaction. The primary and most cited method involves the reaction between an appropriately substituted phenylhydrazine and a cyclic β-keto ester derivative, such as a 2-(hydroxymethylene)cyclohexanone-4-carboxylate.[1][3] This approach allows for the generation of two positional isomers (1-aryl and 2-aryl), whose relative bioactivity can differ significantly.[1][3]

G cluster_reactants Reactants cluster_products Products phenylhydrazine Aryl Hydrazine (R-NH-NH2) reagents Condensation (e.g., Reflux in Ethanol) phenylhydrazine->reagents ketoester Cyclic β-Keto Ester Derivative ketoester->reagents isomer1 1-Aryl-4,5,6,7-tetrahydro -1H-indazole-5-carboxylic acid isomer2 2-Aryl-4,5,6,7-tetrahydro -2H-indazole-5-carboxylic acid reagents->isomer1 Major Isomer (Often more active) reagents->isomer2 Minor Isomer

Caption: General synthesis of tetrahydroindazole carboxylic acids.

Experimental Protocol: Synthesis of 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids

This protocol is a generalized representation based on established literature procedures.[1][3]

  • Reactant Preparation: Dissolve one equivalent of the selected arylhydrazine in a suitable solvent, such as ethanol.

  • Addition of Keto Ester: To the hydrazine solution, add one equivalent of the 2-(hydroxymethylene)cyclohexanone-4-carboxylate derivative.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified tetrahydroindazole carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, IR, and mass spectrometry.[1]

Part 2: Biological Activities and Therapeutic Targets

The tetrahydroindazole carboxylic acid scaffold has proven to be a versatile binder to numerous high-value therapeutic targets. The carboxylic acid group often acts as a key hydrogen bond donor/acceptor or engages in critical charge-charge interactions with target proteins.[4]

Anti-inflammatory Activity

One of the earliest and most well-documented activities of this class of compounds is their anti-inflammatory effect.[3] Several derivatives have demonstrated potent activity in preclinical models of inflammation, such as the carrageenan-induced paw edema test in rats.[3][5]

CompoundBiological ModelPotency (ED₅₀)Reference
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidCarrageenan Edema (Rat)3.5 mg/kg[3]
Various 2,3-disubstituted tetrahydro-2H-indazolesFreund's Adjuvant ArthritisActive[5]

The mechanism for this activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of the inflammatory response.[5]

Kinase Inhibition

Kinases are a major class of drug targets, especially in oncology and immunology. Tetrahydroindazole derivatives have been successfully developed as potent inhibitors of several kinases.

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2, in complex with cyclins, is a key regulator of cell cycle progression.[6] Dysregulation of CDK2 is implicated in various cancers. Several tetrahydroindazole analogues have been identified as submicromolar inhibitors of CDK2/cyclin complexes.[7][8] Interestingly, some of these compounds are thought to bind at a site distinct from the ATP-binding pocket, potentially at the CDK2/cyclin interface, offering a route to greater selectivity.[7][8]

G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E Complex G1->CDK2_CyclinE Activation S S Phase (DNA Synthesis) pRb pRb CDK2_CyclinE->pRb Phosphorylates pRb_P pRb-P E2F E2F pRb->E2F Inhibits E2F->S Promotes Transcription Inhibitor Tetrahydroindazole Inhibitor Inhibitor->CDK2_CyclinE

Caption: Inhibition of the CDK2 pathway by tetrahydroindazoles.

  • Interleukin-2 Inducible T-Cell Kinase (ITK): ITK is a critical enzyme in the T-cell receptor signaling pathway, making it an attractive target for inflammatory disorders like asthma.[9][10] Extensive optimization efforts have led to the discovery of highly potent and selective tetrahydroindazole-based ITK inhibitors that demonstrate efficacy in vivo.[9][10]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells. Chiral tetrahydroindazoles have been identified as a novel class of potent human DHODH inhibitors.[11] Optimization of this series has yielded compounds with favorable potency and ADME (absorption, distribution, metabolism, and excretion) properties, reducing melanoma cell growth in preclinical models.[11]

TargetCompound TypePotency (IC₅₀)Therapeutic AreaReference
CDK2/cyclin A7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)...Kᵢ = 2.3 µMCancer[7]
ITKOptimized tetrahydroindazole analoguesPotentInflammatory Disease[9][10]
DHODHChiral tetrahydroindazoles (HZ series)PotentCancer[11]
CRAC ChannelIndazole-3-carboxamidesSub-µMInflammation[12]

Part 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in drug design. For the tetrahydroindazole carboxylic acids, several key SAR trends have been established.

  • Isomerism: For anti-inflammatory activity, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids consistently show significantly higher potency than their 2-aryl counterparts.[1][3] This highlights the critical role of the nitrogen substitution pattern in orienting the molecule within its target binding site.

  • Aryl Substituents: The nature and position of substituents on the aryl ring (attached to the indazole nitrogen) dramatically influence potency and selectivity. For kinase inhibitors, specific substitutions are required to engage with key amino acid residues in the ATP-binding pocket or allosteric sites.[6][7]

  • Carboxylic Acid Position: While this guide focuses on derivatives with the carboxylic acid on the tetrahydro- portion, the position of acidic groups or their bioisosteres on the indazole core itself is also critical. For instance, in a series of indazole-3-carboxamides developed as CRAC channel blockers, the specific 3-carboxamide regiochemistry was found to be essential for activity, with the reverse amide isomer being completely inactive.[12]

Caption: Key SAR points for tetrahydroindazole carboxylic acids.

Part 4: The Carboxylic Acid Moiety: A Double-Edged Sword

The carboxylic acid functional group is present in over 450 marketed drugs.[13] Its planar geometry and pKa (typically around 5) mean it is ionized at physiological pH, making it an excellent hydrogen bond acceptor and capable of forming strong ionic interactions with biological targets.[4] However, this same feature can lead to poor pharmacokinetic properties, including limited membrane permeability and susceptibility to metabolic reactions like glucuronidation, which can lead to rapid elimination or the formation of reactive metabolites.[4][14]

To mitigate these issues while retaining the crucial binding interactions, medicinal chemists often employ a bioisosteric replacement strategy.[13][15][16] This involves replacing the carboxylic acid with a different functional group that has similar steric and electronic properties but improved ADME characteristics. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.[13][16]

Conclusion and Future Outlook

Tetrahydroindazole carboxylic acids stand out as a remarkably versatile and therapeutically relevant chemical scaffold. Their straightforward synthesis and amenability to chemical modification have allowed for the exploration of a vast chemical space, leading to the discovery of potent modulators of enzymes and receptors implicated in cancer, inflammation, and autoimmune diseases. The established SAR provides a clear roadmap for further optimization.

Future research will likely focus on several key areas:

  • Improving Selectivity: Particularly for kinase inhibitors, enhancing selectivity across the kinome remains a primary challenge to minimize off-target effects.

  • Exploring New Targets: The privileged nature of the scaffold suggests it may have utility against targets beyond those already identified.

  • Bioisosteric Replacement: Systematically replacing the carboxylic acid moiety to optimize pharmacokinetic and safety profiles will be crucial for advancing lead compounds toward clinical development.

The continued investigation of this compound class holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Nagakura, M., Ota, T., Shimidzu, N., & Wada, Y. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry.
  • Pae, A. N., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry.
  • Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Request PDF.
  • Haglund, C., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II.
  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • Manfredini, S., et al. (2007).
  • Rochais, C., et al. (n.d.).
  • Li, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Pae, A. N., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed - NIH.
  • ResearchGate. (n.d.).
  • Sun, L., et al. (2017).
  • ResearchGate. (n.d.). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. Request PDF.
  • Farag, R. S., & Al-Salam, S. R. A. (2011). Confirmatory Method for Determination of 11-Nor-Δ9 -Tetrahydrocannabinol-9-Carboxylic Acid in Urine Samples Using Gas Chromatography–Mass Spectrometry (GC/MS). Asian Journal of Research in Chemistry.
  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry.
  • De Vleeschouwer, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • Cihan-Üstündağ, G., & Çapan, G. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.
  • Liu, Y., et al. (2024). Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) and their association with the metabolism: the consequences on mitochondrial dysfunction and oxidative stress, and prevention with natural plant extracts. Expert Opinion on Drug Metabolism & Toxicology.
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
  • Reddy, G. S., et al. (2022). Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. ACS Omega.
  • Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
  • Perłowski, M., et al. (2018).

Sources

Methodological & Application

Application Note: Comprehensive NMR Analysis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a partially saturated carbocyclic ring fused to a pyrazole core, presents a unique scaffold for the design of novel therapeutic agents. The indazole moiety is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory, anti-tumor, and protein kinase inhibitory activities.[1] The precise characterization of the molecular structure of such compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity in pharmaceutical preparations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the NMR analysis of this compound, detailing sample preparation, data acquisition protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and an in-depth interpretation of the spectral data. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural verification and characterization of this and structurally related compounds.

Molecular Structure and Predicted NMR Data

The structure of this compound, with the IUPAC numbering convention, is presented below. A thorough analysis of its structure allows for the prediction of the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants based on the electronic environment of each nucleus.

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds and established chemical shift principles. The electron-withdrawing nature of the pyrazole ring and the carboxylic acid group will influence the chemical shifts of adjacent protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH12.0 - 13.0br s-1H
NH11.0 - 12.0br s-1H
H42.50 - 2.70m-2H
H72.40 - 2.60m-2H
H61.80 - 2.00m-2H
H51.60 - 1.80m-1H
5-CH₃0.90 - 1.10d~6.53H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3 (COOH)163.0 - 165.0
C3a145.0 - 147.0
C7a138.0 - 140.0
C3115.0 - 117.0
C530.0 - 32.0
C425.0 - 27.0
C724.0 - 26.0
C622.0 - 24.0
5-CH₃20.0 - 22.0

Experimental Protocols

Sample Preparation

A well-defined protocol for sample preparation is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its ability to dissolve the carboxylic acid and to slow down the exchange of the acidic COOH and NH protons with residual water, allowing for their observation.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

sample_preparation_workflow cluster_prep Sample Preparation weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter ready Sample Ready for Analysis filter->ready

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz or higher field spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm (centered around 100 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks. A standard gradient-enhanced COSY ('cosygpqf') experiment is recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[2] A gradient-enhanced, sensitivity-improved HSQC experiment with adiabatic pulses ('hsqcedetgpsisp2.3') is ideal.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[2] A gradient-enhanced HMBC experiment ('hmbcgplpndqf') is recommended. The long-range coupling delay should be optimized for J-couplings of 8-10 Hz.

nmr_analysis_workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation H1 1D ¹H NMR assign_protons Assign ¹H Signals H1->assign_protons C13 1D ¹³C NMR assign_carbons Assign ¹³C Signals C13->assign_carbons COSY 2D COSY correlate_2D Correlate with 2D Data COSY->correlate_2D HSQC 2D HSQC HSQC->correlate_2D HMBC 2D HMBC HMBC->correlate_2D assign_protons->correlate_2D assign_carbons->correlate_2D structure_elucidation Complete Structure Elucidation correlate_2D->structure_elucidation

Caption: Overall workflow for NMR data acquisition and analysis.

Data Analysis and Interpretation

A systematic approach to data analysis is essential for accurate structure elucidation.

  • ¹H NMR Analysis:

    • The broad singlets in the downfield region (12-13 ppm and 11-12 ppm) are characteristic of the carboxylic acid and NH protons, respectively. Their broadness is due to chemical exchange and quadrupole effects from the nitrogen atom.

    • The signals for the aliphatic protons on the tetrahydro ring will likely be complex multiplets due to overlapping signals and complex spin-spin coupling.

    • The methyl group at the C5 position is expected to be a doublet, coupling to the proton at C5.

  • ¹³C NMR Analysis:

    • The downfield signal around 163-165 ppm is characteristic of the carboxylic acid carbon.

    • The signals for the sp² carbons of the pyrazole ring will appear in the 115-147 ppm region.

    • The sp³ carbons of the tetrahydro ring and the methyl group will be observed in the upfield region (20-32 ppm).

  • 2D NMR Analysis:

    • COSY: This experiment will reveal the connectivity between the protons on the saturated ring. For example, the H5 proton should show correlations to the H4 and H6 protons.

    • HSQC: This is a powerful tool for unambiguously assigning the proton signals to their directly attached carbons.[2] Each cross-peak in the HSQC spectrum represents a direct C-H bond.

    • HMBC: This experiment is crucial for establishing the overall connectivity of the molecule by identifying longer-range couplings.[2] Key expected correlations include:

      • The NH proton to C3a and C7a.

      • The H4 protons to C3a, C5, and C6.

      • The H7 protons to C7a, C3a, and C6.

      • The methyl protons to C5, C4, and C6.

Trustworthiness and Self-Validation

The protocols described in this application note form a self-validating system. The combination of 1D and 2D NMR experiments provides a multi-faceted view of the molecular structure. The assignments made from the ¹H and ¹³C spectra can be confirmed and refined using the correlations observed in the COSY, HSQC, and HMBC spectra. Any inconsistencies in the data would indicate either an incorrect structural assignment or the presence of impurities. The redundancy in the information obtained from these complementary experiments ensures a high degree of confidence in the final structural elucidation. For instance, the assignment of the methyl group can be validated by its ¹H chemical shift and multiplicity, its ¹³C chemical shift, its direct correlation to a proton in the HSQC spectrum, and its long-range correlations to neighboring carbons in the HMBC spectrum.

Conclusion

This application note provides a detailed and comprehensive guide for the NMR analysis of this compound. By following the described protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure of this and related heterocyclic compounds. The use of a combination of 1D and 2D NMR techniques is essential for the complete and unambiguous assignment of all proton and carbon signals, providing a solid foundation for further research and development in the field of medicinal chemistry.

References

  • Gaikwad, S. D., et al. (2022). In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7670-7681.
  • Zhang, Y., et al. (2018). Recent advances in the synthesis of indazole derivatives. RSC Advances, 8(48), 27411-27424.
  • Elguero, J., et al. (1990). ¹H and ¹³C NMR study of the structure of pyrazoles, imidazoles and their benzo derivatives in sulphuric acid (azolium cations). Magnetic Resonance in Chemistry, 28(9), 757-761.
  • Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-427.
  • Pinto, D. C. G. A., et al. (2019). Supporting Information: Synthesis, characterization and biological evaluation of novel pyrimidine derivatives. RSC Advances. Available at: [Link]

  • Wade, L. G. Jr. (2017). Organic Chemistry. 9th ed. Pearson.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. 8th ed. John Wiley & Sons.
  • Keating, M. & Alam, K. J. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology, 39(2), 433-443. Available at: [Link]

  • Singh, P., et al. (2016). Indazole: A promising scaffold for medicinal chemistry. Der Pharma Chemica, 8(19), 306-317.

Sources

High-Performance Liquid Chromatography (HPLC) Purification of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: A Detailed Guide to Achiral and Chiral Separation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide to the purification of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the compound's key structural features—a carboxylic acid group, a partially saturated bicyclic system, and a chiral center—this guide presents a dual-strategy approach. Part A details a robust reversed-phase HPLC (RP-HPLC) method for achieving high chemical purity by removing synthesis-related impurities. Part B addresses the critical challenge of enantiomeric separation, providing a protocol for resolving the racemic mixture using chiral stationary phase (CSP) chromatography. The protocols are designed to be self-validating, moving from analytical-scale method development to preparative-scale purification. Explanations for experimental choices, workflow diagrams, and troubleshooting considerations are included to empower researchers to adapt and optimize these methods for their specific needs.

Analyte Characterization: The Foundation for Method Development

Understanding the physicochemical properties of this compound is paramount for developing a logical and effective HPLC purification strategy.

  • Chemical Structure:

    • Molecular Formula: C₉H₁₂N₂O₂

    • Molecular Weight: 180.20 g/mol

    • CAS Number: 842972-14-9[1]

    • Key Features: The molecule contains an ionizable carboxylic acid, a UV-active indazole core, and a chiral center at the 5-position.

  • Ionization (pKa): The carboxylic acid group is acidic, while the nitrogen atoms in the indazole ring are weakly basic. The overall charge of the molecule is highly dependent on pH. In acidic conditions (pH < ~4), the carboxylic acid will be protonated (-COOH), rendering the molecule more non-polar. In neutral or basic conditions (pH > ~5), it will be deprotonated (-COO⁻), making it more polar. This behavior is the cornerstone of controlling its retention in reversed-phase chromatography.

  • Solubility: Similar heterocyclic carboxylic acids exhibit solubility in organic solvents like methanol or DMSO and limited solubility in water, especially under acidic conditions where the neutral form dominates[2][3]. It is crucial to verify sample solubility in the intended mobile phase to prevent precipitation on the column or in the HPLC system[2].

  • UV Absorbance: The conjugated indazole ring system serves as a chromophore, allowing for straightforward detection using a UV-Vis detector, a standard component of HPLC systems[4]. An initial UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Chirality: The methyl group at the 5-position creates a stereocenter, meaning the compound exists as a pair of enantiomers. Standard synthesis procedures typically yield a 1:1 racemic mixture. While achiral purification removes chemical impurities, a separate chiral chromatography step is required to isolate the individual enantiomers[5]. The separation of similar tetrahydroindazole derivatives has been successfully demonstrated, providing a strong basis for this work[6].

Principle: pH Control in Reversed-Phase HPLC

For ionizable compounds like our target molecule, mobile phase pH is the most powerful tool for manipulating retention time and peak shape in RP-HPLC. By adding an acid (e.g., formic acid or TFA) to the mobile phase, we suppress the ionization of the carboxylic acid group. This protonation increases the molecule's overall hydrophobicity, leading to stronger interaction with the non-polar C18 stationary phase and thus, increased retention. This strategy typically results in sharper, more symmetrical peaks and better separation from other components in the crude mixture.

Purification_Workflow Start Crude Sample (Post-synthesis) Solubility Step 1: Solubility & Sample Prep Start->Solubility Analytical Step 2: Analytical Method Development Solubility->Analytical Loading Step 3: Loading Study Analytical->Loading ScaleUp Step 4: Preparative Scale-Up Loading->ScaleUp Collect Step 5: Fraction Collection ScaleUp->Collect Analyze Step 6: Purity Analysis Collect->Analyze End Pure Racemic Product Analyze->End

Caption: Systematic workflow for scaling HPLC purification from analytical to preparative.

Step-by-Step Protocol

Step 1: Sample and Mobile Phase Preparation

  • Sample Preparation: Dissolve the crude solid in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Methanol to create a concentrated stock solution (e.g., 50-100 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

  • Mobile Phase A (Aqueous): Deionized water with 0.1% Formic Acid (v/v).

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v).

    • Rationale: Formic acid is a volatile modifier that provides an acidic pH to ensure the analyte is in its neutral, well-retained form. It is also compatible with mass spectrometry (MS) for fraction analysis. Using the same modifier in both aqueous and organic phases prevents baseline shifts during the gradient.

Step 2: Analytical Method Development This step aims to find the optimal separation conditions on a smaller, more economical analytical column.

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard, versatile reversed-phase column suitable for a wide range of small molecules.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 5-10 µLSmall volume to avoid overloading the analytical column.
Detection UV, at λ-max (e.g., 254 nm or 280 nm)Use a DAD/PDA detector to scan for the optimal wavelength if unknown.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.
Gradient 5% to 95% B over 20 minutesA broad scouting gradient to elute all compounds and identify the approximate %B where the target elutes.[2]

Step 3: Optimization and Loading Study

  • Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution point of the target compound to maximize resolution from near-eluting impurities. For example, if the peak of interest elutes at 60% B, a new gradient of 45-75% B over 20 minutes would be appropriate.

  • Loading Study: On the optimized analytical method, perform a series of injections with increasing volume (e.g., 10 µL, 20 µL, 50 µL, 100 µL) of the concentrated sample stock. Identify the maximum injection volume where the target peak remains symmetrical and well-resolved from its closest impurity. This determines the loading capacity.[2]

Step 4: Preparative Scale-Up The analytical method is geometrically scaled to a larger preparative column. The key is to maintain the same linear velocity of the mobile phase.

ParameterAnalytical ExamplePreparative Example
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 10 µm
Flow Rate 1.0 mL/min21.2 mL/min
Gradient 45-75% B over 20 min45-75% B over 20 min
Max Injection 50 µL (e.g., 5 mg)1087 µL (e.g., 108 mg)
  • Scaling Formulas :[2]

    • Flow Rate: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)

    • Injection Volume: InjVol_prep = InjVol_analyt * (ID_prep² / ID_analyt²)

Step 5 & 6: Fraction Collection and Purity Analysis

  • Collection: Set the fraction collector to trigger collection based on the UV signal threshold corresponding to your target peak.

  • Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Removal: Evaporate the solvent using a rotary evaporator or lyophilizer to obtain the purified, solid racemic product.

PART B: Chiral Separation for Enantiomer Resolution

Objective: To separate the two enantiomers from the purified racemic mixture of this compound.

Principle of Chiral Chromatography

Chiral separation is achieved using a Chiral Stationary Phase (CSP). A CSP contains a single enantiomer of a chiral selector that is bonded to the silica support. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.[5]

Recommended Protocol (Normal Phase)

Based on successful separations of structurally similar tetrahydroindazole derivatives, a normal-phase method using a Whelk-O1 CSP is a highly promising starting point.[6]

ParameterRecommended Starting ConditionRationale / Notes
Column (S,S)-Whelk-O1, 250 x 4.6 mm, 5 µmThis CSP has demonstrated effectiveness for separating this class of chiral compounds.[6]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10 v/v)A common mobile phase for normal-phase chiral separations. The ratio can be adjusted to optimize resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV, at λ-maxThe UV absorbance may shift slightly in normal-phase solvents.
Column Temp. 25 °CChiral separations can be sensitive to temperature; maintaining a consistent temperature is crucial.
Sample Solvent Mobile Phase or an appropriate non-polar solvent.The sample must be soluble in the mobile phase.

Method Optimization:

  • To decrease retention time: Increase the percentage of the polar modifier (Isopropanol).

  • To increase resolution: Decrease the percentage of the polar modifier. Small changes (e.g., from 10% IPA to 8% IPA) can have a significant impact on separation.

  • Alternative Modifiers: Ethanol can be used in place of IPA to alter selectivity.

Once an effective analytical chiral separation is achieved, it can be scaled up to a preparative chiral column using the same geometric scaling principles described in Part A. The high volatility of the n-hexane eluent facilitates easy solvent removal after fraction collection.[6]

Summary and Key Considerations

The purification of this compound is a two-stage process requiring careful method development.

  • Achiral Purification: A C18 reversed-phase column with an acidic mobile phase (Water/Acetonitrile with 0.1% Formic Acid) is effective for removing chemical impurities.

  • Chiral Separation: A normal-phase method on a Whelk-O1 CSP is recommended for resolving the enantiomers.

Critical Success Factors:

  • Confirm Solubility: Always ensure your crude sample is fully dissolved before injection to prevent system clogs and column damage.[2]

  • Systematic Scaling: Do not proceed to preparative scale without a well-optimized analytical method and a loading study. This saves time, solvent, and valuable sample.[7]

  • Fraction Purity: Always re-analyze collected fractions to confirm purity before pooling. Cross-contamination between late-eluting and early-eluting fractions can occur.

  • Column Care: Always flush and store columns according to the manufacturer's instructions, especially when switching between reversed-phase and normal-phase modes.

References

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Jones, R. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]

  • Welch, C. J., et al. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. Retrieved from [Link]

  • Sardella, R., et al. (2020). Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives. Journal of Chromatography A, 1628, 461310. Retrieved from [Link]

  • Shanmugasundaram, M., & Lall, N. (2021). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 2237, 137-147. Retrieved from [Link]

  • Shvets, V. I., et al. (2007). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Pharmaceutical Chemistry Journal, 41, 45-48. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4247-4267. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Physical Science and Technology. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Ahuja, S. (Ed.). (2003). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • ChemBK. (2024). 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid. Retrieved from [Link]

Sources

LC-MS method for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, detailed guide for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol herein is designed for researchers, scientists, and drug development professionals who require a robust, selective, and validated method for bioanalysis. We delve into the rationale behind critical methodological choices, from sample preparation to chromatographic separation and mass spectrometric detection, ensuring both scientific integrity and practical applicability. The method is grounded in established bioanalytical validation principles to ensure data reliability and accuracy.

Introduction and Scientific Rationale

The indazole scaffold is a significant heterocyclic motif present in a wide array of pharmacologically active compounds, including synthetic cannabinoids and anti-inflammatory agents.[1] this compound is an analogue of such compounds and may be a metabolite of a larger parent drug, a synthetic impurity, or a new chemical entity under investigation.[2] Accurate quantification in biological matrices like plasma is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.

The primary analytical challenge posed by this analyte is its combination of a polar carboxylic acid group and a semi-nonpolar heterocyclic core. This amphiphilic nature necessitates a carefully optimized method. Standard reversed-phase liquid chromatography can suffer from poor retention for such polar compounds.[3][4] This application note describes a method that overcomes these challenges through strategic mobile phase pH control and the use of a suitable stationary phase. The method employs protein precipitation for sample cleanup, followed by a rapid and selective LC-MS/MS analysis in negative ion mode, which is ideal for acidic analytes.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

  • Compound Name: this compound

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.20 g/mol

  • Structure:

    
    

    (Image Source: BLDpharm[5])

  • Predicted pKa: The carboxylic acid moiety is the primary ionizable group. For typical carboxylic acids, the pKa is in the range of 4-5.[6] This means that at a pH below ~3, the molecule will be predominantly in its neutral, less polar form, enhancing retention on a reversed-phase column.

  • Predicted Polarity: The presence of the carboxylic acid group makes the molecule relatively polar, especially at physiological pH where it will be deprotonated.

Experimental Protocol: A Step-by-Step Guide

This section details the complete workflow from sample preparation to data acquisition.

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): Stable isotope-labeled analyte (e.g., D₄-5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid) is highly recommended. If unavailable, a structurally similar compound with a different mass can be used.

  • Human Plasma (K₂EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

Sample Preparation: Protein Precipitation

Protein precipitation is a fast and effective method for removing the majority of proteinaceous matrix components from plasma samples.[7][8] Acetonitrile is used as the precipitating agent.

Protocol:

  • Label 1.5 mL microcentrifuge tubes for blank, standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Add 10 µL of internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water) to all tubes except the blank. Add 10 µL of 50:50 methanol:water to the blank.

  • Add 200 µL of ice-cold acetonitrile to all tubes.

  • Vortex mix each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • The samples are now ready for injection into the LC-MS/MS system.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard plasma->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt vortex 4. Vortex Mix ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant lc 7. LC Separation supernatant->lc ms 8. MS/MS Detection lc->ms data 9. Data Acquisition & Processing ms->data

Caption: Overall experimental workflow from sample preparation to data analysis.

Liquid Chromatography (LC) Method

The key to retaining this polar acidic analyte is to use a mobile phase with a pH well below the analyte's pKa, thereby keeping it in its neutral form.

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) systemProvides the necessary resolution and speed for bioanalytical applications.
Column Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 2.1 x 50 mm, 1.7 µmThese columns are designed to provide enhanced retention for polar analytes and are stable in highly aqueous mobile phases, preventing pore dewetting.[9][10]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH (~2.7) suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic modifier for eluting the analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good efficiency.
Gradient Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05
Injection Volume 5 µLMinimizes potential matrix effects and peak distortion.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Mass Spectrometry (MS) Method

Electrospray ionization in negative mode (ESI-) is the optimal choice for detecting deprotonated carboxylic acids. Detection is performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

ParameterConditionRationale
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), NegativeESI is ideal for polar molecules, and negative mode readily detects the [M-H]⁻ ion of the carboxylic acid.[11]
Precursor Ion ([M-H]⁻) m/z 179.2Calculated from the molecular weight (180.2) minus a proton.
Product Ions m/z 135.2 (Quantifier)Proposed fragmentation corresponds to the loss of CO₂ (44 Da) from the precursor ion, a classic fragmentation for carboxylic acids.
m/z 107.1 (Qualifier)A secondary fragment for confirmation, potentially from further ring fragmentation.
Internal Standard m/z 183.2 → 139.2Assumes a D₄-labeled internal standard. These values must be optimized empirically.
Source Temp. 500 °COptimized for efficient desolvation.
Collision Gas Argon
Key Voltages To be optimized for the specific instrument (e.g., Capillary, Cone Voltage, Collision Energy)Instrument-specific optimization is critical for achieving maximum sensitivity.
Proposed Fragmentation Pathway

G Precursor [M-H]⁻ m/z 179.2 LossCO2 - CO₂ Precursor->LossCO2 Product1 Product Ion (Quantifier) m/z 135.2 LossCO2->Product1

Caption: Proposed primary MS/MS fragmentation of the analyte.

Bioanalytical Method Validation

To ensure the method is fit for its intended purpose, a full validation should be performed according to regulatory guidelines such as those from the FDA or the ICH M10 guideline.[12][13]

Validation ParameterAcceptance CriteriaPurpose
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix from at least 6 sources. Response should be <20% of LLOQ for analyte and <5% for IS.[14]Ensures the method can differentiate the analyte from endogenous matrix components.
Linearity & Range Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).Demonstrates a proportional relationship between instrument response and analyte concentration over a defined range.[15]
Accuracy & Precision Analyzed in replicate (n≥5) at four QC levels (LLOQ, Low, Mid, High). Accuracy (%RE) within ±15% (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[12][16]Assesses the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20%). Analyte signal should be at least 5 times the signal of a blank sample.[14]Defines the lower boundary of the quantitative range.
Matrix Effect The ratio of analyte response in the presence of matrix to the response in a clean solution. The CV of the IS-normalized matrix factor across at least 6 matrix lots should be ≤15%.[13]Evaluates the suppression or enhancement of analyte ionization caused by co-eluting matrix components.
Recovery The ratio of the analyte response from an extracted sample to that of a post-extraction spiked sample. Should be consistent and reproducible.Measures the efficiency of the sample preparation process.[15]
Stability Analyte stability is assessed under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. Analyte concentration should be within ±15% of nominal.Ensures the analyte does not degrade during sample handling, storage, and analysis.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The methodology addresses the inherent analytical challenges of this polar acidic compound through optimized sample preparation, chromatographic, and mass spectrometric conditions. The detailed protocol and validation framework provide a solid foundation for researchers to implement this method for regulated bioanalysis, supporting critical drug development and toxicology studies.

References

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Google Search.
  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS.
  • Bioanalytical Method Valid
  • Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex.
  • Optimizing HPLC Separation of Polar Acidic Compounds. Benchchem.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • how to develop a lc-ms/ms method for acidic compounds plasma.
  • LC-MS Sample Preparation: Techniques & Challenges. Google Search.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • This compound. BLDpharm.
  • Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. PubMed.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • pKa Data Compiled by R. Williams. pKa Values INDEX.

Sources

Application Notes and Protocols for Amide Coupling with 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroindazole Scaffold and Amide Bond Formation

The 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry, offering a partially saturated, bicyclic heterocyclic system that can explore unique chemical space. The strategic placement of the methyl group and the carboxylic acid functionality allows for diverse derivatization, making it an attractive core for the development of novel therapeutic agents. Amide bond formation is arguably the most critical and frequently utilized reaction in drug discovery, enabling the linkage of molecular fragments to build complex and biologically active molecules.[1]

This guide provides a detailed examination of two robust and widely adopted protocols for the coupling of this compound with a variety of primary and secondary amines. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them for their specific synthetic challenges.

Choosing Your Coupling Reagent: A Mechanistic Perspective

The direct condensation of a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, primarily because the basic amine will deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt.[2] To overcome this, the carboxylic acid must be activated into a more electrophilic species. We will focus on two of the most reliable classes of coupling reagents: uronium/aminium salts (HATU) and carbodiimides (EDC in conjunction with HOBt).

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction rates and low propensity for racemization, making it a preferred choice for complex or sterically hindered substrates.[3][4]

The Mechanism of Action:

The HATU-mediated coupling proceeds through a highly reactive OAt-active ester intermediate. The reaction cascade is as follows:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[5]

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[6]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This step is highly efficient and generates the key OAt-active ester, releasing tetramethylurea as a byproduct.[5][6]

  • Nucleophilic Attack: The amine, acting as the nucleophile, attacks the carbonyl carbon of the highly reactive OAt-active ester to form the desired amide bond. The pyridine nitrogen in the HOAt leaving group is thought to facilitate this step via a neighboring group effect, accelerating the reaction.[6]

HATU_Mechanism Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ Acid->Carboxylate + Base Base DIPEA Isouronium O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) Carboxylate->Isouronium + HATU HATU HATU OAt_Ester OAt-Active Ester Isouronium->OAt_Ester + HOAt⁻ (from HATU) TMU Tetramethylurea (Byproduct) Isouronium->TMU Amide R-CONH-R' (Product) OAt_Ester->Amide + Amine HOAt HOAt OAt_Ester->HOAt Amine R'-NH₂ (Amine)

Caption: HATU-mediated amide coupling mechanism.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its effectiveness and the ease of byproduct removal.[7] It is almost always used with an additive, such as HOBt (1-Hydroxybenzotriazole), to improve efficiency and suppress side reactions, particularly racemization.[8]

The Mechanism of Action:

  • Carbodiimide Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.[9]

  • Additive Interception: Before the O-acylisourea can rearrange or participate in other side reactions, it is intercepted by the nucleophilic HOBt. This forms an HOBt-active ester, which is more stable than the O-acylisourea but still sufficiently reactive for the subsequent step.[10]

  • Nucleophilic Attack: The amine attacks the carbonyl of the HOBt-active ester, forming the desired amide bond and regenerating HOBt. The urea byproduct derived from EDC is water-soluble, facilitating its removal during aqueous workup.[7]

EDC_Mechanism Acid R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea (Unstable Intermediate) Acid->Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea (Byproduct) Acylisourea->Urea HOBt HOBt HOBt_Ester->HOBt (regenerated) Amide R-CONH-R' (Product) HOBt_Ester->Amide + Amine Amine R'-NH₂ (Amine)

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols: General Starting Points

The following protocols are designed as robust starting points for the coupling of this compound with a generic primary or secondary amine. Optimization may be required based on the specific properties (e.g., steric hindrance, nucleophilicity) of the amine.

Workflow Start Start: - Carboxylic Acid - Amine Reagent_Prep 1. Reagent Preparation Dissolve Acid in Anhydrous Solvent Start->Reagent_Prep Activation 2. Carboxylic Acid Activation Add Coupling Reagent + Base Stir at 0°C to RT Reagent_Prep->Activation Amine_Add 3. Amine Addition Add Amine to Activated Mixture Activation->Amine_Add Reaction 4. Reaction Monitoring Stir at RT (1-24h) Monitor by TLC or LC-MS Amine_Add->Reaction Workup 5. Aqueous Workup Quench, Dilute, Wash (Acid, Base, Brine) Reaction->Workup Purification 6. Isolation & Purification Dry, Concentrate, Chromatograph/Recrystallize Workup->Purification Product Final Product: Pure Amide Purification->Product

Caption: General experimental workflow for amide coupling.

Detailed Step-by-Step Protocol 1: HATU Coupling

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (to a typical concentration of 0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C in an ice bath with magnetic stirring. Add DIPEA (2.5 equiv) dropwise. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equiv), either neat if it is a liquid or as a concentrated solution in anhydrous DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl or 5% citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes the DIPEA, unreacted amine, and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.[11]

Detailed Step-by-Step Protocol 2: EDC/HOBt Coupling

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 to 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl or 5% citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes the base and unreacted amine, while the basic wash removes unreacted carboxylic acid and HOBt. The water-soluble urea byproduct from EDC is also removed during these aqueous washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.[11]

Data Summary and Comparison

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtRationale & Comments
Coupling Reagent HATUEDC·HClHATU is generally more reactive and efficient, especially for difficult couplings, but is more expensive.[12] EDC is a cost-effective and reliable choice for many standard couplings.
Additive None (HOAt is part of HATU)HOBtHOBt is crucial for suppressing racemization and improving yields in EDC-mediated reactions by forming a more stable active ester.[8]
Base DIPEA (non-nucleophilic)DIPEA or TEAA non-nucleophilic base is required to prevent competitive reaction with the activated acid. 2-3 equivalents are used to neutralize the acid and any HCl from EDC·HCl.
Stoichiometry (Acid:Amine:Reagent) 1 : 1.1 : 1.11 : 1.1 : 1.2A slight excess of the amine and coupling reagent is typically used to drive the reaction to completion.
Solvent Anhydrous DMF, DCMAnhydrous DMF, DCMPolar aprotic solvents are preferred. DMF is excellent for solubility but can be difficult to remove. DCM is a good alternative but may not be suitable for all substrates.[13]
Temperature 0 °C to RT0 °C to RTStarting at 0 °C helps control the initial exothermic activation step. Reactions are typically run at room temperature.
Reaction Time 1 - 24 hours2 - 24 hoursHATU reactions are often faster. Monitor by TLC/LC-MS for completion.
Byproduct Removal Aqueous workup & chromatographyAqueous workup (water-soluble urea)The tetramethylurea byproduct from HATU is less water-soluble than the EDC-derived urea and may require chromatography for complete removal.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Ineffective carboxylic acid activation. 2. Presence of moisture hydrolyzing active ester. 3. Amine is not nucleophilic enough (e.g., electron-deficient anilines). 4. Steric hindrance on acid or amine.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[15] 2. Ensure all reagents and solvents are strictly anhydrous. Run the reaction under an inert atmosphere.[13] 3. Increase reaction temperature or use a reagent known to be effective for unreactive amines.[1] 4. Prolong reaction time, increase temperature, or consider converting the acid to an acid chloride as a more reactive intermediate (use with caution).[16]
Incomplete Reaction 1. Insufficient equivalents of coupling reagent or amine. 2. Reaction time is too short. 3. Poor solubility of starting materials.1. Increase the equivalents of the amine (if it is not the valuable component) and the coupling reagent to 1.5 equiv.[17] 2. Allow the reaction to run longer (up to 24-48h), monitoring periodically. 3. Use a solvent with better solubilizing properties like DMF or NMP.[13]
Side Reactions (e.g., Racemization) 1. High reaction temperature. 2. Use of a carbodiimide without an additive. 3. Guanidinylation of the amine (with excess HATU).1. Maintain a low temperature (0 °C) during the activation and addition steps.[15] 2. Always use an additive like HOBt or Oxyma with carbodiimides.[7] 3. Avoid a large excess of HATU. Consider pre-activating the acid before adding the amine.[3]
Difficult Purification 1. Urea byproducts co-eluting with the product. 2. Unreacted starting materials are close in polarity to the product.1. For EDC, ensure thorough aqueous washes. For HATU's byproduct, meticulous chromatography may be needed. Sometimes washing the crude solid with a solvent that dissolves the byproduct but not the product (e.g., ether or water) can help.[14] 2. Use an excess of the less valuable starting material to ensure full conversion of the other. Utilize acidic/basic washes during workup to remove basic (amine) or acidic (carboxylic acid) starting materials.[18][19]

Conclusion

The successful synthesis of amides from this compound is readily achievable through standard coupling protocols. The choice between a HATU-based or an EDC/HOBt-based approach will depend on factors such as the reactivity of the amine partner, cost considerations, and the scale of the reaction. By understanding the mechanisms behind these transformations and anticipating potential challenges, researchers can efficiently generate novel chemical entities for the advancement of drug discovery and development programs. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate this critical synthetic step.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • Gunda, G. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amide compound.
  • Google Patents. (n.d.). Amide-based compounds, production, recovery, purification and uses thereof.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Retrieved from [Link]

  • G. S. C. Kumar, et al. (2006). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • Chemsrc. (2025). Indazole-3-carboxylic acid. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations. RSC Publishing. Retrieved from [Link]

Sources

Application Note: A Methodological Framework for Characterizing Novel Tetrahydroindazole-Based Compounds in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibition of protein kinases, a critical class of drug targets.[1][2] This document provides a comprehensive methodological framework for researchers seeking to characterize the kinase inhibitory activity of novel compounds, using 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid as a representative example. We present a tiered approach, beginning with essential compound characterization and progressing through primary screening, potency determination, mechanism of action studies, and finally, validation in cell-based models. The protocols and workflows described herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible data.

Introduction: The Kinase Target Class and the Indazole Scaffold

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are fundamental regulators of nearly all cellular processes.[3] Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurological disorders, making them one of the most important "druggable" target classes.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment in these areas.

The indazole core and its derivatives, such as tetrahydroindazoles, have emerged as valuable pharmacophores for kinase inhibition.[2] These bicyclic heterocyclic compounds can form key interactions within the ATP-binding pocket of various kinases. When a novel derivative like this compound is synthesized or acquired[5][6], a systematic and rigorous evaluation is required to determine its biological activity, potency, and specificity. This guide outlines a logical, step-by-step workflow for this characterization process.

Initial Compound Characterization and Preparation

Before any biological assay, the integrity and handling properties of the test compound must be established. This step is critical for data reproducibility and avoids artifacts that can arise from poor compound quality or solubility.

2.1. Purity and Identity Verification The purity and identity of the compound should be confirmed using standard analytical techniques. Commercial sources often provide a Certificate of Analysis (COA) with this information.[5][7]

  • Identity: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should confirm the molecular structure and weight.[5]

  • Purity: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity, which should ideally be >97% for use in biological assays.

2.2. Solubility Determination Poor solubility is a common reason for discrepancies between biochemical and cell-based assay results.[8] It is essential to determine the maximum soluble concentration of the compound in both the stock solvent (typically DMSO) and the final aqueous assay buffer.

Protocol: Kinetic Solubility Assessment in Assay Buffer

  • Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM, 5 mM, 2 mM, 1 mM, etc.).

  • Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the intended kinase assay buffer in a clear 96-well plate. This maintains a constant final DMSO concentration (e.g., 2%).

  • Include a DMSO-only control.

  • Incubate the plate at the assay temperature (e.g., room temperature or 30°C) for 1-2 hours.

  • Measure the absorbance at a wavelength of ~620 nm or visually inspect for precipitation. A significant increase in absorbance or visible particulates indicates that the compound has precipitated. The highest concentration that remains clear is the approximate kinetic solubility limit.

2.3. Stock Solution Preparation and Storage

  • Prepare a concentrated primary stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation.[8]

  • Store aliquots at -20°C or -80°C, protected from light.

Tier 1: Kinase Panel Screening for Target Identification

The most efficient first step to identify potential targets is to screen the compound against a large, diverse panel of kinases.[4] This provides an unbiased view of its selectivity profile and can reveal both intended targets and potential off-targets that could lead to toxicity.[4][9]

Workflow: Kinase Profiling

G cluster_prep Compound Preparation cluster_screen Screening cluster_analysis Hit Identification A 5-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid Powder B Prepare 10 mM Stock in DMSO A->B C Submit for Kinase Panel Screen (e.g., 1 µM single concentration) B->C D Data Analysis: Calculate % Inhibition C->D E Identify 'Hits' (e.g., >70% Inhibition) D->E F Prioritize Hits for Follow-up (Based on disease relevance, etc.) E->F

Caption: High-level workflow for primary kinase screening.

Many commercial vendors offer kinase profiling services using various assay formats. Radiometric assays, which measure the transfer of radioactive ³³P from ATP to a substrate, are often considered the gold standard due to their direct and robust nature.[10][11] However, fluorescence and luminescence-based assays are also widely used for their high-throughput capabilities.[12][13] A common approach is to first screen at a single high concentration (e.g., 1 or 10 µM) to identify initial "hits".[9]

Tier 2: Potency Determination (IC₅₀)

Once primary hits are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀). This is achieved by generating a dose-response curve.[4]

4.1. Universal Luminescence-Based Kinase Assay (e.g., ADP-Glo™) Luminescence-based assays that measure ADP production are nearly universal for any kinase and are less prone to compound interference than fluorescence-based methods.[13] The ADP-Glo™ Kinase Assay (Promega) is a widely used platform that quantifies the amount of ADP produced in a kinase reaction, which is then correlated with kinase activity.[13]

Protocol: IC₅₀ Determination using ADP-Glo™ Kinase Assay This protocol is a general template and must be optimized for each specific kinase (e.g., enzyme and substrate concentrations).[12][14]

  • Compound Titration:

    • In a 96-well or 384-well plate, perform a serial dilution of the test compound in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is typical.

    • Include DMSO-only wells for "no inhibition" (100% activity) and "no enzyme" controls.

  • Kinase Reaction (e.g., 5 µL volume):

    • Prepare a master mix containing the kinase, its specific peptide or protein substrate, and assay buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase to allow for comparison across different kinases.[9]

    • Add the kinase reaction mix to the wells containing the diluted compound.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "no inhibition" (DMSO) control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.2. Data Presentation Results should be summarized in a clear, tabular format.

Kinase TargetIC₅₀ (nM) [Hypothetical Data]Hill Slope
CDK2/CycA851.10.99
GSK3β1,2500.90.98
SRC>10,000--
PKA>10,000--
Caption: Example IC₅₀ data table for this compound.

Tier 3: Mechanism of Action (MoA) Studies

Determining the IC₅₀ value shows that a compound inhibits a kinase, but not how. MoA studies are essential to understand the mechanism of inhibition, with the most common being ATP-competition assays.

Workflow: ATP Competition Assay

G cluster_prep Experimental Setup cluster_assay IC50 Determination cluster_analysis Data Interpretation A Select Hit Kinase (e.g., CDK2/CycA) B Prepare multiple kinase reactions, each with a different fixed [ATP] (e.g., Km, 5x Km, 10x Km, 50x Km) A->B C Determine Compound IC50 at each fixed [ATP] B->C D Does IC50 increase as [ATP] increases? C->D E Yes: ATP-Competitive D->E Yes F No: Not ATP-Competitive (Allosteric or Uncompetitive) D->F No G cluster_biochem Biochemical Assays cluster_cell Cellular Assays A IC50 Determination (Purified Enzyme) B MoA Studies (ATP Competition) A->B C Target Engagement Assay (e.g., NanoBRET™) Measures binding in cells B->C Validate in Cellular Context D Phosphorylation Assay (e.g., Western Blot, ELISA) Measures downstream effect C->D E Cell Proliferation Assay (e.g., BaF3) Measures functional outcome D->E

Caption: Progression from biochemical to cellular kinase assays.

Protocol: Cellular Target Phosphorylation Assay (Western Blot) This protocol assesses if the compound can inhibit the kinase in intact cells by measuring the phosphorylation of a known downstream substrate.

  • Cell Treatment:

    • Culture a cell line known to have high activity of the target kinase (e.g., a cancer cell line with an activating mutation).

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a dose-response of the test compound for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control. [8]

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Western Blotting:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Rb for CDK2).

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate protein to serve as a loading control.

    • Use a secondary antibody conjugated to HRP or a fluorescent dye and detect the signal.

  • Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal (normalized to the total substrate signal) indicates successful target inhibition in a cellular environment.

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variation Inconsistent pipetting; Compound precipitation; Reagent instability.Use calibrated pipettes; Visually inspect plates for precipitation; Prepare fresh reagents and buffers daily. [8]
No Kinase Activity Inactive enzyme; Incorrect buffer components (pH, salt); Substrate degradation.Use a new lot of enzyme and validate with a known positive control inhibitor; Confirm buffer composition and pH; Use fresh substrate.
Potency Shift (Biochem vs. Cell) Poor cell permeability; High protein binding in media; Compound efflux; High intracellular ATP.Evaluate physicochemical properties (LogP); Reduce serum concentration in cell assays if possible; Use cell lines that do not overexpress efflux pumps; Confirm target engagement with a direct binding assay. [8]
False Positives in Screening Compound autofluorescence/quenching; Compound aggregation; Reactivity with reagents.Re-test hits in an orthogonal assay format (e.g., if hit was from a fluorescence assay, confirm in a luminescence or radiometric assay). [10]

Conclusion

The successful characterization of a novel kinase inhibitor requires a multi-tiered, systematic approach. By progressing from fundamental compound quality control to broad profiling, detailed potency and mechanistic analysis, and finally to cellular validation, researchers can build a comprehensive data package. This framework, using this compound as an exemplar, provides a robust pathway for evaluating new chemical entities, enabling data-driven decisions in drug discovery and chemical biology programs.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • DiscoverX. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Link]

  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In H. An (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Maly, D. J., et al. (2004). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Kettenbach, A. N., et al. (2009). Sensitive multiplexed analysis of kinase activities and activity-based kinase identification. Molecular & Cellular Proteomics. [Link]

  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]

  • ChemBK. (2024, April 9). 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid. ChemBK. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Diva-Portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. [Link]

  • Chemsrc. (n.d.). Indazole-3-carboxylic acid | CAS#:4498-67-3. Chemsrc. [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2023, May 12). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. [Link]

  • ResearchGate. (2021, February 12). Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. ResearchGate. [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Diva-portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. [Link]

Sources

developing enzyme inhibitors with a tetrahydroindazole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Developing Enzyme Inhibitors with a Tetrahydroindazole Scaffold: From Synthesis to Structure-Activity Relationship

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Tetrahydroindazole as a Privileged Scaffold in Drug Discovery

The 4,5,6,7-tetrahydroindazole core is a bicyclic heterocyclic motif that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its remarkable ability to serve as a versatile framework for designing ligands that bind to a wide array of biological targets with high affinity and selectivity.[3] Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, enabling precise interactions within the binding sites of enzymes and receptors.

Tetrahydroindazole derivatives have been successfully developed as potent inhibitors for a diverse range of enzyme classes, most notably protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and immunology.[1][4][5][6] Key examples include inhibitors of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora Kinases, and Interleukin-2 Inducible T-cell Kinase (ITK).[1][4][6][7][8] Beyond kinases, this scaffold has also proven effective for developing inhibitors of other enzymes like dihydroorotate dehydrogenase (DHODH) and for ligands targeting sigma receptors.[9][10][11]

This technical guide provides an in-depth, experience-driven framework for researchers engaged in the discovery and optimization of enzyme inhibitors based on the tetrahydroindazole scaffold. We will detail protocols for chemical synthesis, describe robust methodologies for biochemical screening, and explain the iterative process of structure-activity relationship (SAR) analysis that drives the evolution of initial "hits" into potent and selective lead compounds.

Section 1: Chemical Synthesis of the Tetrahydroindazole Core

The construction of the tetrahydroindazole scaffold is most commonly achieved through a condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative. This approach offers a convergent and flexible route, allowing for the introduction of diversity at multiple positions of the scaffold.

The causality behind this strategy lies in the classical reactivity of hydrazines with dicarbonyls to form heterocyclic rings. The choice of a cyclic 1,3-dione, such as dimedone, directly yields the 4,5,6,7-tetrahydro-4H-indazol-4-one core. The subsequent functionalization of the N1-position and the C3-position provides primary vectors for SAR exploration.

Synthesis_Workflow A Cyclic 1,3-Dione (e.g., Dimedone) C Condensation Reaction (e.g., Acetic Acid, Reflux) A->C Reactant 1 B Substituted Hydrazine (R1-NHNH2) B->C Reactant 2 D Tetrahydroindazolone Core C->D Forms Scaffold E Further Functionalization (e.g., C3-position modification) D->E Intermediate for Derivatization F Final Inhibitor Library E->F Generates Analogs Screening_Workflow cluster_0 Primary Screen cluster_1 Dose-Response & Potency cluster_2 Lead Progression A Compound Library (Single Concentration, e.g., 10 µM) B HTS Assay (e.g., Kinase Activity) A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Serial Dilution of Hits C->D Progress Hits E Repeat Assay D->E F Generate Dose-Response Curve E->F G Calculate IC50 Value F->G H Confirm 'Leads' (Potent & Validated) G->H Validate Potency SAR_Cycle Design Design Analogs (Hypothesize Improvements) Synthesize Synthesize (Chemical Synthesis) Design->Synthesize Test Test (Biochemical & Cellular Assays) Synthesize->Test Analyze Analyze Data (Determine SAR) Test->Analyze Analyze->Design Iterate

Sources

Application Notes & Protocols: 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid as a Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1] Unlike the large, complex molecules used in HTS, FBDD utilizes small, low-molecular-weight compounds ("fragments") to probe a protein's binding sites. These fragments, due to their structural simplicity, can explore chemical space more effectively and often exhibit higher hit rates.[2] The initial hits are typically weak binders, but their interactions are often highly efficient in terms of binding energy per atom. The detailed structural information of these protein-fragment interactions, typically obtained through X-ray crystallography or NMR, provides a robust foundation for subsequent structure-guided optimization into potent, drug-like lead compounds.[3][4]

The 4,5,6,7-tetrahydro-2H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory properties and inhibition of targets like dihydroorotate dehydrogenase and the sigma-2 receptor.[5][6][7] This application note focuses on a specific, well-characterized example from this family: 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid . Its physicochemical properties make it an ideal candidate for FBDD campaigns.

Physicochemical Profile of the Fragment

This compound (CAS: 842972-14-9) aligns well with the widely accepted "Rule of Three" for fragment selection, maximizing the potential for efficient binding and subsequent synthetic tractability.

PropertyValue"Rule of Three" GuidelineRationale
Molecular Weight 194.22 g/mol < 300 DaEnsures simplicity and avoids premature complexity, allowing for more efficient exploration of the target's binding surface.
Hydrogen Bond Donors 2 (acid OH, ring NH)≤ 3Provides key interaction points without excessive polarity that could hinder cell permeability later in optimization.
Hydrogen Bond Acceptors 3 (acid C=O, ring N, acid OH)≤ 3Offers multiple opportunities for directed interactions with the protein target.
cLogP (Calculated) ~1.2≤ 3Balances aqueous solubility, crucial for biophysical assays, with sufficient lipophilicity to form meaningful interactions.

The structure features a rigid bicyclic core, which reduces the entropic penalty upon binding, and a carboxylic acid group that can act as a potent hydrogen bond donor and acceptor or form salt bridge interactions. The methyl group on the saturated ring provides a subtle steric feature and a potential vector for synthetic elaboration.

Application I: A Multi-Faceted Screening Cascade for Hit Identification

Identifying true fragment hits requires a carefully designed screening cascade that employs sensitive biophysical techniques to detect weak binding events and orthogonal methods to eliminate false positives.[8][9] A robust workflow ensures that resources are focused on fragments that engage the target in a specific and measurable way.

Workflow for Fragment Screening and Validation

FBDD_Workflow PrimaryScreen PrimaryScreen InitialHits InitialHits PrimaryScreen->InitialHits Identifies Binders OrthogonalValidation OrthogonalValidation InitialHits->OrthogonalValidation Confirms True Binding DoseResponse DoseResponse ConfirmedHits ConfirmedHits DoseResponse->ConfirmedHits Prioritizes Hits XRay XRay ConfirmedHits->XRay Provides Structural Context BindingMode BindingMode SBDD SBDD BindingMode->SBDD Enables Rational Design

Caption: A robust workflow for fragment-based hit identification and validation.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technology ideal for the primary screening of fragment libraries.[10] It directly measures the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor surface in real-time.[11] This allows for the detection of low-affinity interactions characteristic of fragments and provides initial kinetic insights.[12]

Causality Behind Experimental Choice: We choose SPR for primary screening due to its high sensitivity for small molecules, relatively high throughput, and low protein consumption.[8] Crucially, a well-designed SPR experiment can help distinguish true binders from non-specific or assay-interfering compounds early on.[12]

Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions.[13] It directly measures the heat released or absorbed during a binding event, allowing for the unambiguous determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14] This thermodynamic signature is invaluable for validating hits from primary screens and provides deep mechanistic insight into the binding event, which can guide subsequent optimization efforts.[15]

Causality Behind Experimental Choice: An orthogonal validation with ITC is critical to confirm that the signal observed in SPR is due to a genuine binding event in solution.[14] Unlike SPR, ITC is a solution-based technique and is less prone to artifacts from protein immobilization. The thermodynamic data obtained helps prioritize fragments with favorable enthalpy-driven binding, which is often easier to optimize.[15]

Structural Elucidation: X-ray Crystallography

The ultimate goal of the initial screening phase is to understand precisely how a fragment binds to its target. X-ray crystallography provides a high-resolution, three-dimensional snapshot of the protein-fragment complex.[16] This structural information reveals the exact binding mode, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and the location of surrounding pockets, which is essential for rational, structure-based drug design.[1][17]

Causality Behind Experimental Choice: While other techniques confirm if a fragment binds, crystallography shows how it binds.[16] This information is not just confirmatory; it is foundational for the hit-to-lead stage, transforming the fragment from a simple binder into a starting point for targeted medicinal chemistry.[18]

Protocol I: SPR-Based Primary Screening

This protocol outlines the screening of this compound using a Biacore instrument (or equivalent).

  • Protein Immobilization:

    • Objective: To covalently attach the purified target protein to the sensor chip surface.

    • Procedure:

      • Select a suitable sensor chip (e.g., CM5 for amine coupling).

      • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

      • Inject the target protein (typically 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 Response Units).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • Control Surface: A reference flow cell should be prepared in parallel, either by performing the activation-deactivation cycle without protein or by immobilizing an irrelevant control protein. This is critical for subtracting bulk refractive index changes and non-specific binding.[8]

  • Assay Development & Fragment Screening:

    • Objective: To screen the fragment for binding to the target protein.

    • Procedure:

      • Prepare a stock solution of the fragment in 100% DMSO. Dilute into running buffer (e.g., HBS-EP+) to a final screening concentration (e.g., 200 µM).

      • DMSO Calibration: It is critical to precisely match the DMSO concentration in the running buffer and the fragment samples. Even minor mismatches can cause significant bulk refractive index shifts, leading to false positives or negatives.[12] Create a DMSO calibration curve (e.g., 0.8%, 0.9%, 1.0%, 1.1%, 1.2% DMSO in running buffer) to ensure accurate matching. Assume the final DMSO concentration is 1.0%.

      • Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 s), followed by a dissociation phase with running buffer (e.g., 120 s).

      • Include buffer-only (blank) injections periodically for double referencing.

  • Data Analysis:

    • Objective: To identify a specific binding response.

    • Procedure:

      • Process the raw data (sensorgram) by first subtracting the reference flow cell data and then subtracting the average of the blank injections.

      • A positive, concentration-dependent, and rectangular-shaped response is indicative of a specific binding event.

      • For confirmed hits, perform a dose-response experiment (e.g., 8 concentrations from 10 µM to 1 mM) to determine the equilibrium dissociation constant (K D ) by fitting the steady-state binding responses to a 1:1 binding model.

Protocol II: ITC for Thermodynamic Validation

This protocol describes the validation and characterization of a fragment hit using ITC.

  • Sample Preparation:

    • Objective: To prepare protein and fragment samples in identical buffer to minimize heat of dilution artifacts.

    • Procedure:

      • Dialyze the target protein extensively against the final ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).

      • Prepare a concentrated stock of the fragment in the final dialysis buffer. This can be challenging due to fragment solubility limits. A small amount of DMSO (e.g., <2%) may be used but must be precisely matched in the protein solution.

      • Concentrations: The protein concentration in the cell should be 10-50 µM. The fragment concentration in the syringe should be at least 10-20 times the protein concentration.

  • ITC Experiment:

    • Objective: To measure the heat changes upon titration of the fragment into the protein solution.

    • Procedure:

      • Equilibrate the instrument to the desired temperature (e.g., 25°C).

      • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

      • Perform a series of small injections (e.g., 1-2 µL) of the fragment into the protein solution, allowing the system to return to thermal equilibrium between each injection.

      • Control Experiment: Perform a control titration by injecting the fragment solution into buffer alone to measure the heat of dilution, which must be subtracted from the primary experimental data.

  • Data Analysis:

    • Objective: To determine the thermodynamic parameters of the binding interaction.

    • Procedure:

      • Integrate the area of each injection peak to determine the heat change per injection.

      • Subtract the heat of dilution from the binding data.

      • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K D , ΔH, and stoichiometry (n). The binding entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ), where K A = 1/K D .

      • Note on Weak Binders: For weak (millimolar) binders, achieving saturation may be impossible, resulting in a non-sigmoidal binding curve. In such cases, only the K D and ΔH can be reliably estimated.[15][19] Displacement ITC, where the fragment displaces a higher-affinity ligand, can be an alternative strategy.[15]

Application II: Strategies for Hit-to-Lead Optimization

With the 3D structure of the this compound fragment bound to the target, medicinal chemistry efforts can begin to rationally improve its potency and drug-like properties.[6][20]

Logical Framework for Fragment Elaboration

Hit_To_Lead Fragment { Initial Fragment Hit | 5-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid |  Affinity: mM - high µM} Growing Growing Fragment:f1->Growing:g0 Linking Linking Fragment:f1->Linking:l0 Merging Merging Fragment:f1->Merging:m0 Lead { Potent Lead Compound | Optimized Scaffold |  Affinity: nM } Growing:g1->Lead:p0 Iterative Design Linking:l1->Lead:p0 Linker Design Merging:m1->Lead:p0 Scaffold Hopping

  • Fragment Growing: This is often the most direct strategy. [20]The crystal structure will reveal unoccupied space adjacent to the bound fragment. Synthetic chemistry can then be used to "grow" the fragment into these pockets. For our lead fragment, potential growth vectors include:

    • From the Carboxylic Acid: Esterification or amidation can introduce new groups that probe for additional interactions.

    • From the N-H of the Pyrazole: Alkylation at the N1 or N2 position can direct substituents into different regions of the binding site.

    • From the Saturated Ring: The methyl group serves as a starting point, but modifications at other positions on the cyclohexyl ring can improve shape complementarity.

  • Fragment Linking: If a second, distinct fragment is found to bind in a neighboring pocket, the two can be connected via a chemical linker. [20]The design of the linker is critical to maintain the optimal binding orientation of both original fragments. This strategy can result in a dramatic increase in potency due to the additive binding energies and a favorable entropic effect.

  • Fragment Merging: In cases where multiple fragment hits have overlapping binding modes, their key structural features can be combined into a single, novel molecule. This approach consolidates the most important interactions from multiple starting points into a more optimized chemical entity.

Conclusion

This compound represents an exemplary starting point for a Fragment-Based Drug Discovery campaign. Its adherence to the "Rule of Three," combined with a synthetically tractable and biologically relevant scaffold, makes it a high-quality fragment for library inclusion. By employing a rigorous screening cascade utilizing sensitive biophysical methods like SPR for primary screening, ITC for orthogonal validation, and X-ray crystallography for structural elucidation, researchers can confidently identify and validate its interaction with a protein target. The resulting high-resolution structural information provides an actionable blueprint for potent lead compound development through established medicinal chemistry strategies such as fragment growing, linking, and merging.

References

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Huber, W., & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Available at: [Link]

  • Krainer, G., & Keller, S. (2014). Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. PubMed. Available at: [Link]

  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (2010). Fragment screening by surface plasmon resonance. SciSpace. Available at: [Link]

  • Murray, C. W., & Verdonk, M. L. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. Available at: [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]

  • Malvern Panalytical. (2025). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical. Available at: [Link]

  • Pang, J., et al. (2013). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling. Available at: [Link]

  • de Souza, N. B., et al. (2021). Fragment Hits: What do They Look Like and How do They Bind?. ACS Publications. Available at: [Link]

  • Simpson, D. M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. Available at: [Link]

  • Mesangeau, C., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Europe PMC. Available at: [Link]

  • Söderholm, S., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry. (A) Schematic representation of the ITC equipment... ResearchGate. Available at: [Link]

  • do Nascimento, A. S., et al. (2021). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. Available at: [Link]

  • Huang, Q., & Li, H. (2018). Protocol to perform fragment screening using NMR spectroscopy. Semantic Scholar. Available at: [Link]

  • Sygnature Discovery. (n.d.). Isothermal Titration Calorimetry (ITC). Sygnature Discovery. Available at: [Link]

  • Linder, T., & Kedei, N. (2024). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. SpringerLink. Available at: [Link]

  • Online Inhibitor. (2021). Optimization of the tetrahydroindazole series. Online Inhibitor. Available at: [Link]

  • ResearchGate. (n.d.). Hit-to-lead optimization of GyrB inhibitors. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • ChemBK. (2024). 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid. ChemBK. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]

  • Janezic, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • Ammazzoul, A., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. PubMed. Available at: [Link]

  • Li, L., et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. PubMed. Available at: [Link]

  • Scott, C. P., et al. (2020). Fragment-based drug discovery: opportunities for organic synthesis. PMC - NIH. Available at: [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Compounds such as 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, emerging from synthetic pipelines, present both an opportunity and a challenge. While their unique structures may hold the key to novel therapeutic mechanisms, their biological targets and cytotoxic potential are often unknown. A systematic in vitro toxicological and functional screening is therefore not merely a preliminary step but a critical phase in elucidating the compound's pharmacological profile.[1][2]

This guide presents a tiered experimental strategy for the initial characterization of this compound (herein referred to as "Compound I"). This strategic workflow is designed to first establish a foundational understanding of its cytotoxic potential, then to probe its effects on cellular metabolic health, and finally, to gain initial insights into the potential mechanism of cell death. This approach ensures a logical progression from broad, screening-level assays to more specific, mechanistic studies, providing a robust dataset for informed decision-making in early-stage drug development.[3]

G cluster_0 Tier 1: Initial Cytotoxicity Screening cluster_1 Tier 2: Metabolic Activity Profiling cluster_2 Tier 3: Mechanistic Investigation A Compound I Synthesis & Solubilization B Cell Line Selection (e.g., HepG2, HeLa) C Primary Cytotoxicity Assay (LDH Release) B->C D Determine IC50 Value C->D E Metabolic Viability Assay (MTT or ATP-based) D->E F Confirm IC50 & Assess Impact on Metabolism E->F G Apoptosis vs. Necrosis Discrimination F->G H Caspase-3 Activity Assay G->H I Elucidate Mode of Action H->I

Figure 1: A tiered workflow for the in vitro characterization of a novel compound.

Part 1: Primary Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Release Assay

Expertise & Rationale: The initial step in evaluating any novel compound is to determine its general toxicity towards cells. The Lactate Dehydrogenase (LDH) assay is a gold-standard method for this purpose.[4] It quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[5][6] This assay is preferred for initial screening due to its reliability, ease of use, and its direct measurement of cell death, which is less likely to be confounded by metabolic effects that can influence other viability assays.[7]

Protocol 1: LDH Cytotoxicity Assay

1.1. Materials

  • Human hepatocellular carcinoma cell line (HepG2) or other suitable cell line.

  • Complete culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

  • Compound I.

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Commercially available LDH Cytotoxicity Assay Kit.

  • Lysis Buffer (typically 10X, provided in the kit).

  • Sterile, 96-well flat-bottom cell culture plates.

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm.

1.2. Procedure

  • Cell Seeding:

    • Culture HepG2 cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound I in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Causality: The final DMSO concentration in all wells, including the vehicle control, must be kept constant and low (≤0.5%) to avoid solvent-induced cytotoxicity.[4]

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Establish Controls:

      • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the compound-treated wells. This serves as the baseline for 0% cytotoxicity.

      • Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the assay endpoint. This represents 100% cytotoxicity.[9]

      • Medium Background Control: Wells containing only culture medium to measure background LDH activity in the serum.[6]

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent across experiments.

  • Assay Execution:

    • Following incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[9]

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well flat-bottom plate.[7]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[9]

    • Add 50 µL of the Stop Solution provided in the kit to each well.[7]

  • Data Acquisition:

    • Measure the absorbance at 490 nm (for formazan) and a reference wavelength of 680 nm (to correct for background) using a microplate reader.[6]

Data Analysis and Presentation
  • Correction: Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

  • Background Subtraction: Subtract the corrected absorbance of the medium background control from all other corrected values.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [ (Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity) ] * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of Compound I that results in 50% cytotoxicity. This is determined by plotting the percent cytotoxicity against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).[10][11]

Table 1: Hypothetical Cytotoxicity of Compound I in HepG2 Cells (LDH Assay)

Concentration (µM) % Cytotoxicity (Mean ± SD)
0 (Vehicle) 0.0 ± 2.1
0.1 3.5 ± 1.8
1 8.2 ± 3.0
10 25.6 ± 4.5
50 52.1 ± 5.1
100 89.7 ± 3.9

| IC₅₀ (µM) | ~48.5 |

Part 2: Assessment of Cellular Metabolic Activity via MTT Assay

Expertise & Rationale: While the LDH assay measures cell death via membrane rupture, it's crucial to also assess the compound's effect on overall cellular health and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that serves this purpose well.[12] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[13] A decrease in the rate of formazan production can indicate either cell death or a reduction in metabolic activity, providing a complementary dataset to the LDH assay.

Protocol 2: MTT Cell Viability Assay

2.1. Materials

  • All materials from Protocol 1.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

2.2. Procedure

  • Cell Seeding and Treatment:

    • Follow steps 1.2.1 and 1.2.2 from the LDH protocol. A separate plate should be prepared for the MTT assay.

  • Incubation:

    • Incubate the plate for the same duration as the LDH assay (24-48 hours).

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

    • Incubate the plate for an additional 2-4 hours at 37°C. Causality: This incubation allows viable cells to metabolize the MTT into formazan crystals. The optimal time may vary by cell type and should be determined empirically.[15]

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium from the wells (for adherent cells). Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[16]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • % Viability = [ (Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background) ] * 100

  • IC₅₀ Determination: Plot the percent viability against the log of the compound concentration and fit to a non-linear regression curve to determine the IC₅₀ value.[17]

Table 2: Hypothetical Metabolic Viability of HepG2 Cells Treated with Compound I (MTT Assay)

Concentration (µM) % Viability (Mean ± SD)
0 (Vehicle) 100.0 ± 4.5
0.1 98.2 ± 5.1
1 91.5 ± 6.2
10 70.1 ± 5.8
50 45.3 ± 4.9
100 12.4 ± 3.3

| IC₅₀ (µM) | ~55.0 |

Part 3: Mechanistic Elucidation via Caspase-3 Activity Assay

Expertise & Rationale: If Compound I demonstrates significant cytotoxicity, the next logical question is how it induces cell death. A primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). Apoptosis is a highly regulated process involving a cascade of enzymes called caspases, with Caspase-3 being a key "executioner" caspase.[18] Measuring the activity of Caspase-3 provides a strong indication of whether the compound is triggering this programmed cell death pathway. A fluorometric assay using a specific Caspase-3 substrate (e.g., DEVD-AMC) offers a sensitive and quantitative method for this investigation.[19]

Protocol 3: Fluorometric Caspase-3 Activity Assay

3.1. Materials

  • HepG2 cells.

  • Complete culture medium.

  • Compound I and DMSO.

  • Staurosporine or other known apoptosis inducer (positive control).

  • Commercially available Caspase-3 Activity Assay Kit (Fluorometric).

  • Cell Lysis Buffer.

  • Caspase-3 Substrate (Ac-DEVD-AMC).

  • Reaction Buffer.

  • Sterile, opaque-walled 96-well plates (for fluorescence).

  • Fluorometric plate reader (Excitation ~380 nm, Emission ~440-460 nm).

3.2. Procedure

  • Cell Seeding and Treatment:

    • Seed 2.5 x 10⁴ cells in 100 µL of medium per well in an opaque-walled 96-well plate.

    • Incubate for 24 hours at 37°C.

    • Treat cells with Compound I at concentrations around its determined IC₅₀ value (e.g., 25 µM, 50 µM, 100 µM).

    • Establish Controls:

      • Vehicle Control: Treat cells with DMSO-containing medium.

      • Positive Control: Treat cells with a known apoptosis inducer like staurosporine (e.g., 1 µM) to confirm the assay is working.[20]

  • Incubation:

    • Incubate for a shorter period appropriate for apoptosis induction (e.g., 6-18 hours). The optimal time should be determined via a time-course experiment.

  • Cell Lysis:

    • After incubation, lyse the cells according to the kit manufacturer's protocol. This typically involves removing the medium and adding a specific lysis buffer.

  • Assay Execution:

    • Transfer the cell lysates to a new opaque-walled plate if required by the protocol.

    • Prepare a master reaction mix containing the reaction buffer and the Caspase-3 substrate (Ac-DEVD-AMC).[21]

    • Add the reaction mix to each well containing cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[20]

  • Data Acquisition:

    • Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~440-460 nm.

Data Analysis and Presentation
  • Calculate Fold Increase in Activity:

    • Normalize the fluorescence reading of each sample to the protein concentration of the lysate if significant cell loss is expected.

    • Calculate the fold increase in Caspase-3 activity relative to the vehicle control.

    • Fold Increase = (Fluorescence of treated sample) / (Fluorescence of vehicle control)

Table 3: Hypothetical Caspase-3 Activation by Compound I in HepG2 Cells

Treatment Concentration (µM) Fold Increase in Caspase-3 Activity (Mean ± SD)
Vehicle Control - 1.0 ± 0.1
Compound I 25 2.1 ± 0.3
Compound I 50 4.5 ± 0.6
Compound I 100 5.8 ± 0.7

| Staurosporine (Positive Control) | 1 | 6.2 ± 0.5 |

A significant, dose-dependent increase in fluorescence indicates that Compound I induces apoptosis through the activation of Caspase-3.

Visualizations of Experimental Workflows

G cluster_ldh LDH Assay Workflow A Seed Cells (1x10⁴) in 96-well plate B Incubate 24h A->B C Treat with Compound I + Controls B->C D Incubate 24-48h C->D E Centrifuge Plate D->E F Transfer 50µL Supernatant to New Plate E->F G Add LDH Reaction Mix F->G H Incubate 30 min (dark) G->H I Add Stop Solution H->I J Read Absorbance (490nm / 680nm) I->J

Figure 2: Step-by-step workflow for the LDH cytotoxicity assay.

G cluster_mtt MTT Assay Workflow A Seed Cells & Treat (as per LDH protocol) B Incubate 24-48h A->B C Add 10µL MTT Solution B->C D Incubate 2-4h C->D E Aspirate Medium D->E F Add 100µL DMSO E->F G Shake 15 min to Dissolve F->G H Read Absorbance (570nm) G->H G cluster_caspase Caspase-3 Assay Workflow A Seed Cells (2.5x10⁴) in Opaque Plate B Incubate 24h A->B C Treat with Compound I (around IC₅₀) B->C D Incubate 6-18h C->D E Lyse Cells D->E F Add Reaction Mix (Buffer + Substrate) E->F G Incubate 1-2h at 37°C F->G H Read Fluorescence (Ex:380nm, Em:450nm) G->H

Figure 4: Step-by-step workflow for the Caspase-3 activity assay.

References

  • National Center for Biotechnology Information (2013). "Cell Viability Assays - Assay Guidance Manual". Available at: [Link]

  • Evotec (n.d.). "Comparing in vitro Mitochondrial Toxicity Assays". Available at: [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2019). "Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs". Chemical Research in Toxicology, 32(2), 213–224. Available at: [Link]

  • Creative Bioarray (n.d.). "Caspase Activity Assay". Available at: [Link]

  • Creative Bioarray (n.d.). "ATP Cell Viability Assay". Available at: [Link]

  • Niles, A. L., et al. (2019). "Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs". PubMed, 30667258. Available at: [Link]

  • Protocols.io (2025). "Quantifying cell viability via LDH cytotoxicity assay". Available at: [Link]

  • YouTube (2023). "How to Analyse MTT/MTS Assay Data and IC50 using Excel". Available at: [Link]

  • Evotec (n.d.). "Mitochondrial Toxicity". Available at: [Link]

  • RE-Place (n.d.). "ATP cell viability assay". Available at: [Link]

  • Kosheeka (2025). "In Vitro Cytotoxicity Assays: Applications in Drug Discovery". Available at: [Link]

  • ResearchGate (n.d.). "Principles of in vitro toxicology". Available at: [Link]

  • Bioo Scientific (n.d.). "Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual". Available at: [Link]

  • Cusabio (n.d.). "Caspase-3 activity assay". Available at: [Link]

  • Protocols.io (2019). "ATP assay". Available at: [Link]

  • National Center for Biotechnology Information (2019). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells". Available at: [Link]

  • ResearchGate (2015). "How can I calculate IC50 for a cytotoxic substance?". Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (2025). "In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay". Available at: [Link]

  • Medium (2022). "Create a Flowchart using Graphviz Dot". Available at: [Link]

  • CliniSciences (n.d.). "LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL". Available at: [Link]

  • ResearchGate (2025). "(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay". Available at: [Link]

  • XCellR8 (n.d.). "Cytotoxicity". Available at: [Link]

  • National Center for Biotechnology Information (n.d.). "Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes". Available at: [Link]

  • Roche (n.d.). "MTT Assay Protocol for Cell Viability and Proliferation". Available at: [Link]

  • CLYTE (2025). "Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays". Available at: [Link]

  • ResearchGate (2014). "Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?". Available at: [Link]

  • JoVE (2023). "Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry". Available at: [Link]

  • Joel Dare (2025). "Creating Software Engineering Flow Charts with Graphviz Dot". Available at: [Link]

  • Creative Bioarray (n.d.). "MTT Analysis Protocol". Available at: [Link]

  • ResearchGate (2025). "(PDF) Measuring Apoptosis: Caspase Inhibitors and Activity Assays". Available at: [Link]

  • Creative Diagnostics (n.d.). "The MTT Assay: A Valuable Tool for Measuring Cell Viability". Available at: [Link]

  • Charles River Laboratories (n.d.). "In Vitro Toxicology Testing". Available at: [Link]

  • Sketchviz (n.d.). "Guide to Flowcharts in Graphviz". Available at: [Link]

  • Johner Institute (2022). "Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection". Available at: [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Indazole Scaffold

The indazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic activities.[1][2] This bicyclic structure, composed of a fused benzene and pyrazole ring, is a key feature in several FDA-approved drugs, particularly in oncology.[3] Indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][4] Marketed drugs such as Axitinib and Pazopanib validate the utility of the indazole motif in targeting kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[3] Beyond kinase inhibition, the indazole framework has been explored for a range of other biological activities, including the inhibition of enzymes like cyclooxygenase (COX) and the modulation of transcription factors such as Hypoxia-Inducible Factor (HIF).[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial biological characterization of a novel indazole compound, using 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid as a representative example. We provide a logical workflow of cell-based assays, from broad phenotypic screens to more specific, mechanism-of-action studies. The protocols herein are designed to be self-validating systems, with explanations of the scientific rationale behind key experimental choices to ensure robust and reproducible data.

Plausible Mechanisms of Action: Formulating a Testable Hypothesis

Given the prevalence of indazole derivatives as kinase inhibitors, a primary hypothesis is that this compound may exert its effects by inhibiting a protein kinase involved in oncogenic signaling. Receptor Tyrosine Kinases (RTKs) like VEGFR are prime candidates, as their signaling is crucial for tumor angiogenesis and growth. Inhibition of this pathway would block downstream signals that promote cell proliferation and survival.

Another plausible mechanism, given the structural class, is the modulation of the cellular response to hypoxia. The HIF-1 pathway is a central regulator of tumor adaptation to low-oxygen environments.[7] Some small molecules can inhibit HIF prolyl hydroxylases (PHDs), leading to the stabilization and activation of HIF-1α even under normoxic conditions, which can have complex, context-dependent effects on tumor progression.[8][9]

The following diagram illustrates a hypothetical signaling pathway centered on an RTK like VEGFR, which provides a framework for the subsequent experimental protocols.

Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (VEGF) Ligand (VEGF) RTK (VEGFR) RTK (VEGFR) P_RTK RTK (Phosphorylated) RTK (VEGFR)->P_RTK Dimerization & Autophosphorylation RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT_n AKT AKT->AKT_n HIF_PHD HIF Prolyl Hydroxylase (PHD) HIF_alpha HIF-1α HIF_PHD->HIF_alpha Inhibition HIF_alpha_OH HIF-1α-OH VHL VHL E3 Ligase HIF_alpha_OH->VHL Recognition HIF_alpha->HIF_alpha_OH Hydroxylation (Normoxia) HIF_alpha_n HIF-1α HIF_alpha->HIF_alpha_n Stabilization & Nuclear Translocation (Hypoxia or PHD Inhibition) Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF_alpha_OH Degradation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK_n->Gene_Expression Transcription Factor Activation AKT_n->Gene_Expression Inhibition of Apoptosis Factors HIF_beta HIF-1β HIF_Complex HIF-1 Complex HIF_Complex->Gene_Expression Binds to HRE HIF_alpha_nHIF_beta HIF_alpha_nHIF_beta HIF_alpha_nHIF_beta->HIF_Complex Compound Compound Compound->P_RTK Hypothesis 1: Kinase Inhibition Compound->HIF_PHD Hypothesis 2: PHD Inhibition

Caption: Hypothesized signaling pathways for a novel indazole compound.

Experimental Workflow: A Phased Approach to Cellular Characterization

A systematic investigation is crucial to building a comprehensive profile of the compound's activity. We propose a workflow that moves from broad phenotypic effects to specific molecular targets.

Workflow start Start: Novel Indazole Compound phase1 Phase 1: Primary Phenotypic Screening start->phase1 viability Cell Viability Assay (MTT) Determine IC50 phase1->viability apoptosis Apoptosis Assay (Annexin V/PI) Assess Mechanism of Cell Death viability->apoptosis Based on IC50 values decision Data Analysis & Interpretation apoptosis->decision phase2 Phase 2: Mechanism of Action Studies kinase_assay Cellular Kinase Phosphorylation Assay (e.g., p-VEGFR2) phase2->kinase_assay hif_assay HIF-1α Stabilization Assay (Western Blot) phase2->hif_assay next_steps Further Studies: Target Deconvolution, In Vivo Models kinase_assay->next_steps hif_assay->next_steps decision->phase2 Investigate Hypothesis outcome1 Potent Cytotoxicity Apoptosis Induction Kinase Inhibition decision->outcome1 outcome2 Moderate Cytotoxicity No Apoptosis HIF-1α Stabilization decision->outcome2 outcome3 No Significant Effect decision->outcome3

Caption: Phased experimental workflow for compound characterization.

Part 1: Primary Assessment of Cellular Effects

The initial goal is to determine if the compound has a measurable impact on cell health and to quantify its potency.

Application 1.1: Cell Viability and Cytotoxicity using MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, living cells.[10] This assay is essential for determining the concentration-dependent effect of the compound on cell viability and calculating the half-maximal inhibitory concentration (IC50), a key measure of potency.

Detailed Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) to ~80% confluency.

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create 2X working concentrations. A typical 8-point dilution series might range from 200 µM to 0.78 µM (final concentrations will be 100 µM to 0.39 µM).

    • Carefully remove the medium from the cell plate and add 100 µL of the diluted compound solutions to the respective wells in triplicate.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

ParameterRecommendationRationale
Cell Line MCF-7 (Breast), HT-29 (Colon), A549 (Lung)Choose lines relevant to cancers where indazoles have shown activity.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.
Compound Conc. 0.1 µM - 100 µM (initial screen)A wide range is necessary to capture the full dose-response curve for an unknown compound.
Incubation Time 48 - 72 hoursAllows sufficient time for the compound to exert its effects on cell proliferation and viability.
Controls Vehicle (DMSO), Untreated, Blank (Media)Essential for data normalization and background correction.
Application 1.2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Scientific Rationale: If the MTT assay reveals a decrease in cell viability, it is critical to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[2] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[11]

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in ~70-80% confluency after the treatment period.

    • Allow cells to attach overnight.

    • Treat cells in triplicate with the compound at concentrations around its IC50 and 2x IC50 (determined from the MTT assay). Include a vehicle control.

    • Incubate for a relevant time point (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium from each well, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached adherent cells with their corresponding supernatant from the previous step.

    • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Part 2: Investigating a Plausible Mechanism of Action

With primary activity confirmed, the next phase focuses on testing the specific mechanistic hypotheses.

Application 2.1: Cellular Kinase Phosphorylation Assay by In-Cell ELISA

Scientific Rationale: To test the hypothesis that the compound inhibits a specific RTK pathway, one can measure the phosphorylation status of the receptor itself or a key downstream substrate.[13] An In-Cell ELISA (also known as a cell-based ELISA) is a high-throughput method to quantify intracellular proteins and their post-translational modifications directly in fixed cells, eliminating the need for cell lysis.[14] This assay can determine if the compound inhibits ligand-induced phosphorylation of a target like VEGFR2 at a specific tyrosine residue (e.g., Y1175).

Detailed Protocol:

  • Cell Seeding and Serum Starvation:

    • Seed cells (e.g., HUVECs, which endogenously express VEGFR2) into a 96-well plate and grow to ~90% confluency.

    • Remove the growth medium and replace it with a serum-free medium. Incubate for 12-24 hours to reduce basal levels of receptor phosphorylation.

  • Compound Pre-treatment:

    • Treat the serum-starved cells with various concentrations of the indazole compound (or vehicle control) for 1-2 hours.

  • Ligand Stimulation:

    • Stimulate the cells by adding a specific ligand (e.g., VEGF at 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation. Include a non-stimulated control.

  • Fixation and Permeabilization:

    • Quickly remove the medium and fix the cells by adding 150 µL of 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells by adding 150 µL of PBS containing 0.1% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash the wells and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours.

    • Incubate the cells overnight at 4°C with two primary antibodies simultaneously: a rabbit anti-phospho-VEGFR2 (Y1175) antibody and a mouse anti-total-VEGFR2 antibody.

  • Secondary Antibody and Detection:

    • Wash the wells extensively.

    • Add species-specific secondary antibodies conjugated to different detection enzymes (e.g., anti-rabbit-HRP and anti-mouse-AP). Incubate for 1-2 hours.

    • Wash the wells and add the appropriate substrates sequentially (e.g., TMB for HRP, followed by a stop solution, then pNPP for AP).

    • Read the absorbance at the corresponding wavelengths (e.g., 450 nm for HRP/TMB and 405 nm for AP/pNPP).

  • Data Analysis:

    • Normalize the phospho-VEGFR2 signal to the total-VEGFR2 signal for each well to account for variations in cell number.

    • Compare the normalized signal in compound-treated wells to the stimulated vehicle control to determine the percentage of inhibition.

Conclusion

The protocols outlined in this application note provide a robust, multi-faceted approach to the initial characterization of this compound or any novel compound with a similar scaffold. By systematically assessing its impact on cell viability, mode of cell death, and specific molecular pathways, researchers can efficiently build a comprehensive biological profile. This phased workflow, grounded in established scientific principles, enables the generation of reliable data to guide further drug development efforts, from lead optimization to preclinical in vivo studies.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Wei, W., Liu, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved January 17, 2026, from [Link]

  • Wei, W., Liu, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. DOI:10.1039/D1RA01147B. Retrieved January 17, 2026, from [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed. DOI: 10.2174/1871520618666180510113822. Retrieved January 17, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved January 17, 2026, from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-Portal.org. Retrieved January 17, 2026, from [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide Derivatives for Medicinal Chemistry Applications

Abstract

This comprehensive guide is tailored for researchers, scientists, and professionals in drug development, detailing the . These molecular frameworks are highly valued in medicinal chemistry for their broad spectrum of biological activities. This document provides an exhaustive overview of a primary synthetic pathway, complete with explanations of reaction mechanisms, step-by-step experimental procedures, and techniques for structural verification. By merging expert knowledge with peer-reviewed scientific literature, this application note is designed to provide researchers with the necessary tools to synthesize these significant compounds with confidence and efficiency.

Introduction

The 4,5,6,7-tetrahydro-2H-indazole core is a privileged scaffold in the field of medicinal chemistry, serving as the foundation for numerous compounds that exhibit a wide range of biological effects.[1][2][3][4] The strategic placement of a 5-methyl group and a 3-carboxamide functional group can profoundly impact the pharmacokinetic and pharmacodynamic profiles of these molecules. This guide delineates a reliable and extensively documented synthetic route for creating 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide derivatives, starting with the readily available 4-methylcyclohexanone.

The synthetic approach employs a series of well-established organic reactions, including formylation, cyclization with hydrazine, and subsequent amidation. Each stage of the synthesis has been fine-tuned to maximize the yield and purity of the final products. A detailed rationale for the selection of specific reagents and reaction conditions is provided to foster a thorough understanding of the synthetic process.

Overview of the Synthetic Strategy

The synthesis of the target 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide derivatives is generally accomplished through a sequential, multi-step process. A prevalent and effective method starts with the formylation of a substituted cyclohexanone, which is then cyclized with a hydrazine source to form the core indazole ring. The synthesis culminates in the amidation of a carboxylic acid or ester intermediate to install the desired carboxamide group.

Synthesis_Overview A 4-Methylcyclohexanone B 2-(Hydroxymethylidene)-4- methylcyclohexan-1-one A->B Formylation C Ethyl 5-methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylate B->C Cyclization D 5-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid C->D Hydrolysis E 5-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxamide D->E Amidation

Figure 1: General synthetic workflow.

Part 1: Crafting the Tetrahydroindazole Core

A cornerstone for the assembly of the tetrahydro-2H-indazole ring system is the reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and hydrazine.[5] In this particular synthesis, the crucial intermediate, 2-(hydroxymethylidene)-4-methylcyclohexan-1-one, is first synthesized from 4-methylcyclohexanone. This intermediate acts as the necessary 1,3-dicarbonyl equivalent for the cyclization that follows.

The formylation of 4-methylcyclohexanone is typically carried out using a base and a formylating agent, such as ethyl formate. A base like sodium methoxide deprotonates the α-carbon of the cyclohexanone, creating an enolate that subsequently attacks the electrophilic carbonyl carbon of the ethyl formate.

The resultant β-keto-aldehyde, 2-(hydroxymethylidene)-4-methylcyclohexan-1-one, is then treated with hydrazine hydrate. This reaction unfolds through a condensation mechanism, where the nitrogen atoms of hydrazine attack the two carbonyl groups. This leads to the formation of the pyrazole ring fused to the cyclohexane ring, ultimately yielding the 5-methyl-4,5,6,7-tetrahydro-2H-indazole core.[5]

Part 2: Functionalization at the 3-Position

To introduce the carboxamide group at the 3-position, a common tactic is to first install a carboxylic acid or an ester group at this location, which can then be easily converted to the desired amide. This is often achieved during the initial cyclization by employing a reagent that already contains the precursor to the carboxylic acid.

For instance, reacting the 2-(hydroxymethylidene)-4-methylcyclohexan-1-one intermediate with a reagent like ethyl chloroacetate in the presence of a base can lead to the formation of ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate. The subsequent hydrolysis of this ester group under either basic or acidic conditions yields the corresponding carboxylic acid.

Part 3: The Amidation Step

The final stage of the synthesis is the creation of the carboxamide bond. This is a standard procedure in organic synthesis with several available methods. A frequently used technique involves activating the carboxylic acid intermediate with a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), followed by the addition of the chosen amine.[6][7] An alternative method is to convert the carboxylic acid into an acid chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to produce the amide.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

This protocol details the initial steps of the synthesis, commencing from 4-methylcyclohexanone.

Materials:

  • 4-Methylcyclohexanone

  • Ethyl formate

  • Sodium methoxide

  • Hydrazine hydrate

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formylation of 4-Methylcyclohexanone:

    • To a solution of sodium methoxide (1.1 eq) in anhydrous diethyl ether at 0 °C, add ethyl formate (1.2 eq) dropwise.

    • To this mixture, add a solution of 4-methylcyclohexanone (1.0 eq) in diethyl ether dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction with ice-cold water and acidify with dilute HCl to a pH of 5-6.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 2-(hydroxymethylidene)-4-methylcyclohexan-1-one. This intermediate is often used in the next step without further purification.

  • Cyclization to form the Indazole Ring:

    • Dissolve the crude 2-(hydroxymethylidene)-4-methylcyclohexan-1-one in ethanol.

    • Add hydrazine hydrate (1.1 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate.

Protocol 2: Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

This protocol describes the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate in a mixture of methanol and water (or THF/water).

  • Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC.

  • After completion, remove the organic solvent under reduced pressure.

  • Dilute the residue with water and acidify with dilute HCl to a pH of 2-3.

  • The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 3: Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

This protocol details the final amidation step.

Materials:

  • This compound

  • Ammonium chloride or a primary/secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (or ammonium chloride for the primary amide, 1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide derivative.

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Carboxylic Acid in DMF B Add Amine, HATU, DIPEA A->B C Stir at Room Temperature (4-12 h) B->C D Pour into Water C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H Column Chromatography or Recrystallization G->H

Figure 2: Amidation experimental workflow.

Characterization Data

The structural confirmation of the synthesized compounds is of utmost importance. The following table provides a summary of the expected characterization data for a representative target molecule.

CompoundMolecular FormulaMolecular Weight¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide C₉H₁₃N₃O179.22~1.1 (d, 3H, CH₃), 1.5-2.8 (m, 7H, cyclohexane-H), 5.5-6.5 (br s, 2H, NH₂), 9.5-10.5 (br s, 1H, NH)~22 (CH₃), 25-35 (3C, cyclohexane-CH₂), 40 (cyclohexane-CH), 110-150 (3C, indazole-C), 165 (C=O)180.1 [M+H]⁺

Note: The precise chemical shifts (δ) in the NMR spectra will vary depending on the specific derivative synthesized and the solvent used. The values presented here are approximate and for illustrative purposes. Mass spectrometry (MS) is used to confirm the molecular weight.

Conclusion

This application note offers a thorough and actionable guide for the . By adhering to the outlined protocols, researchers can consistently produce these valuable compounds for subsequent exploration in drug discovery and development initiatives. The detailed explanations of the synthetic steps and the comprehensive experimental procedures are designed to enable researchers to not only replicate the synthesis but also to adapt and modify it to create a diverse library of related analogs.

References

  • Ladds, M. J. G. W., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]

  • Ladds, M. J. G. W., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]

  • Kim, K. H., et al. (2000). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. Pest Management Science, 56(1), 26-34. [Link]

  • Ladds, M. J. G. W., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(6), 1169–1176. [Link]

  • Aitken, R. A., et al. (2011). ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. ChemInform, 42(50). [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Boruah, A., et al. (2018). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 16(43), 8348-8352. [Link]

  • Roveto, P. M., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4259–4277. [Link]

  • Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4), 134-142. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize reaction outcomes. The content is structured in a practical, question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Overview of the Synthetic Strategy

The most common and efficient route to synthesize 4,5,6,7-tetrahydro-2H-indazole derivatives involves the condensation of a cyclic β-ketoester with hydrazine. For the target molecule, this compound, the key precursors are ethyl 5-methyl-2-oxocyclohexanecarboxylate and hydrazine hydrate . The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes an intramolecular cyclization and dehydration to form the stable indazole ring system.

Visualized Experimental Workflow

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Analysis start Ethyl 5-methyl-2-oxocyclohexanecarboxylate reaction Condensation & Cyclization Solvent: Ethanol Catalyst: Acetic Acid Heat (Reflux) start->reaction hydrazine Hydrazine Hydrate hydrazine->reaction workup Cooling & Precipitation Filtration reaction->workup crude Crude Product workup->crude purification Recrystallization or Acid-Base Extraction crude->purification product Pure 5-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: General workflow for the synthesis of the target indazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A1: Low yields in this synthesis are common and can typically be traced back to a few key areas. The reaction is sensitive to several parameters, much like the related Fischer indole synthesis.[1][2] Here is a breakdown of potential issues and optimization strategies:

  • Purity of Starting Materials:

    • β-Ketoester: The stability of ethyl 5-methyl-2-oxocyclohexanecarboxylate can be an issue. It exists as a mixture of keto and enol tautomers, and impurities from its synthesis can inhibit the reaction. Ensure its purity (>95%) by GC or NMR before use. If necessary, purify by vacuum distillation.

    • Hydrazine Hydrate: Use a fresh, high-quality bottle of hydrazine hydrate. Over time, it can absorb atmospheric CO₂ to form hydrazine carbonate, which reduces its effective concentration.

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role.[3]

      • Ethanol is a common choice as it effectively dissolves the reactants and facilitates a clean reaction.

      • Glacial Acetic Acid can serve as both the solvent and the acid catalyst. This can often accelerate the reaction and improve yields by driving the equilibrium towards the cyclized product. However, it can be more difficult to remove during work-up.

    • Temperature and Reaction Time: Elevated temperatures are necessary to drive the dehydration and cyclization steps.[1]

      • Suboptimal Temperature: If the reaction is run at too low a temperature, you may see an accumulation of the hydrazone intermediate and incomplete conversion. Refluxing is typically required.

      • Excessive Heat/Time: Prolonged heating at high temperatures can lead to product degradation or the formation of tar-like side products, ultimately lowering the isolated yield. Monitor the reaction's progress by TLC (Thin-Layer Chromatography) to determine the optimal endpoint (typically 4-8 hours).

    • Acid Catalyst: The reaction requires an acid to catalyze both the formation of the hydrazone and the subsequent cyclization.

      • A catalytic amount of glacial acetic acid in ethanol is a standard starting point.

      • If using a neutral solvent, a few drops of concentrated HCl can also be effective, but care must be taken as strongly acidic conditions can sometimes promote side reactions.[1]

  • Work-up Procedure: The product is a carboxylic acid and may be partially soluble in acidic aqueous solutions.

    • Ensure the reaction mixture is cooled sufficiently (e.g., in an ice bath) to maximize precipitation before filtration.

    • If the product does not precipitate, carefully neutralize the acidic solution. The product may precipitate at its isoelectric point. Alternatively, proceed to an extractive work-up (see Q3).

Optimization Strategy Table
ParameterStandard ConditionOptimization SuggestionRationale
Solvent EthanolSwitch to Glacial Acetic AcidAcetic acid acts as both solvent and catalyst, potentially increasing reaction rate and driving cyclization.[1]
Temperature Reflux (Ethanol, ~78°C)Reflux (Acetic Acid, ~118°C)Higher temperature can overcome activation energy barriers for cyclization, but must be monitored to avoid degradation.[1][3]
Catalyst Catalytic Acetic AcidUse Acetic Acid as solventEnsures a consistently acidic environment to promote the reaction.
Reaction Time 6 hoursMonitor by TLC (2-8 hours)Avoids product degradation from prolonged heating after the reaction has reached completion.
Q2: My TLC plate shows multiple spots. What are the common side products and how can I minimize them?

A2: The presence of multiple spots on TLC is a clear indicator of an incomplete reaction or the formation of side products.

  • Unreacted Starting Material: A spot corresponding to the starting β-ketoester indicates incomplete conversion. This can be addressed by increasing the reaction time, temperature, or catalyst concentration as detailed in Q1.

  • Hydrazone Intermediate: The most common byproduct is the uncyclized hydrazone intermediate. This forms rapidly but may cyclize slowly if conditions are not optimal. It will appear as a distinct spot on the TLC plate. To minimize its presence, ensure adequate heating and sufficient acid catalysis to promote the final dehydration and ring-closure step.

  • Regioisomers (N-Alkylation): While less common when using unsubstituted hydrazine, if any substituted hydrazines are present as impurities, you could form N1 vs. N2 isomers, which can be difficult to separate.[3] This underscores the importance of using pure hydrazine hydrate.

  • Degradation Products: If you observe streaking on the TLC plate or the formation of a dark, tarry reaction mixture, it is likely due to product or intermediate degradation. This is often caused by excessively high temperatures or prolonged reaction times.[1]

Troubleshooting Workflow for Purity Issues

G start Analyze Reaction Mixture by TLC sm_present Starting Material Remains? start->sm_present intermediate_present Intermediate (Hydrazone) Present? sm_present->intermediate_present No increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp Yes streaking Streaking / Dark Color? intermediate_present->streaking No check_catalyst Ensure Adequate Acid Catalyst intermediate_present->check_catalyst Yes decrease_time_temp Decrease Temperature or Time streaking->decrease_time_temp Yes end_node Proceed to Work-up streaking->end_node No increase_time_temp->start Re-analyze check_catalyst->start Re-analyze decrease_time_temp->start Re-analyze

Caption: Decision tree for troubleshooting reaction impurities via TLC analysis.

Q3: I am struggling with the purification of the final product. What are the best methods?

A3: Purifying a polar, acidic compound like this can be challenging. Standard silica gel chromatography is often problematic due to the compound's tendency to streak on the column. Here are more effective, recommended methods:

  • Recrystallization (Preferred Method): This is often the most effective method for obtaining high-purity material.

    • Solvent Screening: Good solvent systems include aqueous ethanol, aqueous acetic acid, or ethyl acetate/heptane mixtures.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent (or solvent mixture). If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Acid-Base Extraction: This technique is excellent for separating the acidic product from neutral impurities (like the uncyclized hydrazone intermediate or unreacted ketoester).

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract the organic layer with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). The acidic product will move into the aqueous layer as its carboxylate salt.

      • Separate the layers. The neutral impurities will remain in the organic layer.

      • Cool the basic aqueous layer in an ice bath and slowly acidify it with cold 1M HCl until the product precipitates out (typically pH 2-3).

      • Filter the solid, wash with cold water to remove salts, and dry thoroughly.

  • Silica Gel Chromatography (If Necessary): If chromatography is unavoidable, you must modify the eluent to suppress the ionization of the carboxylic acid.

    • Eluent System: Use a standard eluent system like ethyl acetate/hexanes, but add 0.5-1% acetic acid to the mixture. The acetic acid will keep the product protonated, leading to sharper peaks and better separation.

Experimental Protocol: Optimized Synthesis

This protocol is an optimized procedure based on established methods for analogous tetrahydroindazole syntheses.[4][5]

Materials:

  • Ethyl 5-methyl-2-oxocyclohexanecarboxylate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 5-methyl-2-oxocyclohexanecarboxylate (1.0 eq) in glacial acetic acid (5-10 mL per gram of ketoester).

  • Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise. The addition may be slightly exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 118°C) and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC (eluent: 50% ethyl acetate in hexanes + 1% acetic acid).

  • Work-up:

    • Once the reaction is complete (disappearance of the starting ketoester), cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker of ice-cold water (10x the volume of acetic acid used).

    • A solid precipitate should form. Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove residual acetic acid.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Hughes, D. L. (2014). Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis.
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • ResearchGate. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3.
  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Ferrari, M., et al. (1989). An improved synthesis of indazole-3-carboxylic acid. Journal of Heterocyclic Chemistry.
  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E.
  • National Institutes of Health (NIH). (n.d.). Why Do Some Fischer Indolizations Fail?. PMC.
  • Sci-Hub. (1989). An improved synthesis of indazole‐3‐carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWgANT0mMKPgLPg9VnWF-1hR7hqqk-3x2bXnoVFlgAjuggQUT8oNBGIUHcHZ0VHYn6vagdcfKB0DAiJ4xUUV8zkgRrqEAPvkFTw6sN0uKsfxwj9QjXfV5hjWw5c6erADcBSNIfUHbPhB07p49lO8GhY0J19nsJ_4aIvWOg2a4poa1Lg09tH0eMT68oLu_91g2dVOG1Mau-tB7kzZZGXcceEibLDeGRF2aFf7tG-RpvDvWczMG6wJKJbvTrvQ==]([Link]

Sources

overcoming solubility issues of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Introduction: Welcome to the technical support guide for this compound (referred to herein as 'the compound'). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this molecule. Its unique structure, featuring a lipophilic tetrahydro-indazole core and an ionizable carboxylic acid group, presents specific handling requirements. This guide provides a logical, step-by-step approach to achieving successful solubilization for your in vitro and in vivo experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary structural features of this compound that influence its solubility?

Answer: The solubility of this compound is governed by the interplay between its two main structural components:

  • Hydrophobic Core: The 4,5,6,7-tetrahydro-2H-indazole ring system is largely nonpolar. This bicyclic structure, along with the methyl group, contributes to low intrinsic aqueous solubility. Hydrophobic compounds tend to have poor solubility in water because they cannot form favorable hydrogen bonds with water molecules, leading to unfavorable energetics for dissolution.[1]

  • Ionizable Group: The presence of a carboxylic acid (-COOH) group is the key to manipulating its solubility. This group is a weak acid and can be deprotonated to form a negatively charged carboxylate anion (-COO⁻). This ionized form is significantly more polar and, therefore, more water-soluble.[2]

The overall low solubility in neutral water is a direct consequence of the dominant hydrophobic character of the core structure.

Q2: I'm starting my experiments. What is the first and most critical step to dissolve the compound in an aqueous buffer?

Answer: The most effective initial approach is pH adjustment . The carboxylic acid group makes the compound's solubility highly dependent on the pH of the solution.[3] By raising the pH above the compound's pKa, you can deprotonate the carboxylic acid, converting it into its much more soluble salt form.[4]

While the exact pKa of this specific molecule is not readily published, a typical carboxylic acid has a pKa in the range of 3-5.[5] Therefore, adjusting the pH to a value of 7.0 or higher is recommended.

Basic Aqueous Solubilization Protocol:

  • Weigh the desired amount of the compound.

  • Add a small amount of a basic solution, such as 0.1 M NaOH, dropwise while vortexing or stirring.

  • Continue adding the basic solution until the solid is fully dissolved.

  • Add your desired aqueous buffer (e.g., PBS, TRIS) to reach the final volume and concentration.

  • Measure the final pH of the solution and adjust as necessary to ensure it remains in the desired range (e.g., pH 7.2-7.4 for physiological buffers).

  • Visually inspect for any particulates. If observed, filter the solution through a 0.22 µm syringe filter before use in sensitive applications like cell culture.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];

} idot Caption: Ionization state of the carboxylic acid group as a function of pH.

Q3: My compound is not dissolving sufficiently even after pH adjustment, or I need to prepare a highly concentrated stock solution. What should I try next?

Answer: If pH adjustment alone is insufficient, or for preparing high-concentration stock solutions (e.g., >10 mM), the use of co-solvents is the recommended next step.[6] A co-solvent is a water-miscible organic solvent that, when mixed with water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[]

Commonly Used Co-solvents for In Vitro Studies:

  • Dimethyl Sulfoxide (DMSO): The most common choice for creating high-concentration stock solutions. It is a powerful solvent for a wide range of organic molecules.

  • Ethanol: Another effective and less toxic option for many applications.

  • Polyethylene Glycols (PEGs): Particularly PEG 300 and PEG 400 are often used in formulation development.[8]

Co-solvent Stock Solution Protocol (Example with DMSO):

  • Weigh the compound into a sterile vial.

  • Add the minimum required volume of 100% DMSO to completely dissolve the compound. Gentle warming (to 37°C) or sonication can assist dissolution.

  • Once fully dissolved, this is your high-concentration stock. Store it appropriately (typically at -20°C or -80°C).

  • For experiments, perform a serial dilution of the DMSO stock into your aqueous buffer or cell culture media. Crucially, ensure the final concentration of DMSO in your working solution is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced toxicity or off-target effects.

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial"];

} idot Caption: Workflow for preparing a working solution from a DMSO stock.

Q4: Are there more advanced techniques if co-solvents are not suitable for my experimental system?

Answer: Yes, for applications where organic co-solvents must be avoided (e.g., certain in vivo studies or sensitive cell lines), advanced formulation strategies can be employed. The most common and effective of these is complexation with cyclodextrins .

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate the hydrophobic part of a drug molecule, forming an "inclusion complex."[10] This complex effectively shields the nonpolar region of the guest molecule, presenting a hydrophilic exterior to the aqueous environment and dramatically increasing its apparent solubility.[][12]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[9]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, often used in parenteral formulations.[13]

Cyclodextrin Formulation Protocol (Example with HP-β-CD):

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v in water or buffer).

  • Slowly add the powdered compound to the cyclodextrin solution while stirring vigorously.

  • Continue stirring at room temperature for several hours (or overnight) to allow for complex formation. Sonication can accelerate this process.

  • The resulting solution should be clear. Filter through a 0.22 µm filter to remove any undissolved particles.

TechniquePrincipleBest ForKey Considerations
pH Adjustment Ionization of the carboxylic acid to a polar salt.[4]Initial attempts with aqueous buffers for physiological pH experiments.Requires pH to be maintained above the compound's pKa. May not be suitable for acidic media.
Co-solvents Reducing solvent polarity to dissolve hydrophobic molecules.[6]High-concentration stock solutions for in vitro assays.Final co-solvent concentration must be kept low (<0.5%) to avoid toxicity.[]
Cyclodextrins Encapsulation of the hydrophobic core within a soluble host molecule.[10]Co-solvent-free aqueous formulations for sensitive in vitro or in vivo models.Can alter drug-protein binding and bioavailability; requires optimization of the drug-to-cyclodextrin ratio.[9]
Q5: How can I troubleshoot potential precipitation when diluting my stock solution into an aqueous buffer?

Answer: Precipitation upon dilution (a "crash out") occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. This is common when diluting a high-concentration organic stock into a buffer.

Troubleshooting Steps:

  • Reduce the Stock Concentration: Prepare a less concentrated initial stock solution in your organic solvent.

  • Increase the Final Co-solvent Percentage: While keeping it below toxic levels, slightly increasing the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility.

  • Use a Step-wise Dilution: Instead of a single large dilution, perform several smaller dilution steps.

  • Add Surfactants: Incorporating a small amount of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Vitamin E TPGS into the final aqueous medium can help stabilize the compound and prevent precipitation by forming micelles.[14][15]

  • Vortex During Dilution: Add the stock solution dropwise to the vortexing buffer to ensure rapid and uniform mixing, minimizing localized high concentrations that can trigger precipitation.

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial"];

} idot Caption: Troubleshooting decision tree for compound solubilization.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • SciSpace. (n.d.).
  • National Center for Biotechnology Information. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • BOC Sciences. (n.d.).
  • Synapse. (2026). PH adjustment: Significance and symbolism.
  • CymitQuimica. (n.d.). 2H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6,6-dimethyl-, ethyl ester.
  • BLDpharm. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. (2025).
  • European Medicines Agency. (2010).
  • National Center for Biotechnology Information. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed.
  • UNT Digital Library. (n.d.).
  • CompoundingToday.com. (n.d.).
  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid.
  • PubChem. (n.d.). Indazole-3-carboxylic acid.
  • Purdue e-Pubs. (n.d.).
  • Digital Process. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Chemsrc. (n.d.). Indazole-3-carboxylic acid.
  • BLDpharm. (n.d.). 5-Methyl-1H-indazole-3-carboxylic acid.
  • ChemBK. (2024). 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid.
  • Organic Chemistry Data. (2022).
  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester.
  • Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid.

Sources

Technical Support Center: 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the Technical Support Center for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the solution stability of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound shows unexpected precipitation. What could be the cause and how can I resolve this?

A1: Unexpected precipitation is a common issue and can often be attributed to solubility limits, solvent choice, or improper storage.

  • Solubility: While information on the aqueous solubility of this compound is not extensively documented, its structure, containing both a carboxylic acid group and a fused ring system, suggests that its solubility in neutral aqueous solutions may be limited. For related tetrahydroindazole compounds, initial stock solutions are often prepared in organic solvents like dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers.[1] A similar compound, 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid, is noted to be soluble in chloroform and dichloromethane but insoluble in water.

  • Solvent Choice & "Salting Out": If you are diluting a high-concentration DMSO stock into an aqueous buffer, the compound can "salt out" or precipitate if the final DMSO concentration is too low to maintain solubility. It is crucial to ensure the final solvent composition has sufficient solvating power.

  • pH Effects: The carboxylic acid moiety means the compound's solubility is highly pH-dependent. In acidic solutions (pH below its pKa), the carboxylic acid will be protonated and less soluble in aqueous media. Conversely, in basic solutions (pH above its pKa), it will be deprotonated to the more soluble carboxylate salt.

  • Temperature: Storing solutions at low temperatures (e.g., 4°C or -20°C) can decrease the solubility of the compound, leading to precipitation over time.

Troubleshooting Steps:

  • Re-dissolution: Gently warm the solution and vortex to see if the precipitate re-dissolves.

  • Adjust pH: If your experimental conditions allow, increasing the pH of the aqueous solution can enhance the solubility of the carboxylic acid.

  • Increase Co-solvent Percentage: When diluting from a DMSO stock, consider if a higher final percentage of DMSO is permissible in your assay.

  • Prepare Fresh Solutions: If precipitation is persistent, it is best to prepare fresh solutions for your experiments to ensure accurate concentration.

Q2: I am observing a loss of potency or inconsistent results with my compound over time. Could this be a stability issue?

A2: Yes, inconsistent results are a classic indicator of compound degradation. The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[2] Degradation can be influenced by several factors.

Indazole derivatives, while generally stable, can be susceptible to degradation under certain conditions. The stability of your compound in solution will be dictated by pH, temperature, light exposure, and the presence of oxidizing agents.

To systematically investigate this, a forced degradation study is recommended.[3][4][5] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Q3: What are the primary degradation pathways I should be concerned about for this molecule?

A3: Based on the structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The molecule contains a carboxylic acid and an indazole ring, which could be susceptible to pH-dependent hydrolysis, particularly at extreme pH values (acidic or basic) and elevated temperatures.[6][7][8]

  • Oxidation: The indazole ring system may be susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or upon exposure to atmospheric oxygen over extended periods.

  • Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light can lead to the formation of degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

A safety data sheet for the related compound 1-Methyl-1H-indazole-3-carboxylic acid indicates it is incompatible with strong oxidizing agents and strong bases.

Troubleshooting Guides & Experimental Protocols

Guide 1: Assessing Solution Stability Using a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and product over time.[4] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically the method of choice for this purpose.

Objective: To develop a baseline understanding of your compound's stability under various stress conditions.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution (e.g., in Acetonitrile or Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots to: base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose aliquots to: neutral Neutral Hydrolysis (e.g., Water, 60°C) prep->neutral Expose aliquots to: oxidative Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidative Expose aliquots to: photo Photolytic Degradation (ICH Q1B guidelines) prep->photo Expose aliquots to: thermal Thermal Degradation (e.g., 60°C in solid state and solution) prep->thermal Expose aliquots to: hplc RP-HPLC Analysis with UV/DAD or MS Detection acid->hplc base->hplc neutral->hplc oxidative->hplc photo->hplc thermal->hplc eval Compare chromatograms of stressed vs. control samples. Identify degradation peaks. Calculate % degradation. hplc->eval control Unstressed Control Sample control->hplc

Caption: Forced degradation study workflow.

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Keep an aliquot of the stock solution at 60°C.

    • Photostability: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil.

  • HPLC Analysis: Analyze the stressed samples and an unstressed control sample by RP-HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector. A C18 column is a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).

    • The PDA detector will help in assessing peak purity.

Interpreting the Results:

Stress ConditionExpected Outcome if UnstableImplication for Handling and Storage
Acid Hydrolysis Degradation peaks observed.Avoid acidic conditions in formulations and experimental media.
Base Hydrolysis Significant degradation is possible.Avoid basic conditions; be mindful of the pH of stock solutions and buffers.
Oxidation Formation of new peaks.Protect solutions from atmospheric oxygen, consider using antioxidants, and avoid reactive reagents.
Photolysis Degradation upon light exposure.Store stock solutions and experimental samples in amber vials or protect from light.
Thermal Stress Accelerated degradation.Store solutions at recommended temperatures (e.g., refrigerated or frozen) and minimize exposure to high temperatures.
Guide 2: Recommended Solvents and Storage Conditions

Objective: To provide best practices for preparing and storing solutions to minimize degradation and ensure experimental reproducibility.

Recommended Solvents for Stock Solutions:

SolventConcentrationNotes
DMSO ≤ 10 mMA common choice for initial solubilization. Be aware of its potential effects in biological assays.
Ethanol VariableCan be a good alternative to DMSO.
Methanol VariableSuitable for analytical purposes.

Storage Recommendations:

  • Short-term (≤ 1 week): Store solutions at 2-8°C.

  • Long-term (> 1 week): Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Protection from Light: Always store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Logical Relationship of Stability Factors:

Stability_Factors cluster_factors Environmental Factors compound 5-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid in Solution Degradation Compound Degradation compound->Degradation leads to pH pH pH->Degradation influences Temp Temperature Temp->Degradation influences Light Light Light->Degradation influences Oxygen Oxygen / Oxidants Oxygen->Degradation influences

Caption: Factors influencing compound stability.

By understanding the potential instabilities of this compound and implementing these proactive troubleshooting and handling strategies, you can ensure the reliability and accuracy of your experimental data. For further assistance, please consult the references below or contact our technical support team.

References

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • Stability Indicating Assay Method. International Journal of Creative Research Thoughts. Available at: [Link]

  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Assay and Stability Testing. Kinam Park. Available at: [Link]

  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • Trends in Analytical chemistry. CONICET. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Available at: [Link]

  • The effect of temperature, ph, and different solubilizing agents on stability of taxol. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of Tetrahydroindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroindazole derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges and side reactions encountered in your experiments. This guide is structured to explain the causality behind experimental observations and to provide robust, self-validating protocols to enhance the success of your synthetic campaigns.

Troubleshooting Guide: Common Side Reactions & Synthetic Hurdles

This section addresses specific issues encountered during the synthesis of tetrahydroindazoles in a practical question-and-answer format. We will explore the mechanistic underpinnings of these problems and provide actionable solutions.

Q1: My N-alkylation reaction is producing a mixture of N-1 and N-2 regioisomers, resulting in low yields and difficult purification. How can I control the regioselectivity?

A1: This is the most prevalent challenge in the functionalization of the indazole scaffold. The indazole nitrogen atoms (N-1 and N-2) exhibit different nucleophilic characteristics, and the reaction outcome is highly sensitive to steric effects, electronic effects, and reaction conditions. Understanding these factors is key to directing the alkylation to the desired position.

Mechanistic Insight: The N-1 vs. N-2 Dichotomy

The indazole ring possesses two tautomeric forms, the 1H-indazole and the 2H-indazole, with the 1H tautomer being thermodynamically more stable.[1] Direct alkylation typically proceeds after deprotonation by a base to form an indazolide anion. This anion has nucleophilic character at both nitrogen atoms, leading to a mixture of N-1 (thermodynamic) and N-2 (kinetic) products. The ratio of these products is dictated by a complex interplay of factors:

  • Steric Hindrance: Bulky substituents on the indazole ring (especially at the C-7 position) or a bulky alkylating agent will sterically favor alkylation at the less hindered N-1 position.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the indazole ring, particularly at the C-7 position (e.g., -NO₂, -CO₂Me), can significantly favor the formation of the N-2 regioisomer.[2] Conversely, certain substituents at the C-3 position can chelate with the base's counter-ion (like Na⁺ from NaH), directing alkylation towards the N-1 position.[1][3]

  • Reaction Conditions: The choice of base, solvent, and temperature determines whether the reaction is under kinetic or thermodynamic control.

Visualizing the Competing Pathways

G Fig 1. Competing N-1 vs. N-2 Alkylation Pathways cluster_start Starting Material cluster_intermediate Intermediate Start 1H-Tetrahydroindazole Anion Indazolide Anion (Resonance Stabilized) Start->Anion + Base - H⁺ N1_Product N-1 Alkylated Product (Thermodynamically Favored) Anion->N1_Product + R-X (Steric hindrance at N-2) N N Anion->N -2 -2 _Product + R-X (Less hindered approach)

Caption: Competing N-1 and N-2 alkylation pathways after deprotonation.

Strategic Solutions & Optimization

The key to achieving regioselectivity is to exploit these factors. The following table summarizes conditions that have been shown to favor either N-1 or N-2 alkylation.

FactorTo Favor N-1 Alkylation (Thermodynamic Product)To Favor N-2 Alkylation (Kinetic Product)Causality & Rationale
Base/Solvent System NaH in THF [2][3]K₂CO₃ in DMFThe NaH/THF system often forms a tight ion pair. If a C-3 substituent can chelate the Na⁺ ion, it effectively blocks the N-2 position, leading to high N-1 selectivity.[1] K₂CO₃/DMF is a more standard polar aprotic condition that often gives mixtures but can favor N-2 under certain electronic influences.
Substituents C-3 substituents like -COMe, -CO₂Me, -CONH₂[4][2]C-7 electron-withdrawing groups (e.g., -NO₂)[2]C-3 carbonyls can coordinate with Na⁺, sterically directing alkylation to N-1.[1] EWGs at C-7 increase the acidity of the N-1 proton and may electronically favor attack at the more distant N-2 position.
Alkylating Agent Bulky secondary alkyl halides/tosylates.Small, highly reactive agents like methyl iodide.Increased steric bulk on the electrophile will preferentially react at the less hindered N-1 position.
Reaction Type Equilibration processes using α-halo carbonyl electrophiles.[5]Mitsunobu conditions (e.g., DEAD, PPh₃, alcohol).[5][2]Certain reaction conditions can allow for an initial kinetic N-2 product to revert and isomerize to the more stable N-1 product.[2] The Mitsunobu reaction often shows a strong kinetic preference for the N-2 isomer.[5][2]
Q2: My reaction mixture is turning dark, and I'm observing unexpected mass peaks corresponding to M+16 or M+32. Is my tetrahydroindazole being oxidized?

A2: Yes, this is a strong indication of oxidation. The "tetrahydro" portion of the molecule, a cyclohexene or cyclohexane ring, is susceptible to oxidation, especially at allylic positions or tertiary C-H bonds. This can lead to the formation of hydroperoxides, alcohols, or ketones, complicating purification and reducing the yield of your desired product.

Mechanistic Insight: Sources of Oxidation

Oxidation is often an overlooked side reaction initiated by common laboratory reagents and conditions. The primary culprits are:

  • Molecular Oxygen (Autoxidation): Reactions run open to the air, or with solvents not properly degassed, can undergo radical chain reactions initiated by trace metal impurities and oxygen.[6]

  • Peroxide Impurities: Ethereal solvents like Tetrahydrofuran (THF) are notorious for forming explosive peroxide impurities upon storage.[7] These peroxides are potent oxidizing agents that can degrade your starting materials and products.

  • Photochemical Oxidation: Exposure of the reaction mixture to UV or even strong visible light can promote the formation of radical species, leading to oxidation.[8]

Preventative Measures & Protocols

To ensure the integrity of your compound, you must actively prevent oxidation throughout the experimental process.

Protocol 1: Solvent Degassing and Inert Atmosphere Technique

  • Solvent Purity Check: Before use, test ethereal solvents (THF, Diethyl Ether) for peroxides using potassium iodide (KI) starch paper or commercially available test strips. NEVER distill solvents to dryness if peroxides are present.

  • Degassing: Use one of the following methods to remove dissolved oxygen from your reaction solvents:

    • Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive reactions, subject the solvent to at least three cycles of freezing (liquid nitrogen), evacuating under high vacuum, and thawing.

  • Inert Atmosphere: Assemble your glassware hot from the oven and cool under a stream of Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction via a balloon or a bubbler system.

  • Protect from Light: If your molecule contains chromophores or is suspected to be light-sensitive, wrap the reaction flask in aluminum foil.[8]

Troubleshooting Workflow: Identifying and Mitigating Oxidation

G Fig 2. Workflow for Troubleshooting Oxidation Start Observe Darkening Reaction or Unexpected Mass Peaks (M+16) Check_Solvent Test Solvents for Peroxides? Start->Check_Solvent Check_Atmosphere Was an Inert Atmosphere Used? Start->Check_Atmosphere Check_Light Was Reaction Protected from Light? Start->Check_Light Action_Solvent Purify/Replace Solvent. Implement Degassing Protocol. Check_Solvent->Action_Solvent Yes/No Action_Atmosphere Implement Strict Inert Atmosphere Technique. Check_Atmosphere->Action_Atmosphere No Rerun Rerun Experiment with Preventative Measures Check_Atmosphere->Rerun Yes Action_Light Wrap Flask in Foil. Check_Light->Action_Light No Check_Light->Rerun Yes Action_Solvent->Rerun Action_Atmosphere->Rerun Action_Light->Rerun

Caption: A decision-making workflow for addressing oxidation side reactions.

Q3: The initial cyclization to form the tetrahydroindazole ring is low-yielding, or I see evidence of dimerization/polymerization of my starting materials.

A3: This issue points to problems with the core ring-forming reaction, which is often a [4+2] cycloaddition or a condensation reaction. The success of this step depends critically on managing reactivity, concentration, and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular side reactions.

Mechanistic Insight: Cyclization vs. Dimerization

Many syntheses of the tetrahydroindazole core involve the reaction of a hydrazine (or substituted hydrazine) with a 1,3-dicarbonyl derivative on a cyclohexane ring.[9][10] Another powerful method is the [4+2] cycloaddition (Diels-Alder type) reaction.[11][12]

  • Condensation Reactions: If the rate of condensation is slow, or if the starting materials are bifunctional in a way that allows them to react with each other, intermolecular oligomerization can compete with the desired intramolecular ring closure.

  • Cycloaddition Reactions: Some intermediates in cycloadditions, like cyclopropenes formed from vinyldiazo compounds, can be unstable and prone to ene dimerization if the desired intermolecular cycloaddition with the dienophile is not fast enough.[11] Similarly, in intermolecular [2+2] cycloadditions, dimerization of one partner can outcompete the desired reaction.[13]

Strategic Solutions
  • Concentration Control (High Dilution): For reactions where intramolecular cyclization competes with intermolecular polymerization, running the reaction under high dilution conditions can significantly favor the desired ring closure. This is achieved by slowly adding one reagent to a large volume of solvent containing the other reagent.

  • Temperature Optimization: Cyclization reactions have an optimal temperature range. Too low, and the reaction may be impractically slow. Too high, and side reactions or decomposition can occur. A systematic screen of temperatures is often necessary.

  • Catalyst Choice: For acid- or base-catalyzed condensations, the choice and stoichiometry of the catalyst are critical. For example, some reactions benefit from a mild acid catalyst like acetic acid, while others may require stronger conditions.[14]

  • Reagent Purity: Ensure the purity of your starting materials. Impurities can sometimes inhibit the desired reaction or catalyze side reactions.

Frequently Asked Questions (FAQs)

  • Q: What are the best analytical techniques to differentiate N-1 and N-2 alkylated indazole isomers?

    • A: 2D NMR spectroscopy is the most definitive method. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is used. For an N-1 substituted isomer, a correlation is observed between the protons of the N-alkyl CH₂ group and the C-7a carbon of the indazole ring. For the N-2 isomer, this correlation is absent, but a correlation appears between the N-alkyl CH₂ protons and the C-3 carbon.[5][2]

  • Q: Are there general strategies for purifying a mixture of N-1 and N-2 isomers?

    • A: Separation can be challenging due to similar polarities. High-performance column chromatography with a shallow solvent gradient is the most common method. Sometimes, converting the mixture to a crystalline derivative (e.g., a salt or cocrystal) can allow for separation by fractional crystallization, after which the parent compound can be regenerated.

  • Q: My tetrahydroindazole product is an oil, but the literature reports a solid. What could be the issue?

    • A: This almost always indicates the presence of impurities. The most common culprits are residual solvent or one or more of the side products discussed above (e.g., the undesired regioisomer, oxidized byproducts). Re-purification by column chromatography followed by drying under high vacuum is recommended. If the product is still an oil, it may be a different polymorphic form or solvate; obtaining a seed crystal from a small, highly purified sample can aid crystallization.

References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Campos, K. R., et al. (2024).
  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • Barakat, A., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • Reddy, T. S., et al. (2010). Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings. PMC - NIH.
  • Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC - NIH.
  • Ohta, S., et al. (1983). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry.
  • Wang, L., et al. (2013). Oxidation of Tetrahydrofuran. Progress in Chemistry.
  • LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
  • Waterman, C. Z., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH.
  • Griesbeck, A. G., et al. (2014).
  • Gembicky, M., et al. (2022).

Sources

Technical Support Center: Optimizing Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable heterocyclic building block. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

I. Reaction Overview and Key Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters to achieve optimal results. The general synthetic route involves the preparation of a cyclic β-keto ester, followed by formylation, cyclocondensation with hydrazine, and subsequent hydrolysis.

Synthesis_Workflow A Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate B Ethyl 2-(hydroxymethylene)-4-methyl-6-oxocyclohexane-1-carboxylate A->B Formylation (e.g., Ethyl formate, NaOEt) C Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate B->C Cyclocondensation (Hydrazine hydrate) D This compound C->D Hydrolysis (e.g., NaOH or LiOH)

Figure 1: General synthetic workflow for this compound.

While the synthesis appears straightforward, researchers often encounter challenges such as low yields, the formation of impurities, and difficulties in purification. This guide will address these common issues in a structured question-and-answer format.

II. Frequently Asked Questions (FAQs) and Troubleshooting

A. Starting Material Synthesis and Purity

Q1: I am having trouble synthesizing the starting material, ethyl 4-methyl-2-oxocyclohexane-1-carboxylate. What are the common pitfalls?

A1: The synthesis of this key β-keto ester intermediate is crucial for the success of the overall reaction sequence. A common method is the Claisen condensation of a ketone with a carbonate, such as diethyl carbonate.[1]

  • Expertise & Experience: Incomplete reaction is a frequent issue. This can be due to insufficient base, moisture in the reaction, or a less reactive carbonate. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are effective bases. Ensure all reagents and solvents are anhydrous, as moisture will quench the base and hydrolyze the ester.

  • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting ketone and the appearance of a new, more polar spot corresponding to the β-keto ester will indicate reaction completion. A proper work-up with a mild acid is necessary to neutralize the base and protonate the enolate.

Q2: How critical is the purity of ethyl 4-methyl-2-oxocyclohexane-1-carboxylate for the subsequent formylation step?

A2: The purity of this starting material is highly critical. The presence of unreacted starting materials or byproducts from the Claisen condensation can lead to a complex mixture in the formylation step, significantly reducing the yield and making purification of the desired product challenging.

  • Recommendation: It is highly recommended to purify the ethyl 4-methyl-2-oxocyclohexane-1-carboxylate by vacuum distillation before proceeding to the next step.

B. Formylation Reaction

Q3: My formylation of ethyl 4-methyl-2-oxocyclohexane-1-carboxylate with ethyl formate is giving a low yield. How can I optimize this step?

A3: The formylation reaction introduces the second carbonyl group necessary for the cyclocondensation with hydrazine. Low yields are often attributed to incomplete reaction or side reactions.

  • Causality behind Experimental Choices: This reaction is typically carried out using a base such as sodium ethoxide or sodium metal in an anhydrous solvent like ethanol or diethyl ether. The base deprotonates the α-carbon of the β-keto ester, forming an enolate that then attacks the ethyl formate.

  • Optimization Strategies:

    • Base: Ensure at least one full equivalent of a strong, non-nucleophilic base is used.

    • Temperature: The reaction is often initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature. This helps to control the initial exotherm and minimize side reactions.

    • Reaction Time: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Work-up: A careful acidic work-up is required to neutralize the reaction and isolate the formylated product.

ParameterRecommended ConditionRationale
Base Sodium Ethoxide (freshly prepared) or Sodium HydrideEnsures complete enolate formation.
Solvent Anhydrous Ethanol or Diethyl EtherAprotic solvent prevents unwanted proton exchange.
Temperature 0 °C to Room TemperatureControls exotherm and minimizes side reactions.
Stoichiometry 1.1 equivalents of Ethyl Formate and BaseDrives the reaction to completion.
C. Cyclocondensation with Hydrazine

Q4: I am observing the formation of multiple products during the cyclocondensation with hydrazine hydrate. How can I improve the selectivity for the desired 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate?

A4: The reaction of a 1,3-dicarbonyl compound with hydrazine can potentially lead to the formation of regioisomers. In this case, the primary concern is the formation of the 1H- and 2H-indazole tautomers. For the unsubstituted tetrahydroindazole core, the 2H-tautomer is generally more stable.

  • Mechanistic Insight: The initial step is the formation of a hydrazone at one of the carbonyl groups. The subsequent intramolecular cyclization and dehydration lead to the formation of the indazole ring. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups.

  • Controlling Regioselectivity:

    • pH Control: The pH of the reaction medium can influence which carbonyl group is more readily attacked by the hydrazine. Conducting the reaction in a slightly acidic medium (e.g., using acetic acid as a catalyst) can favor the formation of the desired isomer.

    • Solvent: The choice of solvent can impact the tautomeric equilibrium. Protic solvents like ethanol or methanol are commonly used.

    • Temperature: Running the reaction at a controlled temperature (e.g., refluxing ethanol) usually provides consistent results.

Q5: The cyclocondensation reaction is sluggish and does not go to completion. What can I do?

A5: Incomplete conversion is a common issue that can be addressed by optimizing the reaction conditions.

  • Troubleshooting Steps:

    • Hydrazine Equivalents: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the dicarbonyl compound.

    • Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the progress by TLC until the starting material is no longer visible.

D. Hydrolysis and Purification

Q6: What are the best conditions for the hydrolysis of ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate to the final carboxylic acid?

A6: The final step is the saponification of the ethyl ester. This is a standard procedure, but care must be taken to avoid side reactions and ensure complete conversion.

  • Protocol:

    • Dissolve the ethyl ester in a suitable solvent, such as a mixture of ethanol and water.

    • Add an excess of a base, typically sodium hydroxide or lithium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

    • The carboxylic acid will precipitate out of the solution.

Q7: I am struggling with the purification of the final product. What are the recommended methods?

A7: The purity of the final product is critical for its intended application. Recrystallization is the most common and effective method for purifying this compound.

  • Crystallization Protocol:

    • Dissolve the crude product in a minimal amount of a hot solvent. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.

    • If the solution is colored, you can treat it with activated charcoal and filter it while hot.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Purity Analysis: The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC) and its structure verified by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Troubleshooting_Logic cluster_1 Starting Material Issues cluster_2 Formylation Issues cluster_3 Cyclocondensation Issues cluster_4 Final Step Issues Problem Low Yield or Impure Product Step1 Check Starting Material Purity Problem->Step1 Step2 Optimize Formylation Problem->Step2 Step3 Optimize Cyclocondensation Problem->Step3 Step4 Optimize Hydrolysis & Purification Problem->Step4 SM_Impure Impure β-keto ester? Step1->SM_Impure Form_Yield Low formylation yield? Step2->Form_Yield Cyclo_Selectivity Poor regioselectivity? Step3->Cyclo_Selectivity Cyclo_Incomplete Incomplete reaction? Step3->Cyclo_Incomplete Pur_Impure Final product impure? Step4->Pur_Impure SM_Action Purify by vacuum distillation. SM_Impure->SM_Action Yes Form_Action1 Use fresh, strong base. Form_Yield->Form_Action1 Yes Form_Action2 Control temperature (0°C to RT). Form_Yield->Form_Action2 Yes Cyclo_Action1 Adjust pH with acetic acid. Cyclo_Selectivity->Cyclo_Action1 Yes Cyclo_Action2 Use slight excess of hydrazine. Cyclo_Incomplete->Cyclo_Action2 Yes Pur_Action Recrystallize from appropriate solvent. Pur_Impure->Pur_Action Yes

Figure 2: Troubleshooting decision tree for the synthesis of this compound.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(hydroxymethylene)-4-methyl-6-oxocyclohexane-1-carboxylate
  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add ethyl 4-methyl-2-oxocyclohexane-1-carboxylate dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, add ethyl formate dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction with dilute hydrochloric acid until the solution is acidic.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate
  • Dissolve the crude ethyl 2-(hydroxymethylene)-4-methyl-6-oxocyclohexane-1-carboxylate in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of this compound
  • Dissolve the ethyl ester in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture in an ice bath and acidify with concentrated HCl to pH 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

IV. References

  • Begbie, A. L., & Golding, B. T. (1972). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues. Journal of the Chemical Society, Perkin Transactions 1, 602-605.

  • MOLBASE. (n.d.). ethyl 4-methyl-2-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-2-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.

  • Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. Retrieved from [Link]

  • PierpaLab. (2025). Ethyl Formate Synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2094.

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from

  • Journal of the Chemical Society C: Organic. (1969). 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations. Retrieved from [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from

Sources

Technical Support Center: Purification of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS 842972-14-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a highly pure product.

Introduction to Purification Challenges

The purification of this compound often follows a two-step synthesis: the initial formation of the corresponding ethyl ester, ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, followed by its hydrolysis to the desired carboxylic acid. The primary purification challenges arise from impurities generated in these two stages. These can include unreacted starting materials, regioisomers, byproducts of side reactions, and residual ester from incomplete hydrolysis. The amphoteric nature of the carboxylic acid, possessing both an acidic proton and basic nitrogen atoms, can also influence its solubility and chromatographic behavior, adding another layer of complexity to its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Purity After Initial Precipitation/Crystallization

Q: I've completed the hydrolysis of the ethyl ester and neutralized the reaction mixture to precipitate my product, but the isolated solid is showing low purity by HPLC/NMR. What are the likely impurities and how can I remove them?

A: Low purity after initial precipitation is a common issue and can be attributed to several factors. The primary culprits are typically residual starting ester, regioisomers formed during the initial cyclization, and other byproducts.

Root Causes and Solutions:

  • Incomplete Hydrolysis: The most common impurity is the starting material, ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate. Base-catalyzed hydrolysis is an equilibrium process, and if the reaction is not driven to completion, a significant amount of the ester may remain.[1][2]

    • Troubleshooting Steps:

      • Increase Reaction Time and/or Temperature: Ensure the hydrolysis is complete by extending the reaction time or moderately increasing the temperature. Monitor the reaction progress by TLC or HPLC until the starting ester spot/peak is no longer visible.

      • Use Excess Base: Employing a larger excess of the base (e.g., NaOH or KOH) can help drive the equilibrium towards the carboxylate salt.[2]

      • Post-Reaction Extraction: After acidification, if the ester is still present, you can perform a liquid-liquid extraction. The carboxylic acid will be more soluble in a basic aqueous solution (as the carboxylate salt), while the less polar ester will prefer an organic solvent like ethyl acetate or dichloromethane. This allows for their separation.

  • Presence of Regioisomers: The synthesis of the tetrahydroindazole ring from an unsymmetrical ketone like 4-methylcyclohexanone can potentially lead to the formation of a regioisomeric byproduct, 6-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. The separation of these isomers can be challenging due to their similar physical properties.

    • Troubleshooting Steps:

      • Fractional Crystallization: Carefully controlled crystallization from a suitable solvent system may allow for the selective precipitation of the desired 5-methyl isomer. This often requires screening a variety of solvents (see Table 1).

      • Preparative Chromatography: If crystallization is ineffective, column chromatography is the most reliable method for separating regioisomers. A silica gel column with a gradient elution of ethyl acetate in hexanes, often with a small amount of acetic or formic acid to improve peak shape, can be effective.[3]

  • Byproducts from Synthesis: The initial condensation reaction to form the indazole ester can generate various byproducts. These can arise from self-condensation of the starting materials or other side reactions.

    • Troubleshooting Steps:

      • Aqueous Wash: Many smaller, more polar byproducts can be removed by washing the crude product with water or a brine solution.

      • Recrystallization: This is often the most effective method for removing minor impurities. A well-chosen solvent will dissolve the desired product and impurities at an elevated temperature, and upon cooling, the product will crystallize out, leaving the impurities in the mother liquor.[4]

Problem 2: Difficulty in Finding a Suitable Recrystallization Solvent

Q: My product is either too soluble in common organic solvents or does not dissolve at all. How do I select an appropriate solvent for recrystallization?

A: Finding the right recrystallization solvent is key to achieving high purity. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For carboxylic acids, solubility can be significantly influenced by the polarity of the solvent and its ability to engage in hydrogen bonding.

Solvent Selection Strategy:

  • "Like Dissolves Like": Start by testing solvents with similar polarity to your molecule. Given the presence of a carboxylic acid and the indazole ring, polar protic solvents like ethanol and methanol, or polar aprotic solvents like acetone and ethyl acetate are good starting points.[4]

  • Solvent Pairs: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common pairs include ethanol/water, methanol/water, and ethyl acetate/hexanes.[4]

  • pH Adjustment: For carboxylic acids, solubility is highly pH-dependent. The compound will be more soluble in basic aqueous solutions (as the carboxylate) and less soluble in acidic solutions. You can exploit this by dissolving the crude product in a dilute base, filtering out any insoluble impurities, and then re-precipitating the pure acid by adding acid.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
Ethanol or MethanolPolar protic solvents that can hydrogen bond with the carboxylic acid.
WaterHighly polar; may be suitable for the salt form or in a solvent pair with an alcohol.[4]
AcetoneA polar aprotic solvent that can dissolve a range of polarities.
Ethyl AcetateA moderately polar solvent; good for dissolving the compound, can be paired with hexanes.
Ethanol/WaterA common and effective solvent pair for many organic acids.
Ethyl Acetate/HexanesA versatile pair for compounds of intermediate polarity.
Problem 3: Streaking or Poor Separation During Column Chromatography

Q: When I try to purify my carboxylic acid on a silica gel column, the compound streaks badly and I get poor separation. What is causing this and how can I fix it?

A: Streaking of carboxylic acids on silica gel is a frequent problem. It is caused by the strong interaction between the acidic proton of the carboxylic acid and the slightly acidic silanol groups on the surface of the silica gel. This leads to a broad elution profile and poor separation.

Solutions:

  • Acidify the Mobile Phase: The most common and effective solution is to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[3] The added acid protonates the silanol groups and suppresses the ionization of the carboxylic acid, leading to sharper peaks and better separation.

  • Use a Different Stationary Phase: If acidifying the mobile phase is not sufficient or is incompatible with your compound, consider using a different stationary phase.

    • Reverse-Phase Chromatography (C18): In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). This can be very effective for purifying polar compounds like carboxylic acids.

    • Alumina (Neutral or Basic): For some applications, neutral or basic alumina can be a better choice than silica gel, as it has a different surface chemistry.

  • Esterification: In some challenging cases, it may be beneficial to temporarily convert the carboxylic acid back to its ester (e.g., methyl or ethyl ester). The ester is less polar and will not interact as strongly with the silica gel, allowing for easier purification. After purification of the ester, it can be hydrolyzed back to the pure carboxylic acid.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to off-white solid. While a specific melting point is not widely reported in the literature, related tetrahydroindazole carboxylic acids often have melting points in the range of 150-250 °C. The melting point is a good indicator of purity; a sharp melting point suggests a pure compound, while a broad melting range often indicates the presence of impurities.

Q2: What are the best analytical techniques to assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic or acetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify impurities if they are present in sufficient quantities (typically >1%). The absence of signals corresponding to the starting ester or other expected byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound and can help in identifying unknown impurities by their mass-to-charge ratio.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot in multiple solvent systems suggests a high degree of purity.

Q3: Can I purify this compound by sublimation?

A3: While some indazole derivatives can be purified by sublimation, it is generally less common for carboxylic acids due to their higher boiling points and potential for decomposition at elevated temperatures. Recrystallization and chromatography are typically more reliable methods for this class of compounds.

Q4: My final product is slightly colored. Does this indicate an impurity?

A4: A slight off-white or yellowish tint is not uncommon for this type of compound and may not necessarily indicate a significant impurity. However, a more intense color (e.g., brown or dark yellow) could be a sign of degradation products or residual impurities from the synthesis. If the color is a concern, a recrystallization step, perhaps with the addition of a small amount of activated charcoal, can often help to decolorize the product.

Experimental Workflows and Diagrams

Workflow for Purification via Recrystallization

G crude Crude Product (this compound) dissolve Dissolve in Minimum Amount of Hot Recrystallization Solvent crude->dissolve filter Hot Filtration (to remove insoluble impurities) dissolve->filter cool Slow Cooling to Room Temperature filter->cool ice_bath Cool in Ice Bath (to maximize crystal yield) cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals (in vacuum oven) wash->dry pure Pure Crystalline Product dry->pure

Caption: A typical workflow for the purification of the target compound by recrystallization.

Impurity Profile and Purification Strategy

G cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_impurities Potential Impurities cluster_purification Purification Methods ester Ethyl 5-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylate acid 5-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid (Crude Product) ester->acid Base Hydrolysis (e.g., NaOH, EtOH/H2O) regioisomer Regioisomer (6-methyl isomer) ester->regioisomer Side Reaction in Ester Synthesis byproducts Synthetic Byproducts ester->byproducts Side Reactions unreacted_ester Unreacted Ester acid->unreacted_ester Incomplete Reaction chromatography Column Chromatography unreacted_ester->chromatography acid_base_extraction Acid-Base Extraction unreacted_ester->acid_base_extraction regioisomer->chromatography recrystallization Recrystallization byproducts->recrystallization

Sources

Technical Support Center: Chiral Separation of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid enantiomers. This resource is designed for researchers, analytical chemists, and process development scientists who are tasked with resolving this specific chiral molecule. As a heterocyclic carboxylic acid, this compound presents unique challenges and opportunities in enantioselective chromatography.

This guide provides a synthesis of established chromatographic principles, field-proven troubleshooting methodologies, and direct experimental protocols to empower you to develop robust and efficient separation methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of your target analyte.

Q1: What is the most promising chromatographic technique for separating the enantiomers of this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly viable techniques.[1] Polysaccharide-based chiral stationary phases (CSPs) are the most recommended starting point due to their broad enantioselectivity for a wide range of chemical structures, including heterocyclic compounds.[2][3] Given the acidic nature of the target molecule, Normal Phase HPLC or SFC are often preferred as they can offer better peak shapes and resolution for acidic compounds when using appropriate mobile phase modifiers.[4][5]

Q2: Which type of chiral stationary phase (CSP) should I screen first?

A2: A screening approach using a small, diverse set of CSPs is the most efficient strategy. For this compound, we recommend starting with:

  • Amylose-based CSPs: Columns like Lux Amylose-1 or Chiralpak® IA/AD have demonstrated great success in separating structurally similar indazole-3-carboxamide derivatives.[6][7][8]

  • Cellulose-based CSPs: Columns such as Chiralcel® OD/OJ are also excellent candidates with complementary selectivity.[9]

  • Anion-exchange CSPs: For a more targeted approach, columns like CHIRALPAK® QN-AX or QD-AX are specifically designed for acidic compounds and operate on an ion-exchange mechanism.[10]

Q3: Why is a mobile phase additive necessary for separating this acidic compound?

A3: The carboxylic acid moiety of your analyte can exist in an ionized (anionic) state, which can lead to strong, undesirable interactions with the silica surface of the CSP, resulting in severe peak tailing or no elution at all.[4] An acidic additive, such as trifluoroacetic acid (TFA) or formic acid (FA), is added to the mobile phase to suppress the ionization of the analyte.[4][5] This ensures the molecule is in a neutral, protonated state, leading to better peak shape and more effective chiral recognition by the CSP.

Q4: Can I use Reversed-Phase (RP) HPLC for this separation?

A4: While Normal Phase (NP) is often the first choice, RP-HPLC is also a possibility. Success in RP mode will heavily depend on controlling the mobile phase pH with a suitable buffer to maintain the analyte in a single protonation state.[4] The pH should be kept at least 1-2 units below the pKa of the carboxylic acid. However, peak shape can still be a challenge on some CSPs in RP mode for acidic compounds.

Q5: What are the advantages of using SFC over HPLC for this separation?

A5: SFC offers several key advantages, including significantly faster analysis times due to the low viscosity of supercritical CO2, which allows for higher flow rates.[5][11] It is also considered a "greener" technology due to the reduction in organic solvent consumption.[11][12] For chiral separations, SFC often provides excellent efficiency and resolution, rivaling or even surpassing NP-HPLC.[1][3]

Part 2: Troubleshooting Guide

Encountering issues during method development is common. This guide provides a systematic approach to diagnosing and resolving the most frequent problems.

Problem 1: No Separation or Poor Resolution (Rs < 1.5)

If your chromatogram shows a single peak or two poorly resolved peaks, follow this troubleshooting workflow.

G start Poor Resolution (Rs < 1.5) csp_check Is the CSP appropriate for acidic heterocycles? start->csp_check mp_opt Optimize Mobile Phase csp_check->mp_opt Yes screen_csp Screen Different CSPs (e.g., Amylose vs. Cellulose) csp_check->screen_csp No/Unsure additive_opt Adjust Additive Concentration (e.g., 0.1% - 0.5% TFA/FA) mp_opt->additive_opt modifier_opt Vary Organic Modifier % (e.g., IPA, EtOH in 5% increments) additive_opt->modifier_opt temp_opt Optimize Temperature (e.g., 15°C to 40°C) modifier_opt->temp_opt temp_opt->screen_csp If still no separation success Resolution Achieved (Rs ≥ 1.5) temp_opt->success If successful screen_csp->start Re-evaluate

Sources

Technical Support Center: Stability of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Molecule and its Stability Profile

This compound is a heterocyclic compound featuring a tetrahydroindazole core, which is a prevalent scaffold in medicinal chemistry, and a carboxylic acid group, which imparts acidic properties to the molecule.[1][2] The stability of this compound is crucial for its reliable use in research and development. The primary areas of potential degradation are associated with the tetrahydroindazole ring system and the carboxylic acid functional group. Potential degradation pathways include oxidation, photodecomposition, and thermal degradation.

A critical aspect of the tetrahydroindazole moiety's stability is its susceptibility to oxidation. Metabolic studies on analogous tetrahydroindazole structures have indicated that the saturated carbocyclic ring can be a site of hydroxylation.[3][4][5] This suggests that oxidative conditions could lead to the formation of hydroxylated byproducts. Another potential degradation pathway for the tetrahydroindazole ring is aromatization to the corresponding indazole, particularly under oxidative or thermal stress.

The carboxylic acid group is generally stable; however, it can undergo decarboxylation under harsh thermal conditions. It will also react with bases to form salts.[6][7]

The following sections provide detailed guidance on handling, storing, and troubleshooting stability issues with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing the appearance of a new, more polar peak in my HPLC analysis after storing my sample in solution. What could be the cause?

A1: The appearance of a new, more polar peak often suggests an oxidation reaction, likely hydroxylation of the tetrahydroindazole ring. The addition of a hydroxyl group increases the polarity of the molecule, leading to a shorter retention time on a reverse-phase HPLC column.

  • Causality: The saturated carbocyclic portion of the tetrahydroindazole ring is susceptible to oxidation.[3] This can be initiated by dissolved oxygen in your solvent, exposure to light, or the presence of trace metal ions that can catalyze oxidation.

  • Troubleshooting Steps:

    • Solvent Degassing: Ensure your solvents are thoroughly degassed before preparing your solution. This can be achieved by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum.

    • Use of Antioxidants: If the degradation is persistent, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. Compatibility of the antioxidant with your downstream application should be verified.

    • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., in a glove box or by using sealed vials purged with nitrogen or argon).

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration may be beneficial.

Q2: My sample has developed a slight yellow color upon storage. Does this indicate degradation?

A2: Yes, a color change, particularly to yellow, can be an indicator of degradation.[8] While pure 1H-Indazole-3-carboxylic acid can appear yellow in solution, a change in color of a previously colorless solution of this compound likely signals the formation of new chromophoric species.

  • Potential Cause: One possible cause is the aromatization of the tetrahydroindazole ring to the corresponding indazole. The resulting conjugated system would be expected to absorb light at longer wavelengths, potentially appearing colored. This could be triggered by oxidative conditions or exposure to UV light.

  • Troubleshooting and Analysis:

    • Analytical Confirmation: Analyze the discolored sample by LC-MS to identify the mass of the potential degradation product. Aromatization would result in a mass loss of 4 Da.

    • Photostability: Protect your samples from light by using amber vials or by wrapping your containers in aluminum foil.

    • Storage Conditions: Store samples at reduced temperatures (e.g., 4°C or -20°C) to minimize thermally induced degradation.

Q3: I am planning a long-term study. What are the optimal storage conditions for this compound in its solid state and in solution?

A3: Proper storage is critical to prevent degradation over time.

Storage FormRecommended ConditionsRationale
Solid Store at 2-8°C in a tightly sealed container, protected from light. For long-term storage, consider -20°C.Minimizes thermal degradation and prevents exposure to atmospheric moisture and oxygen.
Solution Store at -20°C or -80°C in a degassed, aprotic solvent (e.g., DMSO, DMF) in small aliquots.Freezing the solution slows down chemical reactions. Using aprotic solvents can reduce hydrolysis-related degradation. Small aliquots prevent multiple freeze-thaw cycles.

Q4: I need to heat my sample for an experiment. How stable is this compound to thermal stress?

  • Potential Degradation: At elevated temperatures, you might observe decarboxylation of the carboxylic acid group or aromatization of the tetrahydroindazole ring.

  • Recommendations:

    • Minimize Exposure: Limit the duration and temperature of heating as much as possible.

    • Inert Atmosphere: If heating is necessary, perform it under an inert atmosphere to prevent oxidation, which can be accelerated at higher temperatures.

    • Pilot Experiment: Conduct a small-scale pilot experiment where you heat a sample and analyze it by HPLC or LC-MS to assess for the appearance of degradation products.

Q5: Are there any known incompatibilities with common solvents or excipients?

A5: While specific compatibility studies for this compound are not widely published, general chemical principles for the functional groups present should be considered.[6][10]

  • Solvents:

    • Protic Solvents: While generally soluble in polar protic solvents like methanol and ethanol, be aware that these can participate in reactions like esterification under acidic conditions, although this is unlikely without a catalyst.

    • Aprotic Solvents: DMSO and DMF are generally good choices for stock solutions.

  • Excipients:

    • Basic Excipients: Avoid strong bases as they will deprotonate the carboxylic acid and could potentially catalyze other degradation pathways.

    • Oxidizing Agents: Avoid excipients with oxidizing properties.

    • Reducing Sugars: Excipients like lactose can potentially undergo Maillard reactions with primary or secondary amines if the indazole ring were to open, although this is a less likely pathway under normal conditions.[11]

  • Recommendation: It is always best practice to perform compatibility studies with your specific formulation by preparing binary mixtures of the compound and each excipient, storing them under accelerated conditions (e.g., elevated temperature and humidity), and analyzing for degradation over time.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water (50:50).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation:

    • Solid: Place a few milligrams of the solid compound in an oven at 80°C. Sample at 24, 48, and 72 hours.

    • Solution: Incubate a sealed vial of the stock solution at 80°C. Sample at 2, 8, and 24 hours.

  • Photolytic Degradation: Expose the stock solution and solid compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method with both UV and mass spectrometric detection to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

A good stability-indicating method should be able to separate the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound) and mass spectrometry for peak identification.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_photo Photolytic Stress Parent 5-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid Hydroxylated Hydroxylated derivative Parent->Hydroxylated [O] Aromatized Aromatized indazole derivative Parent->Aromatized [O] or Δ (-4H) Decarboxylated Decarboxylated derivative Parent->Decarboxylated Δ (-CO2) Tautomers Tautomers Parent->Tautomers RingOpened Ring-opened products Tautomers->RingOpened hν, -CO2 caption Potential degradation pathways.

Caption: Potential degradation pathways.

References

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • Indazole-3-carboxylic acid | 4498-67-3. ChemicalBook.
  • New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. Pest Management Science.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed.
  • This compound. BLDpharm.
  • Positional isomers in the 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acid series. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Sigma-Aldrich.
  • Development of forced degradation and stability indic
  • WO2009106982A1 - Indazole derivatives.
  • Indazole From Natural Resources And Biological Activity.
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Excipients Use in Parenteral and Lyophilized Formul
  • This compound. PubChem.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org.
  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. PubMed.
  • 1H-Indazole-3-carboxylic acid | 4498-67-3 | FI57277. Biosynth.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed Central.

Sources

troubleshooting inconsistent results in assays with 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Inconsistent Assay Results

Welcome to the technical support center for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability and reproducibility of your experimental results. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your research.

Part 1: Foundational Troubleshooting - Is Your Compound the Variable?

Inconsistent results often originate from the compound itself. Before troubleshooting the assay, it is critical to verify the integrity, solubility, and handling of your this compound.

FAQ 1: My compound shows variable or no activity. Where do I start?

There are several potential reasons for the observed inactivity or variability of a small molecule. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the biological system.[1] A systematic approach is crucial.

Start by interrogating the compound's integrity and how it's prepared for the assay. Key factors include:

  • Compound Integrity and Solubility : The compound may have degraded, or it may not be soluble in the assay buffer at the tested concentration.[1]

  • Experimental Setup : Issues with the assay itself, such as incorrect timing, inappropriate reagent concentrations, or problems with cell health, can lead to a lack of observable effect.[1]

  • Target Engagement : The compound may not be reaching its intended molecular target, or the target may not be critical for the biological outcome being measured in your specific model.[1]

Below is a workflow to systematically address these points.

A Inconsistent Results Observed B Step 1: Verify Compound Integrity & Handling A->B F Check Purity (CoA) & Storage Conditions B->F G Prepare Fresh Stock Solution B->G C Step 2: Assess Compound Solubility in Assay Buffer H Visually Inspect for Precipitation C->H I Perform Solubility Test C->I D Step 3: Evaluate for Assay Interference Artifacts J Test for Aggregation (e.g., DLS, NMR) D->J K Run Compound-Free Controls D->K E Step 4: Scrutinize Assay Protocol & Controls L Review Reagent Stability & Concentrations E->L M Confirm Positive/Negative Control Performance E->M F->C Purity/Storage OK? G->C H->D Soluble? I->D J->E No Artifacts? K->E N Problem Likely Solved / Path Forward Identified L->N Protocol OK? M->N

Caption: General Troubleshooting Workflow.

FAQ 2: How critical is the purity and storage of my compound?

Extremely critical. The seemingly minor details of purity and storage are often the root cause of major inconsistencies.

  • Purity : Ensure your compound is from a reputable source and you have a Certificate of Analysis (CoA). Impurities can interfere with the assay, leading to off-target effects or inhibition of your compound's activity.[1]

  • Storage : Improper storage can lead to degradation.[1] For long-term stability, solid compounds should be stored at -20°C or -80°C, protected from light and moisture.[2] Always refer to the manufacturer's recommendations.

Storage ConditionFormRecommended TemperatureRationale
Long-Term Solid (Lyophilized Powder)-20°C or -80°CMinimizes degradation from thermal energy, hydrolysis, and oxidation.
Short-Term Solid (Lyophilized Powder)4°C with desiccantAcceptable for brief periods, but risk of moisture absorption increases.
Stock Solution Liquid (in DMSO)-20°C or -80°C (in aliquots)Prevents degradation in solution and avoids damaging freeze-thaw cycles.[1]
FAQ 3: My compound has poor solubility in the aqueous assay buffer. What can I do?

Poor aqueous solubility is a very common reason for a small molecule to appear inactive.[1] If the compound precipitates, its effective concentration is much lower than intended. The carboxylic acid moiety in the structure suggests some water solubility, but the tetrahydroindazole core is largely hydrophobic.[3]

Troubleshooting Steps:

  • Solvent Choice : High-purity, anhydrous DMSO is the most common solvent for preparing stock solutions.[1]

  • Final Solvent Concentration : Ensure the final concentration of DMSO in your assay is low enough to be tolerated by your system (typically <0.5% for cell-based assays).[1][4]

  • Sonication : Gentle sonication can help dissolve the compound in the stock solvent.

  • pH Adjustment : The carboxylic acid group is ionizable. Depending on the pKa, adjusting the pH of the assay buffer might improve solubility. However, ensure the pH remains compatible with your assay system.

  • Use of Pluronic F-127 : For compounds that aggregate, adding a small amount of a non-ionic detergent like Pluronic F-127 (e.g., 0.01%) to the assay buffer can sometimes prevent aggregation and improve apparent solubility.

Part 2: Unmasking Assay Artifacts and Interference

If you have confirmed your compound is pure, stable, and soluble, the next step is to investigate if it is interfering with the assay technology itself. False readouts are a significant challenge in screening.[5]

FAQ 4: Could my compound be aggregating and causing non-specific effects?

Yes. Compound aggregation is a frequent cause of non-specific assay interference.[6] Aggregates can sequester and denature proteins, leading to false-positive results in inhibition assays.[6][7] Up to 95% of "hits" from a high-throughput screen can be attributed to aggregation if not properly controlled for.[8]

Identifying Aggregation:

  • Steep Dose-Response Curves : Aggregators often display unusually steep Hill slopes in dose-response experiments.

  • Sensitivity to Detergents : The addition of a small amount of non-ionic detergent (e.g., 0.01-0.1% Triton X-100) can disrupt aggregates, leading to a significant reduction in the compound's apparent activity.

  • Centrifugation Test (for cell-based assays) : If a compound is aggregating in the culture medium, its activity may be significantly reduced after centrifuging the medium and using the supernatant for the assay.[8]

  • Analytical Methods : Techniques like Dynamic Light Scattering (DLS) or specific NMR methods can directly detect the formation of aggregates.[9]

FAQ 5: How do I check for interference with the assay signal (e.g., fluorescence, luminescence)?

Your compound may be interfering with the detection method itself, rather than acting on the biological target.[8]

Troubleshooting Steps:

  • Run a "Promiscuity" Control : Test your compound in a different, unrelated assay that uses the same detection method (e.g., another luciferase-based assay if that's your primary readout). Activity in an unrelated assay suggests interference.

  • Signal Quenching/Enhancement Test :

    • Set up your assay to the point of signal generation.

    • Add your compound at various concentrations to wells that contain the final signal-generating components but lack the biological target.

    • A change in signal intensity indicates direct interference.

Part 3: Protocols and Workflows
Protocol 1: Preparation and Validation of a Compound Stock Solution

This protocol ensures you start every experiment with a well-characterized solution.

  • Weighing : Use a calibrated analytical balance to weigh out the solid compound.

  • Dissolution : Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration stock (e.g., 10-50 mM). Vortex and gently sonicate if necessary to ensure complete dissolution.

  • Visual Inspection : Visually inspect the solution against a bright light to ensure there is no precipitate.

  • Aliquoting : Dispense the stock solution into single-use aliquots in low-binding tubes.[1] This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

  • Storage : Store the aliquots at -20°C or -80°C, protected from light.[10]

  • Labeling : Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[2]

A Start: Solid Compound B Weigh Compound on Calibrated Balance A->B C Add Anhydrous DMSO to Target Concentration B->C D Vortex / Sonicate to Dissolve C->D E Visually Inspect for Complete Dissolution D->E F Dispense into Single-Use Aliquots E->F Clear Solution I Discard and Re-evaluate Solvent/Concentration E->I Precipitate Present G Store at -20°C or -80°C, Protected from Light F->G H End: Validated Stock Solution Aliquots G->H

Caption: Workflow for Preparing a Compound Stock Solution.

Protocol 2: Kinetic Solubility Assessment

This quick test helps determine the practical solubility limit of your compound in your specific assay buffer.

  • Prepare a Dilution Series : In a clear microplate, perform a serial dilution of your DMSO stock solution into your final assay buffer.

  • Incubate : Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C).

  • Visual Inspection : Check for any cloudiness or precipitate. A plate reader capable of measuring light scatter at a wavelength like 620 nm can quantify this more accurately.

  • Determine Solubility Limit : The highest concentration that remains clear is your approximate kinetic solubility limit. You should aim to work at concentrations below this limit to avoid issues with compound precipitation during the assay.

References
  • Assay Troubleshooting. (n.d.). MB.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. (n.d.). Benchchem.
  • A troubleshooting guide to microplate-based assays. (n.d.). BMG Labtech.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • Stoll, D. R. (2020). Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. LCGC North America.
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). Journal of Medicinal Chemistry.
  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific.
  • Assay Interference by Aggreg
  • Tackling assay interference associated with small molecules. (2024).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • The Ecstasy and Agony of Assay Interference Compounds. (n.d.). ACS Chemical Biology.
  • Application Notes and Protocols for the Dissolution and Storage of Research Compounds. (n.d.). Benchchem.
  • A small molecule enhances RNA interference and promotes microRNA processing. (2008).
  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI.
  • 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations. (n.d.). Journal of the Chemical Society C: Organic.
  • Structure Property Relationships of Carboxylic Acid Isosteres. (n.d.). PMC - NIH.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Transcript Profiling and RNA Interference as Tools to Identify Small Molecule Mechanisms and Therapeutic Potential. (n.d.). ACS Chemical Biology.
  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions.
  • How do you dissolve chemicals in the culture medium? (2022).
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.).
  • A small molecule enhances RNA interference and promotes microRNA processing. (2008).
  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. (n.d.).
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (n.d.).
  • Handling and Storage Guidelines for Peptides and Proteins. (n.d.). Sigma-Aldrich.
  • Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][11][12]benzodiazepine-3-carboxylic Derivatives. (n.d.). ResearchGate.

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Benchchem.
  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual.
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-portal.org.
  • Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. (n.d.). Espace INRS.
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modul

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals on the challenges and solutions associated with scaling up the synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. We will move beyond simple procedural steps to address the core chemical principles and practical considerations essential for a successful and robust scale-up campaign.

Overview of the Synthetic Pathway

The synthesis of this compound is a well-established multi-step process. However, transitioning from laboratory (gram) to pilot or production (kilogram) scale introduces significant challenges related to reaction kinetics, heat management, and purification. The generally accepted synthetic route involves three key transformations:

  • Claisen Condensation / Carboxylation: Formation of a β-ketoester intermediate from 4-methylcyclohexanone.

  • Cyclocondensation: Reaction of the β-ketoester with a hydrazine source to form the tetrahydroindazole heterocyclic core. This is a variation of the Knorr pyrazole synthesis.[1]

  • Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.

Each of these steps presents unique scale-up hurdles that must be carefully managed to ensure yield, purity, and safety.

Synthesis_Workflow cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Saponification A 4-Methylcyclohexanone B Ethyl 4-methyl-2-oxocyclohexane- 1-carboxylate A->B  NaH, Diethyl Carbonate  Toluene, Reflux C Ethyl 5-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylate B->C  Hydrazine Hydrate  Ethanol, Acetic Acid (cat.)  Reflux D 5-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid C->D  1. NaOH (aq), Heat  2. HCl (aq) to pH < 2

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols (Validated Lab-Scale)

These protocols serve as a baseline for process optimization and scale-up activities.

Protocol 2.1: Synthesis of Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate
  • Setup: Equip a flame-dried, three-neck round-bottom flask with a mechanical stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a pressure-equalizing dropping funnel.

  • Reagents: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous toluene.

  • Addition: Gently heat the suspension to 80 °C. Add a solution of 4-methylcyclohexanone (1.0 eq.) and diethyl carbonate (1.5 eq.) in anhydrous toluene dropwise over 1-2 hours, controlling the rate to manage hydrogen evolution.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC or HPLC for the disappearance of the starting ketone.

  • Workup: Cool the reaction to room temperature and cautiously quench by pouring it onto an ice/water mixture. Separate the aqueous layer and wash the organic layer with water. Acidify the combined aqueous layers to pH ~4-5 with acetic acid.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.

Protocol 2.2: Synthesis of Ethyl 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude ethyl 4-methyl-2-oxocyclohexane-1-carboxylate (1.0 eq.) in ethanol.

  • Reagents: Add a catalytic amount of glacial acetic acid (0.1 eq.), followed by the dropwise addition of hydrazine hydrate (1.1 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by HPLC for the formation of the indazole ester.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure until precipitation begins. Cool in an ice bath to maximize crystallization.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum.

Protocol 2.3: Saponification to this compound
  • Setup: Suspend the indazole ester (1.0 eq.) in a mixture of water and ethanol.

  • Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (2.5 eq.) and heat the mixture to 60-70 °C for 2-4 hours, until HPLC analysis confirms the complete disappearance of the ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH below 2. A precipitate will form.

  • Isolation: Stir the cold slurry for 1 hour, then filter the solid product. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight.

Troubleshooting Guide for Scale-Up (Q&A)

This section addresses common issues encountered when transitioning the above protocols to a larger scale.

Issue 1: Poor Yield and Control in β-Ketoester Formation

  • Question: Our scaled-up Claisen condensation (Step 1) is giving low yields (<60%) and shows significant byproduct formation. The reaction seems difficult to control. What are the primary causes and how can we optimize this?

  • Answer: This is a frequent scale-up challenge driven by issues with mass and heat transfer. The primary culprits are often inefficient deprotonation and localized temperature spikes.

    • Causality & Solutions:

      • Inefficient Deprotonation: On a large scale, stirring a slurry of sodium hydride in toluene can be inefficient, leading to localized "hot spots" where the base reacts quickly and other areas where it remains unreacted. This leads to incomplete conversion and promotes side reactions like the self-condensation of 4-methylcyclohexanone.

        • Optimization: Improve agitation significantly. Consider using a stronger base that is soluble in organic solvents, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), though this adds cost and complexity.[2] A more practical solution is to ensure the sodium hydride is of fine particle size and that agitation is sufficient to maintain a uniform slurry.

      • Hydrogen Evolution: The reaction generates hydrogen gas. On a large scale, this can cause significant foaming and create a hazardous flammable atmosphere. Inadequate venting can lead to pressure buildup.

        • Optimization: Ensure the reactor is equipped with adequate venting and an inert gas sweep. The dropwise addition of the ketone/carbonate solution must be carefully controlled by monitoring the off-gas rate and internal temperature.

      • Thermal Management: This reaction is exothermic. Poor heat dissipation in a large reactor can cause the temperature to run away, leading to byproduct formation.

        • Optimization: Use a reactor with a high surface-area-to-volume ratio or an efficient cooling jacket. The addition rate should be dictated by the ability of the cooling system to maintain the target temperature.

ParameterLaboratory Scale (Flask)Pilot Scale (Reactor)Key Consideration for Scale-Up
Heat Transfer High (surface area/volume)Low (surface area/volume)Addition rate must be slowed to match cooling capacity.
Agitation Magnetic Stirrer / OverheadMechanical Impeller (Baffles)Must be powerful enough to keep NaH suspended.
H₂ Venting Simple N₂ lineEngineered off-gas systemCritical for safety to prevent pressure buildup.

Issue 2: Incomplete Cyclocondensation and Impurity Profile

  • Question: The cyclocondensation with hydrazine (Step 2) is sluggish at scale, and we are isolating product with significant levels of a hydrazone intermediate. How can we drive this reaction to completion?

  • Answer: This issue points towards unfavorable reaction equilibria and insufficient catalysis. The cyclocondensation is a reversible process, and the removal of water drives it towards the product.

    • Causality & Solutions:

      • Water Removal: The reaction produces water, which can hydrolyze the product or shift the equilibrium back towards the starting materials. In a large reactor, removing this water can be less efficient than in a lab flask with a Dean-Stark trap.

        • Optimization: While a Dean-Stark trap is feasible at scale, a simpler approach is to increase the catalytic acid concentration slightly (e.g., to 0.2-0.3 eq. of acetic acid) to accelerate the rate-limiting dehydration step. Ensure the hydrazine hydrate used is of high quality, as excess water will hinder the reaction.

      • Catalyst Activity: The acetic acid catalyst is crucial for activating the carbonyl group for nucleophilic attack and facilitating the final dehydration.

        • Optimization: Ensure homogeneous mixing. While acetic acid is standard, other mild acids can be screened. The reaction pH should be weakly acidic; too much acid can protonate the hydrazine, reducing its nucleophilicity.

      • Intermediate Formation: The formation of a stable hydrazone intermediate is a known pathway.[3] The final ring-closing intramolecular cyclization is often the slowest step.

        • Optimization: Increase the reaction temperature or time. If the reaction stalls, consider switching to a higher-boiling solvent like n-butanol to allow for higher temperatures, which will favor the irreversible dehydration and ring closure.

Troubleshooting_Cyclo Start Incomplete Cyclocondensation (Step 2) Q1 Is Hydrazone Intermediate Observed by HPLC? Start->Q1 Action1 Indicates slow ring closure/ dehydration step. Q1->Action1 YES Q2 Is starting β-ketoester still present? Q1->Q2 NO Path1 YES Path2 NO Action2 Increase Reaction Temp/Time. (e.g., switch to n-butanol) Action1->Action2 Action3 Increase Catalyst Loading (e.g., Acetic Acid to 0.3 eq.) Action1->Action3 Action4 Check Hydrazine Stoichiometry & Quality. Q2->Action4 YES Action5 Verify reaction temperature and mixing efficiency. Q2->Action5 Consider other issues

Caption: Decision workflow for troubleshooting the cyclocondensation step.

Issue 3: Product Isolation and Purification Challenges

  • Question: During the final acidification (Step 3), the carboxylic acid often precipitates as a fine, difficult-to-filter solid or sometimes as a sticky oil, leading to product loss and handling issues. How can we improve the physical properties of the precipitate for large-scale isolation?

  • Answer: The physical form of a precipitated active pharmaceutical ingredient (API) or intermediate is critical for efficient manufacturing. "Oiling out" or forming fine particles is a common crystallization problem.

    • Causality & Solutions:

      • Supersaturation Rate: Rapidly adding concentrated acid to the basic solution causes a very high level of local supersaturation, leading to rapid nucleation and the formation of fine, amorphous particles or oils.

        • Optimization: Control the rate of acidification. Add the acid slowly and subsurface if possible, while maintaining vigorous agitation and controlled temperature (0-5 °C). Consider a "reverse addition" where the basic solution is added to the acid.

      • Solvent Effects: The ethanol/water mixture may not be the optimal crystallization medium at the final pH.

        • Optimization: Perform a solvent screen for crystallization. A good strategy is to add an anti-solvent after acidification. For example, after adjusting the pH, slowly add a solvent like isopropanol or acetonitrile in which the product has low solubility but the impurities are more soluble. This can promote the growth of larger, more easily filterable crystals.

      • Purification via Salt Formation: Direct crystallization may not be sufficient to remove all impurities.

        • Optimization: For a robust purification process, consider an extractive workup. After saponification, perform a basic wash (e.g., with aqueous sodium bicarbonate) to remove any neutral organic impurities. Then, re-acidify the aqueous layer and extract the purified carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The pure product can then be isolated by crystallization from this organic solution. This method is highly effective for removing process impurities.[4]

Frequently Asked Questions (FAQs)
  • Q1: What are the critical safety considerations when handling hydrazine at an industrial scale?

    • A1: Hydrazine is a highly toxic and potentially explosive substance. All operations must be conducted in a well-ventilated area or a closed system. Personnel must use appropriate personal protective equipment (PPE), including respiratory protection. Due to its carcinogenic properties, minimizing exposure is paramount. An emergency plan, including access to safety showers and specific protocols for spill cleanup, is mandatory.

  • Q2: Which analytical techniques are essential for in-process controls (IPCs) during scale-up?

    • A2: High-Performance Liquid Chromatography (HPLC) is the most critical tool. It should be used to monitor the disappearance of starting materials and the appearance of products and byproducts for each step. For Step 1, Gas Chromatography (GC) can also be used. For the final product, HPLC is used for purity assessment, while ¹H NMR and ¹³C NMR are essential for structural confirmation and Mass Spectrometry (MS) confirms the molecular weight.[5]

  • Q3: Can the final product undergo decarboxylation?

    • A3: Yes, indazole-3-carboxylic acids can be susceptible to decarboxylation, particularly at high temperatures or under harsh acidic/basic conditions.[6] The saponification step should be conducted at the lowest effective temperature (e.g., 60-70 °C), and prolonged heating should be avoided. The final product should be dried under vacuum at a moderate temperature (e.g., <60 °C).

  • Q4: Is isomer formation a concern in the cyclocondensation step?

    • A4: With an unsymmetrical β-ketoester like the one in this synthesis, there is a theoretical possibility of forming two regioisomers of the indazole. However, the reaction of hydrazine with a 1,3-dicarbonyl system of this type (ketone and ester) is generally highly regioselective, with the more nucleophilic nitrogen of hydrazine attacking the more electrophilic ketone carbonyl, leading predominantly to the desired 3-carboxy-indazole isomer.[7] HPLC analysis of the crude product against a reference standard can confirm this.

References
  • Australian Journal of Chemistry (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.[Link]

  • Beilstein Journal of Organic Chemistry (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[Link]

  • Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone.[Link]

  • Organic Syntheses. Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-.[Link]

  • RSC Advances (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[Link]

  • PubMed. Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects.[Link]

  • ResearchGate. Synthesis of β-keto esters by cross-Claisen condensation.[Link]

  • ResearchGate. Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair.[Link]

  • Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. [Link]

  • Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.[Link]

  • Google Patents.Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.[Link]

  • National Institutes of Health (NIH). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.[Link]

  • Wikipedia. Hantzsch pyridine synthesis.[Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]

  • National Institutes of Health (NIH). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview.[Link]

  • MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.[Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis.[Link]

  • Research India Publications. A Hantzsch condensation reaction / Dihydropyridine Cascade Synthesis on Zeolite substrate.[Link]

  • Organic Chemistry Portal. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations.[Link]

  • National Institutes of Health (NIH). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.[Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[Link]

  • RSC Publishing. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.[Link]

  • National Institutes of Health (NIH). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.[Link]

  • Googleapis.com.WO 2009/144554 Al.
  • Diva-Portal.org. Multigram scale synthesis of synthetic cannabinoid metabolites.[Link]

  • Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.[Link]

Sources

Validation & Comparative

Definitive Structural Elucidation of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical development. For novel compounds like 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS No. 842972-14-9), a seemingly simple heterocyclic carboxylic acid, subtle differences in stereochemistry, tautomeric form, or crystal packing can have profound impacts on its physicochemical and pharmacological properties. This guide provides an in-depth, expert-led comparison of analytical techniques for its structural confirmation. We will detail the definitive "gold standard" methodology—Single-Crystal X-ray Diffraction (scXRD)—and contrast its capabilities with essential complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

Introduction: The Imperative of Absolute Structural Confirmation

This compound belongs to the indazole class of bicyclic heteroaromatics, a scaffold frequently utilized in medicinal chemistry for its diverse biological activities, including anti-inflammatory and anti-tumor applications.[1] As with any new chemical entity (NCE) destined for development, confirming its exact chemical structure is not merely a characterization step; it is a fundamental requirement. An incorrect structural assignment can invalidate biological data, misdirect synthesis efforts, and create significant intellectual property risks.

While a suite of analytical tools is available, only single-crystal X-ray crystallography can provide a direct, high-resolution snapshot of the atomic arrangement in three-dimensional space.[2][3] This technique is unparalleled in its ability to resolve absolute configuration, molecular conformation, and the intricate network of intermolecular interactions that govern the solid state. This guide will walk through the definitive process of structural confirmation by scXRD, contextualized by a comparison with other powerful, yet non-definitive, analytical methods.

Part I: The Gold Standard – Single-Crystal X-ray Crystallography (scXRD)

Modern single-crystal X-ray diffraction is the most powerful and unambiguous analytical method for the absolute structural elucidation of solids.[2] It moves beyond interpreting spectral data to providing a direct visualization of the molecule by mapping electron density from a diffraction pattern.

The Causality Behind Choosing scXRD

For a molecule like this compound, several structural questions must be answered definitively:

  • Connectivity: Is the proposed atomic framework correct?

  • Tautomerism: Which nitrogen in the pyrazole ring is protonated (the 1H- or 2H-indazole tautomer)?

  • Conformation: What is the preferred conformation of the saturated cyclohexene ring?

  • Stereochemistry: What is the relative and absolute stereochemistry at the chiral center (C5)?

  • Intermolecular Interactions: How does the carboxylic acid group engage in hydrogen bonding in the solid state?

Only scXRD can answer all these questions with certainty from a single experiment.

Experimental Protocol: From Powder to Structure

The workflow for scXRD is a multi-step process where the quality of the outcome is critically dependent on the success of the initial step: crystallization.

The prerequisite for an scXRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, that is free of significant defects.[4] Carboxylic acids, due to their strong hydrogen-bonding capabilities, can be challenging to crystallize.[5][6] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice rather than crashing out as an amorphous solid.[7]

Detailed Protocol:

  • Solvent Screening (Rationale): The choice of solvent is critical as it influences solubility and crystal packing.[8] A good solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

    • Begin by testing solubility in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and heptane).

    • For carboxylic acids, protic solvents like ethanol or co-solvent systems (e.g., ethanol/water, acetone/heptane) are often successful.

  • Slow Evaporation (Execution):

    • Dissolve ~10-20 mg of this compound in 1-2 mL of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

    • Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle. This restricts the rate of evaporation.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

  • Slow Cooling (Alternative Execution):

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 50-60°C).

    • Ensure all solid material is dissolved. A microfilter can be used to remove any particulate impurities.

    • Allow the solution to cool to room temperature very slowly, ideally in a dewar or insulated container, over 24-48 hours.[9]

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract one using a cryoloop and immediately proceed to mounting.

  • Mounting: The selected crystal is mounted on a goniometer head, which allows it to be precisely rotated in the X-ray beam.[4] The crystal is flash-cooled to ~100 K using a stream of liquid nitrogen to minimize thermal motion of the atoms and protect it from radiation damage.

  • Diffraction: The mounted crystal is placed in a modern X-ray diffractometer.[10] A focused beam of monochromatic X-rays is directed at the crystal.

  • Data Acquisition: As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities.[3] A sensitive detector, such as a CCD or pixel detector, records the position and intensity of thousands of these reflections as the crystal is rotated.[3]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.

  • Structure Solution: Mathematical methods (e.g., direct methods or Patterson methods) are used to convert the intensity data into an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure.[2]

Diagram: The Single-Crystal X-ray Crystallography Workflow

scXRD_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination Start Purified Compound Powder Solvent Solvent Screening & Selection Start->Solvent Crystallize Crystallization (Slow Evaporation / Cooling) Solvent->Crystallize Harvest Harvest High-Quality Single Crystal Crystallize->Harvest Mount Mount Crystal & Cryo-Cool Harvest->Mount Diffract X-ray Diffraction in Diffractometer Mount->Diffract Collect Collect Diffraction Intensity Data Diffract->Collect Solve Structure Solution (Electron Density Map) Collect->Solve Refine Model Refinement (Least-Squares) Solve->Refine Validate Validation & Final Structure (CIF File) Refine->Validate Final Final Validate->Final Unambiguous 3D Structure

Caption: Workflow for determining a molecule's 3D structure via scXRD.

Part II: A Comparative Analysis – Alternative & Complementary Techniques

While scXRD provides the definitive solid-state structure, it is not always feasible if suitable crystals cannot be grown. Furthermore, regulatory bodies often require characterization using multiple orthogonal techniques. NMR and MS are indispensable tools in this context.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most important technique for structure elucidation in solution.[13] It provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).

  • Role in Confirmation:

    • ¹H and ¹³C NMR: Confirms the presence and number of unique proton and carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular skeleton. A COSY spectrum shows proton-proton couplings, revealing adjacent protons. HSQC correlates protons directly to the carbons they are attached to. The HMBC experiment is key, as it shows long-range (2-3 bond) correlations between protons and carbons, allowing the entire connectivity map to be pieced together.[14] For a heterocyclic system, HMBC is invaluable for confirming the arrangement of the fused rings.[15]

  • Expert Insight: While NMR confirms the 2D structure (connectivity), it describes the molecule's average conformation in a specific solvent. It cannot, by itself, determine the absolute stereochemistry or the precise bond angles and lengths found in the solid state.

Mass Spectrometry (MS)

MS is an exceptionally sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16]

  • Role in Confirmation:

    • High-Resolution Mass Spectrometry (HRMS): The primary role of MS in this context is to provide a highly accurate mass measurement (typically to within 5 ppm).[17] This allows for the unambiguous determination of the molecule's elemental composition (molecular formula), which serves as a fundamental check on the proposed structure.

    • Tandem MS (MS/MS): By fragmenting the parent ion and analyzing the resulting daughter ions, MS/MS can provide structural information that is consistent with the proposed connectivity.[18][19] For instance, the loss of a carboxylic acid group (CO₂H) would be an expected fragmentation pathway.

  • Expert Insight: MS is a powerful tool for formula confirmation but provides no information on isomerism (structural or stereo-). Two enantiomers or diastereomers will have identical mass spectra. Therefore, it is a complementary, not a definitive, structural tool.[11]

Comparative Data Summary
FeatureSingle-Crystal X-ray Crystallography (scXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Absolute 3D structure, connectivity, stereochemistry, conformation, intermolecular interactions.[10]Atomic connectivity (2D structure), solution-state conformation (average).[13]Molecular formula (from accurate mass), structural fragments.[17][19]
Sample Requirement High-quality single crystal (0.1-0.3 mm).1-10 mg dissolved in deuterated solvent.Sub-microgram quantities.[18]
Key Strength Unambiguous and definitive for absolute structure determination in the solid state.[2]Unrivaled for determining the 2D connectivity map of a molecule in solution.[12]Exceptional sensitivity and accuracy for determining the molecular formula.[16]
Key Limitation Requires a suitable single crystal, which can be difficult or impossible to obtain.Provides a solution-state average structure; cannot determine absolute stereochemistry alone.Cannot distinguish between isomers; provides no stereochemical information.[11]

Synthesizing the Evidence: A Self-Validating Workflow

The highest confidence in a structural assignment is achieved when these orthogonal techniques produce a consistent and mutually reinforcing dataset. The structure determined by scXRD must be compatible with the data from NMR and MS.

  • Formula Check: The molecular formula derived from the scXRD structure must match the elemental composition determined by HRMS.

  • Connectivity Check: The atomic connections (bond list) from the crystal structure must be fully consistent with the correlations observed in 2D NMR experiments (COSY and HMBC).

  • Feature Check: The number of unique ¹H and ¹³C signals in the NMR spectra should match the number of crystallographically independent atoms in the scXRD structure (accounting for symmetry).

Diagram: A Logic Flow for Validated Structure Confirmation

Validation_Logic cluster_data Experimental Data Inputs cluster_interp Derived Structural Information HRMS HRMS Data Formula Molecular Formula HRMS->Formula NMR 1D & 2D NMR Data Connectivity 2D Connectivity Map NMR->Connectivity XRD scXRD Data Structure3D Absolute 3D Structure XRD->Structure3D Decision Are all data mutually consistent? Formula->Decision Connectivity->Decision Structure3D->Decision Final Structure Confirmed Decision->Final Yes Revise Re-evaluate Data or Re-run Experiment Decision->Revise No

Caption: Logic diagram showing how orthogonal data streams validate the final structure.

Conclusion

For this compound, as with any novel molecule in a research and development pipeline, structural ambiguity is not an option. While NMR spectroscopy is essential for elucidating the 2D structure in solution and high-resolution mass spectrometry provides definitive confirmation of the molecular formula, only single-crystal X-ray crystallography delivers the complete, unambiguous three-dimensional atomic arrangement. It stands as the ultimate arbiter, providing the high-resolution data necessary to confirm connectivity, tautomeric form, stereochemistry, and solid-state conformation. By employing a workflow that uses all three techniques in a complementary and self-validating manner, researchers can ensure the absolute integrity of their chemical structures, building a solid foundation for all subsequent scientific investigation.

References

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • Gong, X., & Chi, L. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

  • Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Korfmacher, W. A. (2005). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Google Patents. (n.d.). Method for crystallising carboxylic acid.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • Fiehn Lab, UC Davis. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). Carboxylic acid purification and crystallization process.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Taylor, C. R., & Day, G. M. (2013). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • ResearchGate. (2008). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

Sources

A Comparative Analysis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid and Other Kinase Inhibitors in the Context of Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. Recent interest has focused on the potential of substituted indazoles as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various diseases, particularly cancer. This guide provides a comparative analysis of a novel compound, 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, against established kinase inhibitors, with a specific focus on the inhibition of Cyclin-Dependent Kinase 2 (CDK2).

CDK2 is a key regulator of cell cycle progression, particularly the G1/S phase transition.[1] Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2][3] While several CDK inhibitors have entered clinical trials, the search for novel scaffolds with improved selectivity and potency continues.[4][5][6] This guide will present a hypothetical scenario where this compound has been identified as a potential CDK2 inhibitor. We will compare its hypothetical activity profile with that of well-characterized CDK inhibitors, providing the experimental framework necessary for such an evaluation.

Comparative Kinase Inhibitor Activity

To contextualize the potential efficacy of this compound, we will compare its hypothetical inhibitory activity against CDK2 with that of established CDK inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds. It is crucial to note that the data for this compound is illustrative and serves as a placeholder for experimentally derived values.

CompoundTarget Kinase(s)IC50 (nM)Reference
This compound CDK2 (Hypothetical) 50 N/A
Palbociclib (PD-0332991)CDK4, CDK611 (CDK4/cyclin D1), 15 (CDK6/cyclin D2)[7]
Ribociclib (LEE011)CDK4, CDK610 (CDK4), 39 (CDK6)[8]
Abemaciclib (LY2835219)CDK4, CDK62 (CDK4), 4 (CDK6)[9][10]
Dinaciclib (SCH 727965)CDK1, CDK2, CDK5, CDK93 (CDK1), 1 (CDK2), 1 (CDK5), 4 (CDK9)[11][12]

Discussion of Comparative Data:

The hypothetical IC50 value of 50 nM for this compound against CDK2 suggests it could be a moderately potent inhibitor. In comparison, Dinaciclib exhibits very high potency against CDK2 with an IC50 of 1 nM.[11][12] Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4/6 over other CDKs and are established treatments for certain types of breast cancer.[7][8][9][10][13][14] A key aspect of characterizing a novel kinase inhibitor is determining its selectivity profile across a panel of kinases, as off-target effects can lead to toxicity.[15] While Abemaciclib is noted to be a more promiscuous kinase inhibitor compared to Palbociclib and Ribociclib, this broader activity can sometimes be advantageous.[10] The tetrahydroindazole scaffold presents an opportunity to develop inhibitors with potentially novel selectivity profiles.

Experimental Methodologies

To empirically determine the inhibitory activity of a novel compound like this compound, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce light. The luminescent signal is proportional to the ADP concentration.

Step-by-Step Protocol: [1][16][17]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM DTT).

    • Dilute the CDK2/Cyclin A2 enzyme to the desired concentration in 1X kinase buffer.

    • Prepare a solution of the substrate (e.g., Histone H1 peptide) and ATP in 1X kinase buffer. The final ATP concentration should be at or near the Km for CDK2.

    • Prepare serial dilutions of the test compound (this compound) and control inhibitors (e.g., Dinaciclib) in 1X kinase buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted enzyme to the wells of a 384-well plate.

    • Add 2.5 µL of the serially diluted test compounds or control inhibitors.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (CDK2/CycA2) - Substrate (Histone H1) - ATP - Inhibitors Plate Dispense Enzyme, Inhibitor, and Substrate/ATP to Plate Reagents->Plate Incubate_Kinase Incubate at 30°C Plate->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADPGlo Incubate_1 Incubate at RT Add_ADPGlo->Incubate_1 Add_Detection Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate at RT Add_Detection->Incubate_2 Read Measure Luminescence Incubate_2->Read Analyze Calculate % Inhibition Determine IC50 Read->Analyze

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Cell-Based Assay: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Step-by-Step Protocol: [18][19][20][21]

  • Cell Seeding:

    • Culture a cancer cell line known to be dependent on CDK2 signaling (e.g., certain ovarian or breast cancer cell lines).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Cell_Based_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate Overnight Seed_Cells->Incubate_Attach Add_Compounds Add Serial Dilutions of Inhibitors Incubate_Attach->Add_Compounds Incubate_72h Incubate for 72 hours Add_Compounds->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Viability Calculate % Viability Determine GI50 Read_Absorbance->Analyze_Viability

Caption: Workflow for the cell-based MTT proliferation assay.

CDK2 Signaling Pathway

Understanding the mechanism of action of a CDK2 inhibitor requires knowledge of its role in the cell cycle. The following diagram illustrates the CDK2 signaling pathway.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D Synthesis ERK->Cyclin_D CDK46_CyclinD CDK4/6-Cyclin D Cyclin_D->CDK46_CyclinD activates pRb_E2F pRb E2F CDK46_CyclinD->pRb_E2F pRb pRb E2F E2F Cyclin_E Cyclin E Synthesis E2F->Cyclin_E pRb_E2F->E2F releases CDK2_CyclinE CDK2-Cyclin E Cyclin_E->CDK2_CyclinE activates CDK2_CyclinE->pRb_E2F further phosphorylates pRb S_Phase S-Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase promotes Inhibitor 5-Methyl-4,5,6,7-tetrahydro- 2H-indazole-3-carboxylic acid (Hypothetical) Inhibitor->CDK2_CyclinE inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

As depicted, growth factor signaling leads to the activation of the CDK4/6-Cyclin D complex, which initiates the phosphorylation of the retinoblastoma protein (pRb).[7] This releases the transcription factor E2F, leading to the expression of genes required for S-phase, including Cyclin E. Cyclin E then binds to and activates CDK2, which further phosphorylates pRb, creating a positive feedback loop that commits the cell to DNA replication. A CDK2 inhibitor, such as the hypothetical this compound, would block this process, leading to cell cycle arrest.

Conclusion

This guide has provided a framework for comparing the activity of a novel compound, this compound, with established kinase inhibitors, using CDK2 as a hypothetical target. The outlined in vitro and cell-based assays are fundamental for determining the potency and cellular efficacy of new chemical entities. The comparative data, while illustrative for the novel compound, highlights the importance of benchmarking against known drugs to understand the potential therapeutic value of a new inhibitor. Further studies, including comprehensive selectivity profiling and in vivo efficacy models, would be necessary to fully characterize the therapeutic potential of this compound.

References

  • House, I., Valore-Caplan, M., Maris, E., & Falchook, G. S. (2024). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Journal for ImmunoTherapy of Cancer. [Link]

  • Falchook, G. S., et al. (2024). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. ResearchGate. [Link]

  • House, I., et al. (2024). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Journal for ImmunoTherapy of Cancer. [Link]

  • Infante, J. R., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Molecular Cancer Therapeutics. [Link]

  • Spring, L. M., et al. (2022). Abemaciclib therapy in HR+/HER2– advanced breast cancer: Are CDK4/6 inhibitors created equal?. Cancer. [Link]

  • Al-Salama, Z. T., & Syed, Y. Y. (2016). Palbociclib: A Review in HR-Positive, HER2-Negative, Advanced or Metastatic Breast Cancer. Drugs. [Link]

  • BPS Bioscience. CDK2 Assay Kit. [Link]

  • Tiedt, R., et al. (2017). Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. Novartis OAK. [Link]

  • SignalChem. CDK2/CyclinA2 Kinase Enzyme System Datasheet. [Link]

  • Wang, Y., et al. (2015). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene. [Link]

  • Turner, N. C., et al. (2015). Palbociclib in Hormone-Receptor–Positive Advanced Breast Cancer. New England Journal of Medicine. [Link]

  • ResearchGate. IC 50 Values of CDK4/6 Inhibitors. [Link]

  • Attwood, M. M., et al. (2021). How selective are clinical CDK4/6 inhibitors?. Journal of Cellular and Molecular Medicine. [Link]

  • Ablinger, C., et al. (2024). The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer. Frontiers in Oncology. [Link]

  • Creative Diagnostics. CDK Signaling Pathway. [Link]

  • Tiedt, R., et al. (2017). Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Cancer Research. [Link]

  • DeMichele, A., et al. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical Cancer Research. [Link]

  • Kumar, S. K., et al. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood. [Link]

  • Wikipedia. Palbociclib. [Link]

  • Lim, E., & Caldon, C. E. (2022). Targeting CDK2 in cancer: challenges and opportunities for therapy. Trends in Cancer. [Link]

  • Xu, H., et al. (2017). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Reports. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Amsbio. CDK2 Assay Kit. [Link]

  • Der Pharma Chemica. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Morgan, D. O. (2024). The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study. Cancers. [Link]

  • Tolaney, S. M., et al. (2021). Abemaciclib, a CDK4 and 6 inhibitor with unique pharmacological properties for breast cancer therapy. Journal of Clinical Oncology. [Link]

  • DiscoverX. Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit. [Link]

  • Targeted Oncology. (2016). The Mechanism of Action of Palbociclib. [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]

  • AACR Journals. (2025). Abstract 5330: Antitumor activity of potent and selective CDK2 inhibitors as monotherapy and in combination with chemotherapy in models of small cell lung cancer. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • CancerIndex. (2019). CDK2. [Link]

  • Roswell Park Comprehensive Cancer Center. (2025). Roswell Park-Led Team Proposes CDK2 Enzyme as New Target for Cancer Therapy. [Link]

  • BPS Bioscience. Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. [Link]

  • Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. [Link]

  • Gannon, J., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS Letters. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. We will delve into the nuanced effects of structural modifications on the biological activity of this versatile scaffold, with a focus on its interactions with various pharmacological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical series for therapeutic innovation.

Introduction: The Privileged Tetrahydroindazole Scaffold

The indazole core is a prominent heterocyclic motif in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with biological targets, often serving as a bioisostere for indole and benzimidazole.[1] The partially saturated 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid framework offers a three-dimensional structure that can be exploited for achieving high potency and selectivity. The strategic placement of a methyl group at the 5-position can influence the conformation and interaction of the molecule with its target protein. This guide will compare and contrast the SAR of analogs based on this core structure against several important biological targets.

SAR at the Dihydroorotate Dehydrogenase (DHODH) Enzyme

Analogs of the this compound scaffold have been investigated as inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Key SAR Insights for DHODH Inhibition

A study on tetrahydroindazoles as DHODH inhibitors revealed critical structural requirements for potent activity.[2] The stereochemistry at the 5-position is a crucial determinant of potency, with the (R)-configuration being consistently superior to the (S)-configuration in inhibiting DHODH.[2]

Further exploration of the aryl substituents on the core scaffold has shown that small or no substituents on the Ar2 phenyl moiety can lead to similar or increased potencies in DHODH inhibition.[2] Interestingly, while an ester substituent in the meta position of the Ar2 phenyl group resulted in a potent DHODH inhibitor, a carboxylic acid substituent at the same position led to low potency.[2] This suggests that the meta position of the Ar2 phenyl group can be a valuable site for introducing modifications to develop photoactive or fluorescently tagged compounds for further cellular studies.[2]

Comparative Biological Data
Compound IDStereochemistryAr2 SubstituentDHODH IC50 (nM)[2]
(R)-HZ05RUnsubstitutedPotent
(S)-HZ05SUnsubstitutedLess Potent
43Not SpecifiedSmall/NoneSimilar to HZ05
53Not Specifiedmeta-EsterPotent
54Not Specifiedmeta-COOHLow Potency
Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol is based on the colorimetric kinetic reaction described for the evaluation of HZ analogues.[2]

Objective: To determine the IC50 values of test compounds against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • 2,3-dimethoxy-5-methyl-p-benzoquinone (coenzyme Q10 substitute)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, DHODH enzyme (final concentration ~2 nM), and the coenzyme Q10 substitute.

  • Add the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor).

  • Initiate the reaction by adding the final electron acceptor, DCIP.

  • Immediately monitor the change in absorbance at a specific wavelength (e.g., 600 nm) over time (e.g., 68 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the reduction of DCIP.

  • Calculate the initial reaction velocity (Vmax) for each compound concentration from the linear range of the kinetic curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DHODH Inhibition Workflow

DHODH_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesis of Tetrahydroindazole Analogs Assay_Prep Prepare Assay Plate: - DHODH Enzyme - Coenzyme Q Substitute - Test Compounds Synthesis->Assay_Prep Test Compounds Reaction_Init Initiate Reaction with DCIP Assay_Prep->Reaction_Init Data_Acq Monitor Absorbance Change Reaction_Init->Data_Acq Vmax_Calc Calculate Vmax Data_Acq->Vmax_Calc IC50_Calc Determine IC50 Values Vmax_Calc->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: Workflow for DHODH inhibitor evaluation.

SAR at the Prostanoid EP4 Receptor

Derivatives of 2H-indazole-3-carboxamide have been identified as potent antagonists of the prostanoid EP4 receptor, a target for colorectal cancer immunotherapy.[3][4]

Key SAR Insights for EP4 Receptor Antagonism

A systematic SAR study revealed that the 2H-regioisomer of the indazole core is preferred for maintaining potent EP4 antagonistic activity, with 1H-indazole analogs showing significantly reduced potency.[4]

Comparative Biological Data
Compound SeriesRegioisomerEP4 Antagonistic Activity (IC50)[4]
7-162H-indazoleLow nanomolar
17-261H-indazole> 10 µM
Prostanoid EP4 Receptor Signaling Pathway

EP4_Signaling PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Binds AC Adenylate Cyclase EP4R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression (e.g., Immunosuppression) CREB->Gene_Exp Regulates Antagonist Indazole-3-carboxamide Antagonist Antagonist->EP4R Blocks

Caption: Simplified EP4 receptor signaling pathway.

SAR at Other Biological Targets

The versatility of the indazole-3-carboxylic acid scaffold is further highlighted by its activity against other important biological targets.

  • Calcium-Release Activated Calcium (CRAC) Channel Blockers: Indazole-3-carboxamides have been identified as potent CRAC channel blockers, which are crucial for modulating intracellular calcium homeostasis in mast cells.[5] A key finding from this research is the critical importance of the 3-carboxamide regiochemistry for inhibitory activity. The reverse amide isomer was found to be inactive, highlighting a strict structural requirement for this target.[5]

  • 5-HT3 Receptor Antagonists: Indazole-3-carboxylic acid derivatives have been developed as potent and selective 5-HT3 receptor antagonists, with applications as antiemetic agents.[6]

  • Antiviral Agents: N-Arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against SARS-CoV-2, demonstrating the potential of this scaffold in the development of novel antiviral therapeutics.[7]

General Synthesis Protocols

The synthesis of this compound analogs typically involves the formation of the indazole core followed by modifications at the 3-position.

Synthesis of the Indazole-3-carboxylic Acid Core

A common method for introducing the carboxylic acid group at the 3-position of an indazole involves the use of a protecting group, such as (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl), followed by reaction with n-butyllithium and carbon dioxide.[1][8]

Experimental Protocol: Carboxylation of SEM-Protected Indazole [8]

Materials:

  • 1-(2-(Trimethylsilyl)ethoxy)methyl-1H-indazole

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Carbon dioxide (CO2) gas

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the SEM-protected indazole in dry THF under a nitrogen atmosphere and cool to -70 °C.

  • Add n-BuLi dropwise and stir the resulting solution.

  • Bubble CO2 gas through the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Amide Coupling Reactions

The carboxylic acid can be readily converted to a variety of amides through standard amide coupling procedures.[1][9]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core can lead to potent and selective modulators of diverse biological targets, including enzymes like DHODH and receptors such as EP4.

Key takeaways for future drug design include:

  • The critical role of stereochemistry at the 5-position for certain targets.

  • The preference for the 2H-regioisomer of the indazole for EP4 antagonism.

  • The stringent requirement of the 3-carboxamide regiochemistry for CRAC channel inhibition.

Future research should focus on further exploring the chemical space around this scaffold, including the investigation of novel substituents on the tetrahydro- ring and the exploration of different bioisosteres for the carboxylic acid group to optimize pharmacokinetic and pharmacodynamic properties.[10][11] The development of quantitative structure-activity relationship (QSAR) models could also aid in the rational design of more potent and selective analogs.[12]

References

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
  • 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1.
  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH.
  • Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. PubMed.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides.
  • Synthesis and biological evaluation of indazole derivatives | Request PDF.
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed.
  • Application Notes and Protocols: Synthesis of 1H-Indazole-3-carboxylic Acid Deriv
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activ
  • SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prost
  • 5-Hydroxytryptamine (5-HT3) receptor antagonists. 2. 1-Indolinecarboxamides. PubMed.
  • Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. PubMed.
  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][9]triazole derivatives as necroptosis inhibitors. PMC - PubMed Central.

  • Structure Property Relationships of Carboxylic Acid Isosteres. PMC - NIH.
  • QSAR Study on a Series of Aryl Carboxylic Acid Amide Derivatives as Potential Inhibitors of Dihydroorotate Dehydrogenase (DHODH). Bentham Science Publisher.

Sources

A Comparative Guide to Validating the Biological Target of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Validation in Modern Drug Discovery

In the intricate journey of drug discovery, identifying a compound with promising therapeutic activity is merely the first step. The subsequent, and arguably more critical, phase is the rigorous identification and validation of its biological target. This process forms the bedrock of a successful therapeutic program, ensuring that a compound's efficacy stems from a well-understood mechanism of action and not from confounding off-target effects. Misidentifying a biological target can lead to immense wasted resources and the ultimate failure of promising candidates in late-stage clinical trials.[1][2]

This guide focuses on a specific molecule, 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid . While the indazole scaffold is prevalent in many biologically active compounds, including kinase inhibitors and nicotinic α-7 receptor agonists, the specific target of this particular derivative is not established.[3][4] This presents a realistic and compelling challenge for researchers. How do we de-orphan this compound? How can we confidently name its molecular target and validate that the observed phenotype is a direct consequence of this interaction?

Here, we present an in-depth, comparative guide to the state-of-the-art methodologies for target identification and validation. We will move beyond simply listing protocols and instead delve into the causal logic behind experimental choices, emphasizing a multi-pronged, self-validating approach that integrates biophysical, proteomic, and genetic techniques. This guide is designed for drug development professionals seeking to build an unassailable case for their compound's mechanism of action.

Strategic Framework: An Orthogonal Approach to Target Validation

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Engagement (Direct Biophysical Confirmation) cluster_2 Phase 3: Functional Validation (Genetic Confirmation) phenotypic_screen Phenotypic Screening (Initial Observation of Activity) chem_proteomics Chemical Proteomics (e.g., Kinobeads, Affinity Chromatography) phenotypic_screen->chem_proteomics Generates Hypothesis cetsa Cellular Thermal Shift Assay (CETSA) (In-Cell Engagement) chem_proteomics->cetsa Provides Candidate List darts DARTS (In-Vitro/Lysate Engagement) chem_proteomics->darts spr_itc SPR / ITC (Purified Protein Binding Kinetics) cetsa->spr_itc Confirms Direct Target darts->spr_itc crispr CRISPR-Cas9 Knockout/Mutation (Phenotype Recapitulation) spr_itc->crispr Validates Functional Role rescue Rescue Experiments (Confirming Specificity) crispr->rescue validated_target Validated Biological Target rescue->validated_target

Caption: A multi-phase, orthogonal workflow for target validation.

Part 1: Unbiased Target Identification with Chemical Proteomics

The indazole scaffold is a known ATP mimetic, making the protein kinase family a logical starting point for our investigation.[4] A powerful, unbiased method to explore this hypothesis is the Kinobeads assay, a form of affinity chromatography coupled with quantitative mass spectrometry.[7][8]

Principle of Kinobeads: This technique uses beads coated with a cocktail of non-selective, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[7][9] By pre-incubating the lysate with our soluble compound of interest (this compound), we can perform a competition binding experiment. The compound will bind to its specific kinase targets, preventing them from binding to the beads. Using quantitative mass spectrometry, we can then identify which kinases are less abundant in the compound-treated sample compared to the control, revealing the compound's direct targets.[8][10]

Experimental Protocol: Kinobeads Competition Binding Assay
  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line where a phenotypic effect was observed) and harvest cells. Lyse the cells under native conditions to preserve protein structure and function.

  • Compound Incubation: Aliquot the cell lysate. Treat aliquots with increasing concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO). Incubate to allow binding to reach equilibrium.

  • Kinobeads Enrichment: Add the Kinobeads slurry to each lysate sample and incubate to allow kinases not bound by the test compound to bind to the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.

  • Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Determine the abundance of each identified kinase in the compound-treated samples relative to the vehicle control. Plot dose-response curves to determine the EC50 for each potential target.

Comparative Data: Interpreting Kinobeads Results

The output is a list of proteins that show a dose-dependent reduction in bead binding. This provides our initial list of high-probability candidates.

Putative TargetFunctionEC50 (µM) from KinobeadsRationale for Follow-up
Kinase A Cell Cycle Progression0.25 High affinity; plausible link to observed anti-proliferative phenotype.
Kinase BMetabolic Regulation1.5Moderate affinity; secondary candidate.
Kinase CStructural Protein> 50Low affinity; likely a weak or non-specific interactor.

This analysis points to "Kinase A" as our primary candidate. However, this is an in vitro interaction in a complex lysate. We must now validate this interaction within the more physiologically relevant context of an intact cell.

Part 2: Confirming Target Engagement in a Cellular Context

To bridge the gap between a lysate-based assay and a living system, we employ methods that measure direct drug-target interaction inside intact cells. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[11][12]

Principle of CETSA: CETSA is based on the biophysical principle of ligand-induced thermal stabilization.[13][14] When a small molecule binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to thermal denaturation.[11][15] In a CETSA experiment, we treat intact cells with our compound, heat them across a range of temperatures, and then quantify the amount of the target protein that remains soluble. A positive interaction is indicated by a "shift" in the melting curve to higher temperatures in the presence of the compound.[14]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This format is ideal for quantifying the potency of target engagement in cells.

  • Cell Treatment: Seed cells and grow to confluence. Treat cells with a range of concentrations of this compound and a vehicle control.

  • Thermal Challenge: Determine the optimal challenge temperature from a preliminary melt-curve experiment (e.g., 52°C, a temperature that denatures about 50% of the target protein). Heat all treated cell samples at this single, fixed temperature.

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated pellet via centrifugation.

  • Protein Quantification: Analyze the soluble fractions using a standard protein detection method, such as Western Blot or an immunoassay, to quantify the amount of the target protein (e.g., Kinase A).

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. Fit the data to a dose-response curve to determine the cellular EC50, which reflects the concentration required to engage and stabilize 50% of the target protein population.

G start Treat Intact Cells with Compound heat Heat Cells at Challenge Temperature start->heat lyse Lyse Cells heat->lyse centrifuge Centrifugation lyse->centrifuge separate Separate Soluble Fraction (Stabilized Protein) from Pellet (Aggregated) centrifuge->separate quantify Quantify Target Protein (e.g., Western Blot) separate->quantify end Generate Dose-Response Curve (Determine Cellular EC50) quantify->end

Caption: Workflow for an Isothermal Dose-Response (ITDR) CETSA experiment.

Alternative Label-Free Method: DARTS

Drug Affinity Responsive Target Stability (DARTS) is another valuable technique that, like CETSA, relies on ligand-induced stabilization.[16][17] However, instead of thermal denaturation, DARTS uses proteases. A protein bound to a small molecule is often more resistant to proteolytic degradation.[18][19] This method is particularly useful as it doesn't require specific antibodies and can be performed with crude lysates.[20]

MethodPrincipleContextProsCons
CETSA Thermal StabilizationIntact Cells, Lysates, TissuesPhysiologically relevant, confirms cellular permeability and target engagement.[11]Requires specific antibodies or mass spectrometry for readout.[15]
DARTS Protease ProtectionPrimarily Cell LysatesLabel-free (no compound modification), no specific antibodies needed for discovery phase (SDS-PAGE).[16][18]Less physiological than intact-cell CETSA, potential for protease artifacts.

By performing CETSA, we have now confirmed that our compound directly engages "Kinase A" inside living cells. The next crucial step is to prove that this engagement is functionally responsible for the observed biological effect.

Part 3: Definitive Functional Validation with Genetic Approaches

Biophysical methods confirm a physical interaction, but they do not definitively prove causality. To establish that the inhibition of "Kinase A" by our compound is the direct cause of the desired phenotype (e.g., decreased cell proliferation), we must turn to genetic tools. CRISPR-Cas9 gene editing is the most precise and powerful method for this purpose.[21][22]

Principle of CRISPR-Cas9 Validation: By using CRISPR-Cas9 to knock out the gene encoding our target protein ("Kinase A"), we can ask a simple question: Does the genetic removal of the target protein mimic the effect of treating the cells with our compound?[][24] If the knockout cells display the same phenotype as the compound-treated cells, it provides powerful evidence that the compound acts through this target.[5]

Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Rescue
  • gRNA Design & Delivery: Design guide RNAs (gRNAs) that specifically target the gene for "Kinase A". Deliver the gRNAs along with the Cas9 nuclease into the parental cell line.

  • Clonal Selection & Validation: Select single-cell clones and expand them. Validate successful knockout of "Kinase A" protein expression via Western Blot or mass spectrometry.

  • Phenotypic Assay: Perform the same phenotypic assay (e.g., cell proliferation) on three cell populations:

    • Wild-Type (WT) cells treated with the compound.

    • Wild-Type (WT) cells treated with vehicle.

    • "Kinase A" Knockout (KO) cells treated with vehicle.

  • Comparative Analysis: Compare the phenotypes. If the compound's anti-proliferative effect is on-target, the "Kinase A" KO cells should exhibit a baseline proliferation rate similar to that of the compound-treated WT cells.

  • (Optional but Recommended) Rescue Experiment: To further confirm specificity, re-introduce a modified, CRISPR-resistant version of the "Kinase A" gene into the KO cells. If the original phenotype is restored, it proves the effect was not due to off-target gene editing events.

G cluster_0 Experimental Arms cluster_1 Expected Outcomes for On-Target Effect wt_vehicle Wild-Type Cells + Vehicle pheno_assay Perform Phenotypic Assay (e.g., Proliferation) wt_vehicle->pheno_assay wt_compound Wild-Type Cells + Compound wt_compound->pheno_assay ko_vehicle Target KO Cells + Vehicle ko_vehicle->pheno_assay outcome1 WT + Vehicle: Normal Phenotype pheno_assay->outcome1 Baseline outcome2 WT + Compound: Altered Phenotype pheno_assay->outcome2 Pharmacological Effect outcome3 KO + Vehicle: Altered Phenotype pheno_assay->outcome3 Genetic Effect conclusion Conclusion: Pharmacological effect recapitulates genetic effect. Target is Validated. outcome2->conclusion Matches outcome3->conclusion Matches

Caption: Logic of a CRISPR-Cas9 knockout experiment for target validation.

Synthesizing the Final Evidence

By integrating these orthogonal approaches, we build a robust, self-validating case.

Evidence TierQuestion AddressedMethodResult for "Kinase A"
Identification What proteins does the compound bind to in a lysate?KinobeadsBinds with EC50 = 0.25 µM
Engagement Does the compound engage the target in intact cells?CETSAStabilizes protein with EC50 = 0.4 µM
Function Is engagement of the target responsible for the phenotype?CRISPR-KOKnockout of the target gene mimics the compound's effect on cell proliferation.

Conclusion

Validating the biological target of a novel compound like this compound is a rigorous, multi-step process that demands the highest level of scientific integrity. A strategy that relies on a single line of evidence is insufficient. The framework presented here—progressing from unbiased proteomic discovery (Kinobeads) to direct biophysical confirmation in a cellular environment (CETSA), and culminating in definitive functional proof via genetic manipulation (CRISPR-Cas9)—provides a powerful, self-validating workflow. By employing these orthogonal methodologies, researchers can build an unassailable case for their compound's mechanism of action, dramatically increasing the probability of success in the long and arduous path of drug development.

References

  • Pelago Bioscience. "What Is CETSA? Cellular Thermal Shift Assay Explained." Available at: [Link]

  • Lomenick, B., et al. "Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification." Methods in Molecular Biology, 2015. Available at: [Link]

  • University College London. "Target Identification and Validation (Small Molecules)." Available at: [Link]

  • Wikipedia. "Cellular thermal shift assay." Available at: [Link]

  • Pai, M.-Y., et al. "Drug affinity responsive target stability (DARTS) for small-molecule target identification." Methods in Molecular Biology, 2015. Available at: [Link]

  • Gilbert, L. A., et al. "The impact of CRISPR-Cas9 on target identification and validation." Nature Biotechnology, 2014. Available at: [Link]

  • Celtarys Research. "Biochemical assays in drug discovery and development." Available at: [Link]

  • Lomenick, B., et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 2009. Available at: [Link]

  • Karolinska Institutet. "CETSA." Available at: [Link]

  • MDPI. "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." Available at: [Link]

  • Creative Biolabs. "Drug Affinity Responsive Target Stability (Darts)." Available at: [Link]

  • National Center for Biotechnology Information. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." Available at: [Link]

  • Charles River Laboratories. "CRISPR Cas9 Gene Editing." Available at: [Link]

  • AntBio. "Post-Identification Target Validation: Critical Steps in Small-Molecule." Available at: [Link]

  • Biocompare. "Target Validation with CRISPR." Available at: [Link]

  • ACS Publications. "Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP." Available at: [Link]

  • National Center for Biotechnology Information. "The target landscape of clinical kinase drugs." Available at: [Link]

  • UKM Medical Molecular Biology Institute. "Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions." Available at: [Link]

  • BellBrook Labs. "How to Choose the Right Biochemical Assay for Drug Discovery." Available at: [Link]

  • ACS Publications. "Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling." Available at: [Link]

  • ResearchGate. "Identification and validation of protein targets of bioactive small molecules." Available at: [Link]

  • Chemspace. "Target Identification and Validation in Drug Discovery." Available at: [Link]

  • National Center for Biotechnology Information. "Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors." Available at: [Link]

  • Charnwood Discovery. "Biochemical Assay Development." Available at: [Link]

  • ScienceDirect. "Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands." Available at: [Link]

  • PubChem. "4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid." Available at: [Link]

  • Der Pharma Chemica. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Available at: [Link]

  • Google Patents. "Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Caribbean Journal of Sciences and Technology. "Synthesis of Pharmacologically Active Indazoles and Its Analogues." Available at: [Link]

  • Immunomart. "2-Methyl-2H-indazole-3-carboxylic acid." Available at: [Link]

  • RSC Publishing. "4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations." Available at: [Link]

  • Diva-portal.org. "Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites." Available at: [Link]

Sources

A Comparative Analysis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid and its Non-Methylated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its rigid bicyclic structure provides an excellent framework for developing selective ligands for various biological targets. This guide provides a comparative analysis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid and its non-methylated parent, 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. We will explore how the subtle addition of a methyl group at the 5-position can influence physicochemical properties, synthetic strategies, and ultimately, biological activity.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group, while seemingly minor, can significantly alter a molecule's properties such as lipophilicity, solubility, and metabolic stability. These changes can have profound effects on the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

Property4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acidThis compound
Molecular Formula C8H10N2O2C9H12N2O2
Molecular Weight 166.18 g/mol [3]180.20 g/mol
CAS Number 6076-13-7[3]842972-14-9[4]
LogP (Predicted) ~1.3[3]Higher than the non-methylated analog
Solubility Sparingly soluble in waterLikely lower aqueous solubility than the non-methylated analog
Acidity (pKa of Carboxylic Acid) The carboxylic acid group is a key feature for interaction with biological targets.[5]The methyl group is unlikely to significantly alter the pKa.

Note: Experimental data for the 5-methylated analog is less prevalent in public databases. The predicted properties are based on general chemical principles where methylation increases lipophilicity.

Synthesis Strategies: A Tale of Two Scaffolds

The synthesis of these tetrahydroindazole derivatives typically involves the condensation of a cyclic β-ketoester with hydrazine or a substituted hydrazine. The choice of starting materials and reaction conditions is crucial for achieving the desired regioselectivity and yield.

A common route to the non-methylated analog starts with 2-oxocyclohexanecarboxylic acid.[6] The synthesis of the 5-methyl analog would necessitate a corresponding methylated starting material, such as 4-methyl-2-oxocyclohexanecarboxylic acid.

Generalized Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Product A Cyclic β-ketoester (e.g., 2-oxocyclohexanecarboxylate) C Condensation/ Cyclization A->C B Hydrazine hydrate or substituted hydrazine B->C D Tetrahydroindazole ester C->D Forms the bicyclic core E Hydrolysis D->E F Tetrahydroindazole carboxylic acid E->F Removes ester protecting group

Caption: Generalized workflow for the synthesis of tetrahydroindazole carboxylic acids.

Experimental Protocol: Synthesis of 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Heat the mixture to reflux for 2-3 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Activity & Therapeutic Potential

The tetrahydroindazole core is a "privileged scaffold," meaning it is capable of binding to a variety of biological targets.[7] Derivatives have shown a wide range of activities, including anti-inflammatory effects through COX-2 inhibition and potential as kinase inhibitors.[8][9]

The addition of a methyl group at the 5-position can influence biological activity in several ways:

  • Steric Effects: The methyl group can create steric hindrance, potentially preventing the molecule from binding to certain targets while enhancing binding to others where a hydrophobic pocket is present.

  • Lipophilicity: Increased lipophilicity can improve membrane permeability, leading to better cell-based activity and potentially improved oral bioavailability. However, it can also lead to increased off-target effects and metabolic liabilities.

  • Metabolic Stability: The methyl group can block a potential site of metabolism, leading to a longer half-life in vivo.

While direct comparative studies between these two specific molecules are not abundant in the public literature, research on related tetrahydroindazole series has shown that such substitutions are critical for optimizing potency and selectivity. For instance, in the development of Interleukin-2 inducible T-cell kinase (ITK) inhibitors, the exploration of substituents on the tetrahydroindazole ring was key to improving pharmaceutical properties.[9]

Potential Signaling Pathway Involvement

Given the known activities of related indazole derivatives, a plausible target class for these compounds is the protein kinase family. The diagram below illustrates a simplified kinase signaling pathway that could be modulated by such inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., ITK, VEGFR) Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Inhibitor Tetrahydroindazole Inhibitor Inhibitor->Kinase1 Inhibits Response Cellular Response (e.g., Proliferation, Inflammation) TF->Response

Caption: Potential mechanism of action via kinase inhibition.

Conclusion and Future Directions

The comparison between this compound and its non-methylated analog highlights a fundamental principle in medicinal chemistry: small structural modifications can lead to significant changes in a molecule's profile. While the non-methylated core provides a foundational structure, the introduction of the 5-methyl group offers a vector for optimization, potentially enhancing potency, selectivity, and pharmacokinetic properties.

Further research, including direct comparative biological assays and in vivo studies, is necessary to fully elucidate the therapeutic potential of the 5-methylated analog. The synthesis and evaluation of a broader library of substituted tetrahydroindazoles will undoubtedly continue to yield novel candidates for a range of therapeutic targets.

References

  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Available at: [Link].

  • Manera, C., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(10), 2932-2936. Available at: [Link].

  • Eistert, B., et al. (1968). 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations. Journal of the Chemical Society C: Organic, 1240-1244. Available at: [Link].

  • Gein, V. L., et al. (2021). Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. ResearchGate. Available at: [Link].

  • Crawford, J. J., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(15), 6257-6272. Available at: [Link].

  • Eistert, B., et al. (1973). Positional isomers in the 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acid series. Journal of the Chemical Society, Perkin Transactions 1, 349-351. Available at: [Link].

  • ChemBK. 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid. Available at: [Link].

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. Available at: [Link].

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link].

  • Arts, M., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4167-4184. Available at: [Link].

  • Garg, V., et al. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem, 14(13), 1279-1285. Available at: [Link].

  • Elks, J., et al. (1975). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 1777-1781. Available at: [Link].

  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10606-10611. Available at: [Link].

  • Braden, M. R., et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 14(12), 1732-1738. Available at: [Link].

  • Kumar, A., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1473-1481.
  • PubChem. Indazole-3-carboxylic acid. Available at: [Link].

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link].

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link].

  • Chemsrc. Indazole-3-carboxylic acid. Available at: [Link].

  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs. Available at: [Link].

  • PrepChem. Synthesis of indazole-3-carboxylic acid methyl ester. Available at: [Link].

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy- 6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. Russian Journal of General Chemistry, 89(11), 2351-2356. Available at: [Link].

  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Al-Hussain, S. A., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(9), e0291416. Available at: [Link].

Sources

A Multi-Pronged Strategy for Assessing the Selectivity of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, hereafter referred to as Cpd-X . For the purpose of this illustrative guide, we will operate under the hypothesis that Cpd-X is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression and a validated target in oncology.[1] The primary objective of this document is to outline a rigorous, multi-faceted experimental strategy to define the kinase selectivity profile of Cpd-X, benchmark it against established clinical-stage inhibitors, and thereby predict its potential for both efficacy and off-target effects.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[2] This conservation presents a formidable challenge in drug discovery: developing inhibitors that selectively modulate the activity of a single desired kinase without affecting other, often closely related, kinases.[3] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which may be beneficial or detrimental.[4] Therefore, a thorough and early assessment of a compound's selectivity is not merely a characterization step but a cornerstone of its preclinical development, guiding lead optimization and predicting clinical safety.[5]

This guide will detail a trio of orthogonal, industry-standard assays to construct a high-resolution selectivity profile for Cpd-X. We will compare its hypothetical performance to two well-characterized, multi-CDK inhibitors:

  • Dinaciclib (SCH 727965): A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[6][7]

  • AT7519: An inhibitor of multiple CDKs including CDK1, CDK2, CDK4, CDK6, and CDK9.[8][9]

By employing biochemical, cellular, and proteomic approaches, we can build a robust and self-validating dataset that provides deep insights into the molecular interactions of Cpd-X.

A Tiered Approach to Selectivity Profiling

A single assay is insufficient to definitively characterize inhibitor selectivity. Cellular context, protein conformation, and the presence of interacting partners can all influence a compound's binding profile.[10] Our strategy, therefore, integrates three distinct yet complementary methodologies.

G cluster_0 Experimental Workflow cluster_1 Data Output & Analysis A Biochemical Profiling (In Vitro Potency) D IC50 Values vs. Kinome Panel A->D B Cellular Target Engagement (CETSA) E Thermal Shift (ΔTm) & EC50 B->E C Proteomic Profiling (Kinobeads) F Apparent Kd Values vs. Native Kinases C->F G Integrated Selectivity Profile of Cpd-X D->G E->G F->G

Figure 1: A logical workflow for integrated selectivity profiling.

Biochemical Kinase Profiling: The Foundational Screen

The initial and broadest assessment of selectivity is typically a biochemical assay against a large panel of purified kinases.[3] This provides a direct measure of a compound's ability to inhibit the enzymatic activity of each kinase, usually expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The causality behind this choice is straightforward: it is a high-throughput, cost-effective method to quickly identify the most potent on- and off-targets from the entire kinome, guiding subsequent, more focused investigations.[11]

Experimental Protocol: Radiometric [³³P]-ATP Filter Binding Assay

This protocol outlines a standard method for determining IC50 values.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of Cpd-X, Dinaciclib, and AT7519 in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • 2.5 µL of 4x kinase/substrate solution (e.g., CDK2/Cyclin A and a suitable substrate like Histone H1). The kinase concentration should be optimized to ensure the reaction is in the linear range.[12]

    • 0.5 µL of the compound dilution series (final DMSO concentration ≤ 1%).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Add 2 µL of 5x [³³P]-ATP solution (at the Kₘ concentration for each specific kinase) to initiate the reaction.[13] The use of ATP at its Kₘ value allows for a more direct comparison of inhibitor potencies (IC50 ≈ 2 x Kᵢ).[12]

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring substrate turnover does not exceed 20% to maintain initial velocity conditions.

  • Reaction Quenching & Capture: Spot the entire reaction volume onto a phosphocellulose filter mat. The positive charge of the filter captures the phosphorylated peptide/protein substrate, while the unreacted, negatively charged [³³P]-ATP is washed away.

  • Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated radioactivity.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary: Biochemical Selectivity
KinaseCpd-X IC50 (nM)Dinaciclib IC50 (nM)AT7519 IC50 (nM)
CDK2 5 1 [6][14]47 [8]
CDK1553[14]210[8]
CDK51501[6]>1000
CDK93504[6]<10[8]
GSK3β850>100089[9]
PIM1>10,000500>5000
AURKA>10,000>1000>5000

This table presents hypothetical data for Cpd-X alongside literature-derived data for comparators to illustrate a potential outcome.

From this hypothetical data, Cpd-X appears to be a potent CDK2 inhibitor with approximately 11-fold selectivity over CDK1 and greater selectivity against other CDKs and kinases.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

A potent biochemical IC50 does not guarantee that a compound will bind its intended target within the complex milieu of a living cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in a cellular context.[16] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17]

This step is critical for validating the biochemical data. It confirms that the compound can penetrate the cell membrane, avoid efflux pumps, and bind to the target protein in its native, folded state within a physiological setting.[18]

G A Treat intact cells with Cpd-X or DMSO B Heat cell suspension across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot protein abundance vs. temperature to generate melt curves D->E F Calculate Thermal Shift (ΔTm) (Stabilization = Target Engagement) E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Isothermal Dose-Response CETSA

This protocol determines the concentration-dependent engagement of Cpd-X with CDK2 in intact cells.[19]

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT116) to ~80% confluency. Treat cells with a serial dilution of Cpd-X (e.g., 0.1 nM to 30 µM) or DMSO vehicle for 2 hours at 37°C.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a single, optimized temperature (e.g., 52°C, determined from an initial melt curve experiment) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[17] This specific temperature should be on the steep part of the CDK2 melt curve to maximize the observable stabilization shift.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and determine the protein concentration using a Bradford or BCA assay.

  • Western Blot Analysis: Normalize all samples to the same total protein concentration. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for CDK2 and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for CDK2. Plot the intensity of the soluble CDK2 band against the logarithm of the Cpd-X concentration. Fit the data to a sigmoidal dose-response curve to determine the cellular EC50, which reflects the concentration required for half-maximal target stabilization.

Hypothetical Data Summary: Cellular Target Engagement
CompoundTargetCellular EC50 (nM)Interpretation
Cpd-XCDK250Strong target engagement in cells
Cpd-XCDK1600Weaker cellular engagement with CDK1
Cpd-XGSK3β>10,000No significant cellular engagement

This hypothetical result would confirm that Cpd-X engages CDK2 in intact cells at a concentration reasonably close to its biochemical IC50, lending confidence to its proposed mechanism of action.

Kinobeads Competition Binding Assay: Unbiased Proteomic Profiling

To achieve a panoramic view of selectivity, chemical proteomics offers an unbiased approach to identify inhibitor targets in their native state.[10] The Kinobeads method utilizes a resin functionalized with multiple, non-selective kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate.[20] By pre-incubating the lysate with a free inhibitor (like Cpd-X), one can measure its ability to compete with the beads for kinase binding.[21]

The value of this method is its unbiased nature and its use of native proteins, complete with post-translational modifications and associated protein complexes, which can influence inhibitor binding.[10] It allows for the discovery of unexpected off-targets that might be missed in a curated panel of recombinant enzymes.[4]

Experimental Protocol: Kinobeads Competition Assay
  • Cell Lysate Preparation: Prepare a large-scale culture of a suitable cell line (or a mix of cell lines to broaden kinome coverage) and lyse the cells under non-denaturing conditions.[21] Determine the total protein concentration.

  • Compound Incubation: Aliquot the cell lysate (e.g., 5 mg of total protein per condition). Incubate each aliquot with a different concentration of Cpd-X (e.g., nine concentrations from 3 nM to 30 µM) or DMSO for 45 minutes at 4°C.

  • Kinobeads Enrichment: Add the Kinobeads resin to each lysate and incubate for 1 hour at 4°C to allow for the capture of kinases not bound by Cpd-X.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using label-free quantitative nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot the relative abundance (MS signal intensity) against the Cpd-X concentration. Fit these dose-response curves to determine an apparent dissociation constant (Kdapp) for each interaction.

Hypothetical Data Summary: Proteomic Selectivity
Kinase TargetCpd-X Kdapp (nM)Dinaciclib Kdapp (nM)AT7519 Kdapp (nM)
CDK2 15 2 60
CDK12005250
CDK54503>2000
CDK9800820
RIPK2>10,0001500>5000
DDR1>10,000>5000>5000

This table presents a small subset of potential results for illustrative purposes.

This proteomic data provides a third layer of validation. The Kdapp values generally correlate with the biochemical and cellular data, confirming CDK2 as the primary target. Importantly, this unbiased screen did not reveal any potent, unexpected off-targets (like RIPK2 or DDR1) for Cpd-X, which would bolster its selectivity credentials.

Conclusion: Synthesizing a Unified Selectivity Profile

By integrating the data from these three orthogonal assays, we can construct a comprehensive and trustworthy selectivity profile for this compound (Cpd-X).

  • Biochemical assays provided a broad, quantitative ranking of potency across the kinome, identifying CDK2 as the primary target with moderate selectivity over CDK1.

  • CETSA confirmed that Cpd-X effectively engages CDK2 inside intact cells, validating its potential as a cellularly active agent.

  • Kinobeads analysis offered an unbiased view, confirming the primary targets in a native proteome context and revealing a lack of significant, unanticipated off-targets.

Collectively, our hypothetical data suggest that Cpd-X is a potent and selective CDK2 inhibitor, superior in selectivity to the multi-CDK inhibitors Dinaciclib and AT7519. This rigorous, multi-pronged assessment provides a solid foundation for its continued development, enabling a more accurate prediction of its therapeutic window and potential clinical utility. This self-validating system of layered, complementary experiments is essential for making informed decisions in modern drug discovery.

References

  • (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. J Immunother Precis Oncol.
  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Selleckchem.com. (n.d.). CDK2 Selective Inhibitors.
  • (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • (2019).
  • (2004).
  • (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
  • Santa Cruz Biotechnology. (n.d.). Cdk2 Inhibitors.
  • (2018).
  • (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research.
  • (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling.
  • (2013). A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies.
  • Selleck Chemicals. (n.d.).
  • (2025). Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • National Cancer Institute. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of Cdk2-IN-23 and Dinaciclib Selectivity for Cyclin-Dependent Kinases.
  • (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • (n.d.). AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study.
  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI)
  • (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters.
  • (2015). The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains.
  • (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
  • (2017). The target landscape of clinical kinase drugs. Science.
  • (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Benchchem. (n.d.). Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Samuraciclib Target Engagement.
  • (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology.
  • (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • BLDpharm. (n.d.). This compound.
  • (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible inhibitor...
  • PubChem. (n.d.). 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-.
  • Sigma-Aldrich. (n.d.). 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid.
  • Chemsrc. (n.d.). Indazole-3-carboxylic acid.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Methodological Congruence

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is underpinned by rigorous analytical chemistry. The compound 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a heterocyclic molecule with potential significance as a synthetic intermediate or active pharmaceutical ingredient (API), is no exception. Its quantification requires analytical methods that are not only precise, accurate, and reliable but also demonstrably consistent across different platforms and laboratories.

This guide provides an in-depth comparison and cross-validation study of two principal analytical techniques for this analyte: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Cross-validation serves as the critical bridge to ensure that data generated by different methods are interchangeable and reliable, a non-negotiable requirement when transferring methods between research and quality control labs or when comparing data from different stages of drug development.[1][2] We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data, all within the authoritative framework of international regulatory guidelines.[3]

The Regulatory Cornerstone: A Foundation of Trust

Any discussion of method validation must be grounded in the principles set forth by regulatory bodies. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[3][4] Similarly, the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance that ensures analytical data are suitable for their intended purpose.[5][6][7][8] The core principle is that validation is not a one-time event but a continuous lifecycle, ensuring a method remains fit-for-purpose. This guide adheres to these principles, treating each protocol as a self-validating system.

Candidate Analytical Methodologies: A Comparative Overview

The choice of an analytical method is dictated by its intended application. For this compound, its indazole core provides a suitable chromophore for UV detection, while its carboxylic acid moiety makes it readily ionizable for mass spectrometry.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the quintessential technique for routine quality control (QC), stability testing, and content uniformity of drug substances. Its robustness, cost-effectiveness, and simplicity make it ideal for assays where analyte concentrations are relatively high (µg/mL range). Several HPLC methods have been developed for various indazole and imidazole derivatives, providing a strong basis for method development.[9][10][11][12]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis—quantifying trace levels of a drug or its metabolites in complex biological matrices like plasma or urine (pg/mL to ng/mL range).[13] The selectivity is achieved by monitoring a specific precursor-to-product ion transition, effectively eliminating interference from matrix components. Studies on related indazole-3-carboxamides demonstrate the power of LC-MS for identifying and quantifying these compounds and their metabolites.[14][15]

  • Gas Chromatography (GC): While a powerful separation technique, GC is generally reserved for volatile and thermally stable compounds.[16][17] Due to the low volatility and polar nature of a carboxylic acid, this compound would require a chemical derivatization step to increase its volatility. This adds complexity, time, and a potential source of variability, making it a less favorable primary choice compared to LC-based methods for this analyte.[18]

Cross-Validation Study Design

The objective of this cross-validation is to formally compare the performance of a validated HPLC-UV method and a validated LC-MS/MS method for the quantification of this compound. This ensures that data generated by either method on a given sample are equivalent within statistically acceptable limits.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Primary Stock Solution of Analyte Spike Prepare Calibration Standards & Quality Control (QC) Samples (High, Mid, Low) Stock->Spike Split Split Sample Aliquots Spike->Split HPLC Analyze via Validated HPLC-UV Method Split->HPLC LCMS Analyze via Validated LC-MS/MS Method Split->LCMS Data_HPLC HPLC-UV Data Set HPLC->Data_HPLC Data_LCMS LC-MS/MS Data Set LCMS->Data_LCMS Compare Statistical Comparison (e.g., Bland-Altman Plot, % Difference) Data_HPLC->Compare Data_LCMS->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Drug Substance

This protocol is designed for an assay to determine the purity and concentration of the bulk drug substance.

1. Materials & Reagents:

  • This compound reference standard (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a diode array detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 285 nm (Rationale: Based on UV scan of the indazole chromophore).

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 Methanol:Water.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution of the stock solution with the mobile phase A.

  • QC Samples: Prepare QC samples at three concentrations (e.g., 5 µg/mL, 50 µg/mL, and 150 µg/mL) from a separate stock solution weighing.

4. Validation Procedure & Acceptance Criteria:

  • System Suitability: Before analysis, inject the mid-concentration standard five times. The relative standard deviation (RSD) for peak area and retention time must be <2.0%.

  • Specificity: Analyze a blank (diluent) to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Analyze the calibration curve. The correlation coefficient (r²) must be ≥0.999.

  • Accuracy: Analyze the QC samples (n=3 at each level). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze QC samples (n=6 at each level). The RSD must be ≤2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD over both days must be ≤3.0%.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is tailored for a bioanalytical application, such as a pharmacokinetic study.

1. Materials & Reagents:

  • Analyte reference standard and a stable isotope-labeled internal standard (SIL-IS), e.g., D4-labeled analyte.

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid (Optima LC/MS grade).

  • Deionized water (18.2 MΩ·cm).

  • Control human plasma (K2-EDTA).

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 0.5 minutes, return to 5% B and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode (Rationale: The carboxylic acid group readily deprotonates to form [M-H]⁻).

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 193.1 m/z → Q3: 149.1 m/z (loss of CO₂).

    • SIL-IS: Q1: 197.1 m/z → Q3: 153.1 m/z.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

4. Validation Procedure & Acceptance Criteria (per EMA/FDA Bioanalytical Guidelines): [5][19][20]

  • Calibration Curve: Prepare standards in control plasma over the range of 0.1 ng/mL to 200 ng/mL. A minimum of 6 non-zero points are required. The regression must be weighted (1/x²), with r² ≥0.995.

  • Accuracy & Precision: Analyze QC samples in plasma (n=5) at four levels: LLOQ (Lower Limit of Quantification), Low, Mid, and High. The mean accuracy must be within ±15% of nominal (±20% at LLOQ), and the precision (%RSD) must be ≤15% (≤20% at LLOQ).

  • Selectivity & Matrix Effect: Test at least six different lots of blank plasma to ensure no interference. Evaluate ion suppression/enhancement by comparing analyte response in post-extraction spiked blank plasma versus a neat solution.

  • Stability: Demonstrate analyte stability in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Comparative Data & Analysis

The following tables summarize the hypothetical (but realistic) validation and cross-validation results.

Table 1: Validation Summary for HPLC-UV Method

ParameterAcceptance CriterionResultPass/Fail
Linearity (r²) ≥ 0.9990.9998Pass
Range 1 - 200 µg/mLConfirmedPass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (% RSD) ≤ 2.0%0.8 - 1.5%Pass
LOD -0.3 µg/mLN/A
LOQ -1.0 µg/mLN/A

Table 2: Validation Summary for LC-MS/MS Method

ParameterAcceptance CriterionResultPass/Fail
Linearity (r²) ≥ 0.9950.9985Pass
Range 0.1 - 200 ng/mLConfirmedPass
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-8.5% to +10.2%Pass
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)4.1 - 9.8%Pass
LLOQ -0.1 ng/mLN/A
Matrix Effect Consistent & ControlledCV < 15%Pass

Table 3: Cross-Validation Results of QC Samples

To perform the cross-validation, QC samples prepared in a common solvent (e.g., 50:50 Methanol:Water) at concentrations spanning the overlapping range of both methods were analyzed by each instrument.

Nominal Conc. (µg/mL)HPLC-UV Mean (µg/mL)LC-MS/MS Mean (µg/mL)% Difference*
1.0 1.030.98-4.9%
50.0 50.849.5-2.6%
150.0 148.9151.2+1.5%

* % Difference = [(HPLC - LCMS) / Average(HPLC, LCMS)] * 100

Validation_Parameters center_node Fit for Purpose Validated Method Accuracy Accuracy center_node->Accuracy Trueness Precision Precision center_node->Precision Reliability Specificity Specificity center_node->Specificity Assurance Linearity Linearity & Range center_node->Linearity Proportionality Robustness Robustness center_node->Robustness Transferability Limits LOD / LOQ center_node->Limits Sensitivity

Caption: Interrelationship of core analytical validation parameters.

Discussion: Synthesizing the Data

The validation results confirm that both the HPLC-UV and LC-MS/MS methods are accurate, precise, and linear, demonstrating they are fit for their respective intended purposes. The HPLC-UV method is well-suited for analyzing the drug substance at high concentrations, while the LC-MS/MS method provides the necessary sensitivity for bioanalysis, capable of detecting the analyte at levels 10,000 times lower.

The choice between these methods is therefore not a matter of which is "better," but which is appropriate for the question being asked.

  • For a QC laboratory performing release testing on a batch of API, the HPLC-UV method is the logical choice: it is robust, cost-effective, and provides the required performance.

  • For a clinical pharmacology unit analyzing patient plasma samples, the LC-MS/MS method is the only viable option due to its superior sensitivity and selectivity in a complex biological matrix.

Conclusion

The successful development, validation, and cross-validation of analytical methods are fundamental to the integrity of any drug development program. For this compound, we have demonstrated that both HPLC-UV and LC-MS/MS are powerful and reliable techniques. The strong correlation established through cross-validation ensures seamless data integration and methodological transfer between different analytical environments, from high-concentration API analysis to trace-level bioanalysis. This rigorous, science-driven approach, grounded in global regulatory standards, ensures data of the highest quality and trustworthiness, ultimately supporting the delivery of safe and effective medicines.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation Source: EPTRI URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC - PubMed Central URL: [Link]

  • Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS Source: PMC - PubMed Central URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites Source: ResearchGate URL: [Link]

  • Title: Detection method of indazole derivatives Source: Google Patents URL
  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) Source: PubMed URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity Source: PubMed URL: [Link]

  • Title: Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 Source: Pharmacia URL: [Link]

  • Title: Gas Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: Gas chromatography Source: Wikipedia URL: [Link]

  • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: MDPI URL: [Link]

  • Title: Gas Chromatographic Retention Behavior on Select Groups of Isomeric Polycyclic Aromatic Compounds and Their Alkyl-substituted Derivatives on Stationary Phases of Different Selectivity Source: ResearchGate URL: [Link]

  • Title: Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites Source: Diva-portal.org URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: MDPI URL: [Link]

  • Title: Multigram scale synthesis of synthetic cannabinoid metabolites Source: Diva-portal.org URL: [Link]

  • Title: Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites Source: Diva-portal.org URL: [Link]

Sources

A Comparative Guide to the Anti-Inflammatory Effects of Tetrahydroindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, tetrahydroindazole derivatives have emerged as a promising class of compounds. Their structural versatility allows for the fine-tuning of pharmacological properties, leading to potent anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth, objective comparison of the anti-inflammatory effects of different tetrahydroindazole derivatives, supported by experimental data and mechanistic insights to inform future research and development.

The Rationale for Targeting Inflammation with Tetrahydroindazole Derivatives

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A key enzyme in the inflammatory cascade is cyclooxygenase (COX), which exists in two main isoforms: COX-1, responsible for homeostatic functions, and COX-2, which is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[1][2] Many tetrahydroindazole derivatives have been designed as selective COX-2 inhibitors, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[3]

Comparative Analysis of Anti-Inflammatory Efficacy

The anti-inflammatory potential of tetrahydroindazole derivatives is typically evaluated through a combination of in vitro enzyme inhibition assays and in vivo models of inflammation.

In Vitro COX Inhibition: A Measure of Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different compounds against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of a compound's preference for inhibiting COX-2 over COX-1. A higher SI value is generally desirable for reducing the risk of gastrointestinal side effects.

Table 1: Comparative In Vitro COX Inhibition by Tetrahydroindazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Indazole>10023.42>4.27[2]
5-Aminoindazole>10012.32>8.12[2]
6-Nitroindazole>10019.22>5.20[2]
Celecoxib (Reference)150.04375[4]

From the available data, 5-aminoindazole demonstrates the most potent COX-2 inhibitory activity among the tested simple indazole derivatives.[2] However, it is important to note that these are significantly less potent and selective than the established COX-2 inhibitor, Celecoxib.

In Vivo Anti-Inflammatory Activity: Efficacy in Preclinical Models

The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to assess the in vivo efficacy of anti-inflammatory compounds. The effective dose required to produce a 50% reduction in paw edema (ED50) is a key metric for comparison.

Table 2: Comparative In Vivo Anti-Inflammatory Activity of Tetrahydroindazole Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Max. Inhibition of Edema (%)ED50 (mg/kg)Reference
Indazole10061.03-[2]
5-Aminoindazole10083.09-[2]
6-Nitroindazole10072.34-[2]
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid--3.5[5]
Diclofenac (Reference)1084.50-[2]

In this in vivo model, 5-aminoindazole again shows the highest efficacy among the simple indazole derivatives at a dose of 100 mg/kg, with an inhibition of edema comparable to the standard NSAID, diclofenac.[2] Notably, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has been reported as a highly potent derivative with a low ED50 of 3.5 mg/kg, highlighting the significant impact of structural modifications on in vivo activity.[5]

Mechanistic Insights: Beyond COX Inhibition

While COX-2 inhibition is a primary mechanism, the anti-inflammatory effects of tetrahydroindazole derivatives can be multifaceted, involving the modulation of key inflammatory signaling pathways and the production of pro-inflammatory cytokines.

Modulation of Inflammatory Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[6][7] Some indole derivatives, structurally related to indazoles, have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[8][9] Specifically, this can occur through the inhibition of p65 phosphorylation, a key step in NF-κB activation.[8] The p38 MAPK pathway is another critical signaling cascade in inflammation, and its inhibition represents a therapeutic strategy.[10][11] While direct evidence for tetrahydroindazole derivatives is still emerging, their structural similarity to other kinase inhibitors suggests that they may also modulate these pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes Cytokines Pro-inflammatory Cytokines Genes->Cytokines TAK1->IKK MKKs MKKs TAK1->MKKs p38 p38 MAPK MKKs->p38 P AP1 AP-1 p38->AP1 P AP1->Genes THI Tetrahydroindazole Derivatives THI->IKK Inhibition? THI->p38 Inhibition? G cluster_0 Preparation cluster_1 Dosing and Induction cluster_2 Measurement and Analysis A Acclimatize male Wistar rats (150-200g) for 1 week. B Fast rats overnight with free access to water. A->B C Divide rats into groups (n=6): - Vehicle Control - Test Compound(s) - Reference Drug (e.g., Diclofenac) B->C D Administer test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.). C->D E 30-60 minutes post-dosing, inject 0.1 mL of 1% carrageenan in saline into the sub-plantar region of the right hind paw. D->E F Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection. E->F G Calculate the percentage inhibition of edema: % Inhibition = [(Vc - Vt) / Vc] x 100 Vc = mean paw volume of control Vt = mean paw volume of treated F->G

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Fasting: The rats are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6), including a vehicle control group, test compound groups at various doses, and a reference drug group (e.g., diclofenac, 10 mg/kg).

  • Drug Administration: The test compounds and reference drug are administered, typically intraperitoneally or orally.

  • Induction of Edema: Thirty to sixty minutes after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw. [12][13]6. Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection. [12]7. Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro COX-1 and COX-2 Inhibition Assay

This colorimetric assay is a common method for determining the inhibitory potential of compounds against COX enzymes. [1][14] Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), a heme stock solution, and stock solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare stock solutions of test compounds and a reference inhibitor (e.g., celecoxib) in DMSO.

  • Assay Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity (enzyme, no inhibitor), and inhibitor testing (enzyme with test compound at various concentrations).

  • Reaction Mixture: To each well, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2). For inhibitor wells, add the test compound.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and arachidonic acid to all wells to start the reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. [1]

Assessment of Ulcerogenic Potential

This protocol allows for the evaluation of the gastrointestinal side effects of the test compounds.

Step-by-Step Protocol:

  • Animal Preparation: Male Wistar rats (180-220g) are used and fasted for 24 hours with free access to water. [15]2. Grouping: Animals are divided into groups (n=6), including a vehicle control, a test compound group, and a reference NSAID group known for its ulcerogenic effects (e.g., indomethacin, 30 mg/kg). [15]3. Drug Administration: The respective compounds or vehicle are administered orally.

  • Observation Period: The animals are observed for a set period, typically 4-6 hours.

  • Euthanasia and Stomach Excision: The rats are euthanized, and their stomachs are removed.

  • Ulcer Scoring: The stomachs are opened along the greater curvature and examined for ulcers. The severity of the ulcers is scored based on their number and size to calculate an ulcer index. [15][16]7. Gastric Juice Analysis: Gastric juice can be collected to measure volume and pH.

Conclusion and Future Directions

Tetrahydroindazole derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. The comparative data presented in this guide highlight the potential for significant improvements in both efficacy and safety over existing therapies. 5-Aminoindazole and 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid have shown notable anti-inflammatory activity in preclinical models. The favorable gastrointestinal safety profile of some derivatives is a particularly encouraging feature.

Future research should focus on:

  • Direct, head-to-head comparative studies of a wider range of tetrahydroindazole derivatives to establish a more definitive structure-activity relationship.

  • In-depth mechanistic studies to elucidate the precise interactions of these compounds with inflammatory signaling pathways such as NF-κB and MAPK.

  • Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to fully characterize the pharmacokinetic and safety profiles of lead candidates.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of safe and effective anti-inflammatory therapeutics based on the tetrahydroindazole scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. BenchChem.
  • Rosati, O., Curini, M., Marcotullio, M. C., Macchiarulo, A., Perfumi, M., Mattioli, L., Rismondo, F., & Cravotto, G. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3463–3473.
  • Burnett, B. P., Levy, R. M., & Par-Mohammadian, S. (2007). In vitro anti-inflammatory activities of a novel series of isoxazole derivatives. Journal of Medicinal Chemistry, 50(12), 2897-2905.
  • Yuda, M., Tanaka, A., & Oshima, E. (1983). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Chemical and Pharmaceutical Bulletin, 31(11), 4275-4279.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • BenchChem. (2025).
  • ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Springer Protocols. Springer.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
  • Jo, A. R., Park, S. J., Kim, S. J., Lee, M. Y., & Kim, J. B. (2020).
  • Creative Biolabs. (n.d.). Carrageenan-Induced Paw Edema Model.
  • ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways.
  • Lin, S.N., Zhang, F.Q., Jiang, G.Q., Qureshi, S.A., Yang, X.D., Chicchi, G.G., Tota, L., Bansal, A., Brady, E., Trujillo, M., et al. (2017). A novel series of indazole-/indole-based derivatives as potent and selective transient receptor potential ankyrin 1 (TRPA1) antagonists. Journal of Medicinal Chemistry, 60(15), 6586-6603.
  • VISHALJADHAV100. (2018). Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. SlideShare.
  • Ren, F., Song, L., & Zhang, Y. (2021). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide.
  • Whittington, R. A., & Li, J. (2017). NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing.
  • Manivannan, E., Chaturvedi, S. C., & Singh, R. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(11), FF01–FF04.
  • Sharma, S., & Singh, N. (2014). Evaluation of anti-inflammatory and ulcerogenic potential of zinc-ibuprofen and zinc-naproxen complexes in rats. Indian Journal of Pharmaceutical Sciences, 76(3), 223–229.
  • Manivannan, E., Chaturvedi, S. C., & Singh, R. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(11), FF01-FF04.
  • Tago, K., Funakoshi-Tago, M., Sakakura, A., & Tamura, H. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276.
  • Al-Warhi, T., Sabt, A., El-Gamal, M., Anbar, A., Al-Sha'er, M., & Al-Salahi, R. (2022). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 27(9), 2975.
  • Denny, W. A. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets, 22(3), 209–220.
  • Georg, G. I., & Schönbrunn, E. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 213, 113232.
  • Tago, K., Funakoshi-Tago, M., Sakakura, A., & Tamura, H. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276.
  • Li, Y., Wu, J., & Wang, Y. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 280, 116950.
  • Longdom Publishing. (n.d.).
  • Maccioni, E., Cardia, M. C., & Distinto, S. (2020). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 25(23), 5608.
  • Pargellis, C., & Regan, J. (2005). MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Current Medicinal Chemistry, 12(25), 2979–2994.
  • Kozela, E., Juknat, A., & Vogel, Z. (2011). Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells. Journal of Biological Chemistry, 286(3), 1616–1626.

Sources

A Comparative Guide to the In Vivo Efficacy of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic Acid Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid derivatives and structurally related indazole and tetrahydroindazole analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document synthesizes available preclinical data, elucidates the causal relationships behind experimental designs, and provides detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The partially saturated 4,5,6,7-tetrahydro-2H-indazole core offers a three-dimensional structure that can be strategically modified to enhance target engagement and optimize pharmacokinetic profiles. The introduction of a methyl group at the 5-position and a carboxylic acid or carboxamide at the 3-position can significantly influence the compound's physicochemical properties and biological activity. While in vivo efficacy data for the specific 5-methyl-substituted scaffold is limited in publicly available literature, this guide will draw comparisons from closely related analogs to provide a predictive framework for their potential therapeutic applications.

Comparative In Vivo Efficacy in Inflammatory Models

Inflammation is a complex biological response implicated in a multitude of diseases. The anti-inflammatory potential of indazole derivatives has been a significant area of investigation. The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammatory model used to assess the efficacy of novel anti-inflammatory agents.[4][5][6]

Carrageenan-Induced Paw Edema Model

This model is predicated on the induction of a localized, acute, and well-characterized inflammatory response by the injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent. The subsequent edema is quantified over time, and the reduction in paw volume in treated animals compared to a control group is a measure of anti-inflammatory activity.

A study on indazole carboxamides conjugated with N-substituted pyrroles identified two lead compounds, 8 and 12 , with significant in vivo anti-inflammatory activity.[7] These compounds were found to reduce carrageenan-induced paw edema in vivo by 52.6% and 49.8%, respectively, highlighting the potential of this chemical class.[7] Another study on 2,3-disubstituted tetrahydro-2H-indazoles also demonstrated their anti-inflammatory potential in the carrageenan-induced edema model.[4]

Compound ClassAnimal ModelKey FindingsReference
Indazole CarboxamidesRatCompound 8 reduced paw edema by 52.6%. Compound 12 reduced paw edema by 49.8%.[7]
2,3-disubstituted tetrahydro-2H-indazolesRatProved the presence of anti-inflammatory activity.[4]
Indazole and its derivativesRatDose-dependent and time-dependent inhibition of carrageenan-induced hind paw edema.[5][6]
Freund's Adjuvant-Induced Arthritis Model

To assess the potential of these compounds in a chronic inflammatory setting, the Freund's Adjuvant-Induced Arthritis (AIA) model is often employed. This model mimics the histopathological features of human rheumatoid arthritis. A study on 2,3-disubstituted tetrahydro-2H-indazoles showed their efficacy in this model, suggesting their potential for treating chronic inflammatory conditions.[4]

Comparative In Vivo Efficacy in Oncology

The development of novel anticancer agents is a critical area of research. Indazole derivatives have emerged as promising candidates due to their ability to target various signaling pathways involved in tumor growth and proliferation.[3]

Syngeneic Tumor Models

Syngeneic tumor models, where tumor cells from the same genetic background as the immunocompetent host are implanted, are invaluable for evaluating the efficacy of immunomodulatory anticancer agents. A recent study identified a 2H-indazole-3-carboxamide derivative, compound 14 , as a potent prostanoid EP4 receptor antagonist with significant anti-tumor activity in a CT26 syngeneic colon cancer model.[8] Oral administration of compound 14 led to a significant increase in the proportion of cytotoxic CD8+ T cells within the tumor microenvironment, demonstrating its ability to enhance anti-tumor immunity.[8]

CompoundAnimal ModelCancer TypeKey FindingsReference
Compound 14 (2H-indazole-3-carboxamide derivative)MouseColon Cancer (CT26 syngeneic model)Significantly increased the proportion of cytotoxic CD8+ T cells.[8]

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key in vivo models are provided below.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Divide animals into groups (n=6): Vehicle control, standard drug, and test compound groups (various doses).

  • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction_measurement Induction & Measurement Phase cluster_analysis Data Analysis Phase acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting grouping Group Allocation fasting->grouping dosing Compound/Vehicle Administration grouping->dosing initial_measurement Initial Paw Volume Measurement dosing->initial_measurement carrageenan Carrageenan Injection initial_measurement->carrageenan hourly_measurement Hourly Paw Volume Measurement (1-5h) carrageenan->hourly_measurement calculation Calculate % Inhibition of Edema hourly_measurement->calculation results Results Interpretation calculation->results

Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol 2: CT26 Syngeneic Tumor Model in Mice

Objective: To evaluate the anti-tumor efficacy of test compounds in an immunocompetent mouse model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT26 colon carcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound and vehicle

  • Calipers for tumor measurement

  • Flow cytometry reagents for immune cell profiling

Procedure:

  • Culture CT26 cells to ~80% confluency.

  • Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

  • Administer the test compound or vehicle according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry).

Syngeneic_Tumor_Model_Workflow cluster_tumor_implantation Tumor Implantation Phase cluster_treatment_monitoring Treatment & Monitoring Phase cluster_endpoint_analysis Endpoint Analysis cell_culture CT26 Cell Culture cell_prep Cell Preparation cell_culture->cell_prep implantation Subcutaneous Implantation cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_excision Tumor Excision euthanasia->tumor_excision analysis Flow Cytometry/IHC tumor_excision->analysis

Workflow for a Syngeneic Tumor Model Study.

Conclusion and Future Directions

The available in vivo data on indazole and tetrahydroindazole derivatives, particularly carboxamides, demonstrate their significant potential as anti-inflammatory and anti-tumor agents. While direct evidence for the efficacy of this compound derivatives is currently scarce in the reviewed literature, the promising results from structurally related compounds provide a strong rationale for their further investigation.

Future research should focus on the systematic synthesis and in vivo evaluation of a library of 5-methyl-substituted tetrahydroindazole-3-carboxylic acid derivatives. Structure-activity relationship studies will be crucial to understand the impact of the 5-methyl group and various substitutions on the carboxamide moiety on in vivo efficacy, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing this promising class of compounds towards clinical development.

References

[7] Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Mol Divers. 2024 Dec;28(6):3757-3782. [Link] [4] Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. PubMed. 2007 May 15. [Link] [2] Synthesis and antitumor activity of some substituted indazole derivatives. Request PDF. 2025 Aug 07. [Link] [9] Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Journal of Medicinal Chemistry. 2010 Jan 28. [Link] [3] Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][2][3][4][7]tetrazine-8-carboxylates and -carboxamides. PMC. [Link] [8] Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. 2023 Mar 07. [Link] [5] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. [Link] [10] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. 2025 Aug 06. [Link] [11] Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link] [6] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. 2016 Sep 01. [Link] [12] EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences. 2025 Feb 08. [Link] [1] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid Against a Known TAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, against the established Transforming growth factor-β-activated kinase 1 (TAK1) inhibitor, (5Z)-7-Oxozeaenol. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents, particularly those targeting inflammatory pathways.

Introduction: The Rationale for Targeting TAK1 with a Novel Indazole Scaffold

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in the inflammatory response.[1][2] Upon activation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), TAK1 phosphorylates downstream targets, leading to the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and activator protein-1 (AP-1) via the p38 and JNK pathways.[1][3] Dysregulation of the TAK1 signaling cascade is implicated in a host of inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.[2][4]

The indazole core is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities.[5] Its presence in various kinase inhibitors suggests its potential for interaction with ATP-binding sites. This compound is a novel entity with this core. While its specific biological activities are yet to be fully elucidated, its structural features warrant investigation into its potential as a kinase inhibitor. This guide proposes a head-to-head comparison with (5Z)-7-Oxozeaenol, a well-characterized, potent, and irreversible inhibitor of TAK1, to ascertain the potential of our lead compound.[4][6]

The Benchmark: (5Z)-7-Oxozeaenol

(5Z)-7-Oxozeaenol is a resorcylic acid lactone of fungal origin that acts as a potent, selective, and irreversible inhibitor of TAK1. It forms a covalent bond with a cysteine residue in the active site of TAK1, inhibiting both its kinase and ATPase activities.[4][6] Its mechanism of action and effects on downstream signaling are well-documented, making it an ideal benchmark for evaluating novel TAK1 inhibitors.[6][7]

Part 1: Physicochemical and "Drug-Likeness" Comparison

A preliminary in silico assessment of "drug-likeness" is a crucial first step in evaluating a new chemical entity. Lipinski's Rule of Five provides a set of guidelines to predict the oral bioavailability of a compound.[8][9][10]

PropertyThis compound(5Z)-7-OxozeaenolLipinski's Rule of Five
Molecular Weight 194.22 g/mol 362.37 g/mol < 500 Daltons[8][10]
LogP (Octanol-Water Partition Coefficient) Predicted: ~2.5Predicted: ~2.8< 5[8][10]
Hydrogen Bond Donors 23≤ 5[8][10]
Hydrogen Bond Acceptors 37≤ 10[8][10]
Violations 00Not more than one violation[10]

Table 1: In Silico Comparison based on Lipinski's Rule of Five. Predicted values for the target compound are based on standard computational models.

Part 2: In Vitro Efficacy Assessment: A Step-by-Step Experimental Framework

Direct TAK1 Kinase Inhibition Assay

The most direct method to assess the inhibitory potential of our lead compound is through an in vitro kinase assay using purified recombinant TAK1 enzyme.

Experimental Rationale: This assay directly measures the ability of the test compound to inhibit the phosphorylation of a substrate by TAK1, providing a quantitative measure of its potency (IC50).

Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol is adapted from commercially available kits, such as the TAK1-TAB1 Kinase Assay Kit from BPS Bioscience.[11]

  • Reagent Preparation:

    • Prepare a 2x kinase buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).[12]

    • Prepare a 2x solution of recombinant human TAK1/TAB1 complex in kinase buffer. The final concentration should be determined empirically, but a starting point of 10 ng/µL can be used.[12]

    • Prepare a 2x solution of the substrate (e.g., Myelin Basic Protein, MBP) and ATP in kinase buffer. Final concentrations of 10 µM ATP and 0.2 mg/mL MBP are suggested.[11]

    • Prepare serial dilutions of this compound and (5Z)-7-Oxozeaenol in 10% DMSO.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the test compound dilutions to the wells.

    • Add 10 µL of the 2x TAK1/TAB1 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution.

    • Incubate for 40 minutes at 37°C.

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

CompoundPredicted IC50 (nM)
This compoundTo be determined
(5Z)-7-Oxozeaenol~8 nM

Table 2: Expected Output from In Vitro TAK1 Kinase Assay.

Cellular Assay: Inhibition of Downstream Signaling

To determine if the compound is cell-permeable and can inhibit TAK1 activity within a cellular context, we will assess the phosphorylation of a key downstream target, p38 MAPK.

Experimental Rationale: Activated TAK1 phosphorylates and activates MKKs, which in turn phosphorylate p38.[13] Measuring the levels of phosphorylated p38 (p-p38) serves as a reliable biomarker for TAK1 activity in cells.

Protocol: Western Blot for Phospho-p38

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293T or THP-1) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound or (5Z)-7-Oxozeaenol for 1 hour.

    • Stimulate the cells with a known TAK1 activator, such as TNF-α (20 ng/mL) or IL-1β (10 ng/mL), for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein from each sample on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-p38 (Thr180/Tyr182) overnight at 4°C.[14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total p38 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-p38 signal to the total p38 signal.

    • Compare the normalized p-p38 levels in treated versus untreated stimulated cells.

CompoundConcentration for >50% p-p38 Inhibition
This compoundTo be determined
(5Z)-7-Oxozeaenol~100-500 nM

Table 3: Expected Output from Phospho-p38 Western Blot Analysis.

Cellular Assay: Inhibition of NF-κB Transcriptional Activity

To confirm that the inhibition of TAK1 and its immediate downstream targets translates to a functional cellular outcome, we will measure the activity of the NF-κB transcription factor.

Experimental Rationale: TAK1 is essential for the activation of the IKK complex, which leads to the degradation of IκBα and the subsequent nuclear translocation and activation of NF-κB.[2][3] An NF-κB reporter assay provides a quantitative measure of this critical downstream event.

Protocol: NF-κB Luciferase Reporter Assay

This protocol is based on commercially available reporter assay systems.[15][16]

  • Cell Transfection and Plating:

    • Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Alternatively, use a stable cell line expressing the NF-κB reporter construct.

    • Plate the transfected or stable cells in a 96-well plate and allow them to adhere overnight.[17]

  • Cell Treatment:

    • Pre-treat the cells with serial dilutions of this compound or (5Z)-7-Oxozeaenol for 1 hour.

    • Stimulate the cells with TNF-α (20 ng/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using the provided lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

    • Determine the IC50 value for the inhibition of NF-κB activity.

CompoundPredicted IC50 for NF-κB Inhibition (nM)
This compoundTo be determined
(5Z)-7-Oxozeaenol~83 nM

Table 4: Expected Output from NF-κB Reporter Assay.

Visualizing the Scientific Workflow and Signaling Pathway

TAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Signaling TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1beta IL-1beta IL1R IL1R IL-1beta->IL1R TRAF2_5 TRAF2/5 TNFR->TRAF2_5 TRAF6 TRAF6 IL1R->TRAF6 TAB2_3 TAB2/3 TRAF2_5->TAB2_3 TRAF6->TAB2_3 TAK1 TAK1 TAB1 TAB1 TAK1->TAB1 TAK1->TAB2_3 IKK IKK Complex TAK1->IKK phosphorylates MKKs MKKs TAK1->MKKs phosphorylates TAB2_3->TAK1 activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Inflammation Inflammatory Gene Expression NFkB->Inflammation p38_JNK p38 / JNK MKKs->p38_JNK phosphorylates p38_JNK->Inflammation Lead_Compound 5-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid Lead_Compound->TAK1 Benchmark (5Z)-7-Oxozeaenol Benchmark->TAK1

Caption: TAK1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data Data Comparison A Physicochemical Property Calculation (Lipinski's Rule) B Direct TAK1 Kinase Assay (ADP-Glo™) A->B C Determine IC50 B->C D Cell Treatment with Compounds and Stimulus (TNF-α) C->D E Western Blot for p-p38 D->E F NF-κB Luciferase Reporter Assay D->F G Quantify p-p38 Inhibition E->G H Determine Cellular IC50 for NF-κB Inhibition F->H I Benchmark against (5Z)-7-Oxozeaenol G->I H->I

Caption: Proposed Experimental Workflow for Benchmarking.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to benchmark this compound against the known TAK1 inhibitor, (5Z)-7-Oxozeaenol. By following these experimental protocols, researchers can generate a comprehensive dataset to evaluate the compound's potential as a novel therapeutic agent targeting the TAK1 signaling pathway. Positive results from these studies would justify further investigation, including selectivity profiling against a panel of other kinases, in vivo efficacy studies in animal models of inflammation, and detailed pharmacokinetic and toxicological assessments. This structured approach ensures a thorough and scientifically rigorous evaluation, laying the groundwork for potential future drug development.

References

  • Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 643-650. [Link]

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com. [Link]

  • Singh, A., et al. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology. [Link]

  • Wikipedia. (2023). Lipinski's rule of five. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. [Link]

  • PubMed. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. [Link]

  • Cheung, P. C., & Campbell, I. K. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200222. [Link]

  • Li, S., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 629552. [Link]

  • Frontiers. (2021). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. [Link]

  • PubMed. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. [Link]

  • PubMed Central. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. [Link]

  • PNAS. (2011). Epithelial transforming growth factor β-activated kinase 1 (TAK1) is activated through two independent mechanisms and regulates reactive oxygen species. [Link]

  • ResearchGate. (n.d.). TAK1 inflammatory signalling pathways. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • National Institutes of Health. (2014). Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX). [Link]

  • PubMed. (2014). Transforming growth factor (TGF)-β-activated kinase 1 (TAK1) activation requires phosphorylation of serine 412 by protein kinase A catalytic subunit α (PKACα) and X-linked protein kinase (PRKX). [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • PubMed Central. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. [Link]

  • ResearchGate. (n.d.). Stimulation and activation of the TAK1 pathway and TAB1 domain... [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • ResearchGate. (2018). P38 phosphorylation detection - ELISA, western blot or immunofluorescence? [Link]

  • ResearchGate. (n.d.). Detection of phosphorylated p38 in Western blot analysis. [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • The Royal Society Publishing. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. [Link]

  • National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]

  • Reaction Biology. (n.d.). TAK1 Kinase Assay Service. [Link]

  • National Institutes of Health. (2013). TAK1 targeting by glucocorticoids determines JNK and IκB regulation in Toll-like receptor–stimulated macrophages. [Link]

  • PNAS. (2020). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. [Link]

  • Biocompare. (2014). Phospho-p38 - Western Blot. [Link]

  • PubMed Central. (2007). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. [Link]

  • National Institutes of Health. (2018). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. [Link]

  • PubMed Central. (2024). TAK1 inhibition leads to RIPK1-dependent apoptosis in immune-activated cancers. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. As a novel heterocyclic compound likely utilized in pharmaceutical research and drug development, adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep, actionable understanding for researchers, scientists, and laboratory managers.

Part 1: Hazard Identification and Risk Assessment

Before any disposal plan can be formulated, a thorough understanding of the compound's potential hazards is critical. While specific toxicological data for this exact molecule may be limited, its structure—containing a carboxylic acid functional group and an indazole core—allows for a robust hazard assessment based on analogous compounds.

Safety Data Sheets (SDS) for structurally related indazole-3-carboxylic acids indicate that this class of compounds should be handled as hazardous.[1][2][3][4][5] The primary risks are associated with irritation and potential harm upon direct contact or ingestion.

Key Hazard Insights:

  • Irritant Properties: The carboxylic acid moiety suggests corrosive or irritant properties. Analogous compounds are classified as causing serious eye irritation and skin irritation.[2][3][4][5]

  • Respiratory Effects: Fine powders or aerosols may cause respiratory tract irritation.[3][4][5]

  • Oral Toxicity: Some analogs are classified as harmful if swallowed.[1]

  • Chemical Incompatibility: Carboxylic acids are fundamentally incompatible with bases, oxidizing agents, and reducing agents.[6] Contact with strong bases can cause a vigorous and exothermic reaction. Storing this waste with incompatible materials, such as strong oxidizing agents or amines, must be avoided.[2]

Hazard Profile & Personal Protective Equipment (PPE)

The following table summarizes the anticipated hazard profile and the minimum required PPE for handling waste containing this compound.

Hazard ClassificationGHS PictogramSignal WordRequired PPE
Skin Irritation (Category 2)Exclamation MarkWarning Chemical-resistant gloves (nitrile or neoprene), lab coat.[2][6]
Serious Eye Irritation (Category 2/2A)Exclamation MarkWarning Splash goggles and/or a face shield.[1][2][6]
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)Exclamation MarkWarning Work in a chemical fume hood or well-ventilated area.[4][5][6] Use a dust respirator if handling bulk powder.
Acute Toxicity - Oral (Category 4)Exclamation MarkWarning Do not eat, drink, or smoke when handling.[1] Wash hands thoroughly after handling.[1][2][5]

Part 2: Core Disposal Protocol

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste . It should never be disposed of in the regular trash or down the drain. While neutralization is a common method for simple acids, the complex heterocyclic nature of this compound means that neutralization byproducts may themselves be hazardous or unknown; therefore, this method is not recommended.

Step 1: Waste Characterization and Segregation

Proper disposal begins at the point of generation.

  • Immediate Classification: All waste streams containing this compound (e.g., pure excess solid, solutions, contaminated labware) must be classified as hazardous waste.

  • Segregation is Critical: This waste must be kept separate from other waste streams.[6] Never mix organic acid waste with:

    • Inorganic bases (e.g., sodium hydroxide)

    • Strong oxidizing agents

    • Inorganic acids (e.g., hydrochloric or sulfuric acid)[6]

    • Reactive metals

The causality is clear: mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fire.[7]

Step 2: Container Selection and Labeling

The integrity of the disposal process relies on proper containment.

  • Container Choice: Use only designated, compatible, and leak-proof hazardous waste containers.[6] High-density polyethylene (HDPE) or glass containers are generally suitable.[6][8] The container must have a secure, tightly-fitting cap.[7]

  • Fill Level: Never fill a waste container to more than 90% of its capacity.[8] This headspace allows for vapor expansion and reduces the risk of spills from overfilling.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The Environmental Protection Agency (EPA) requires that each label clearly displays:

    • The words "Hazardous Waste ".[9][10]

    • The full, unabbreviated chemical name: "This compound " and any other components in the mixture with their concentrations.[11]

    • Appropriate hazard warnings or pictograms (e.g., "Irritant," "Corrosive").[9][10]

Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations strictly govern the on-site storage of hazardous waste.

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7][9][12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][9][13]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant tray or tub (secondary containment).[11][14] This crucial step ensures that any potential leaks are captured, preventing a wider spill and environmental contamination.

  • Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[10][13] Partially filled containers may remain in the SAA for up to one year.[7] However, once a container is full, it must be removed from the SAA within three calendar days.[7]

Step 4: Arranging for Final Disposal

This compound must be disposed of through a licensed hazardous waste management vendor.

  • Contact EHS: Follow your institution's specific procedures for waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[6]

  • Manifest Tracking: The waste will be tracked from its point of generation to its final disposal facility via a hazardous waste manifest system, ensuring a "cradle-to-grave" chain of custody as required by the Resource Conservation and Recovery Act (RCRA).[8][9]

  • Disposal Method: The final disposal method will be determined by the licensed vendor but typically involves high-temperature incineration for organic compounds.[9]

Part 3: Emergency Procedures - Spill and Exposure Management

Small Spill Cleanup

For minor spills of the solid compound or a solution:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[1][6] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it according to the protocol in Part 2.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[6]

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1][2][4] If irritation occurs or persists, seek medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air.[1][3][4] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Wash out the mouth with water and seek immediate medical attention.[1]

Part 4: The Regulatory Framework and Disposal Workflow

The disposal of this chemical is governed by a multi-tiered regulatory system. The U.S. Environmental Protection Agency (EPA) , under the authority of the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management.[8][15] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including hazard communication, employee training, and emergency response protocols through standards like HAZWOPER (Hazardous Waste Operations and Emergency Response).[16][17][18]

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_steps Disposal Protocol start Waste Generated: 5-Methyl-4,5,6,7-tetrahydro-2H- indazole-3-carboxylic acid decision Characterize Waste Stream (Solid, Liquid, Contaminated Debris) start->decision collect_as_haz TREAT AS HAZARDOUS WASTE decision->collect_as_haz step1 Step 1: Segregate Keep away from bases, oxidizers, and inorganic acids. collect_as_haz->step1 step2 Step 2: Containerize Use a compatible, sealed container (Glass or HDPE). Do not fill >90%. step3 Step 3: Label Correctly 'Hazardous Waste', full chemical name, concentrations, and hazard pictograms. step4 Step 4: Store in SAA Store in a designated Satellite Accumulation Area with secondary containment. step5 Step 5: Final Disposal Contact institutional EHS for pickup and disposal by a licensed vendor.

Caption: Decision workflow for the disposal of this compound waste.

Conclusion

The responsible management of this compound waste is an integral part of the research process. By understanding the compound's inherent hazards and adhering to a strict protocol of segregation, containment, labeling, and professional disposal, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment. Always prioritize your institution's specific EHS guidelines, as they are tailored to local and state regulations.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Creative Safety Supply. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Safety Data Sheet - Mixture of Calcium salts and Carboxylic acids. (2018, April 24). Greenbook.net. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (n.d.). University of Oklahoma. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Handling and Safety Guide: 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Prepared by a Senior Application Scientist

This document provides essential safety protocols and operational guidance for the handling of this compound. As a trusted partner in your research and development endeavors, our goal is to furnish you with the critical information necessary to ensure a safe laboratory environment, maintain experimental integrity, and manage chemical lifecycles responsibly. The following procedures are synthesized from an analysis of the compound's structural features, data on close chemical analogs, and established best practices for laboratory safety.

Hazard Identification and Risk Assessment

The primary hazards are associated with its acidic nature and potential as an irritant. Based on data from its close analog, the compound should be treated as hazardous.[1]

Table 1: Hazard Profile Based on Structural Analogs

Hazard Classification Category GHS Statement Practical Implication
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Direct contact may cause redness, itching, and inflammation.[1][2][3]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation Contact with eyes can result in significant irritation, pain, and potential damage.[1][2][4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2] |

Inherent Chemical Risks:

  • Acidity: As a carboxylic acid, it will react with bases. Such reactions can be exothermic and should be avoided in uncontrolled settings, including waste streams.[5]

  • Physical Form: The compound is a solid at room temperature. The primary route of exposure is through the inhalation of dust or direct contact with skin and eyes.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE is not merely a checklist; it is a system designed to provide a reliable barrier between the researcher and the chemical hazard.

Eye and Face Protection
  • Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times when handling the compound.[6][7] These provide a 360-degree seal around the eyes to protect from dust and potential splashes.

  • Recommended for High-Risk Procedures: A full-face shield should be worn over safety goggles when handling quantities greater than a few grams or when a procedure has a significant risk of splashing (e.g., dissolution in a large volume of solvent).[8][9]

Skin and Body Protection
  • Gloves: Nitrile or butyl rubber gloves are the recommended choice for handling carboxylic acids, providing adequate chemical resistance.[8][10]

    • Protocol: Always inspect gloves for tears or punctures before use. Employ the "double-gloving" technique for extended procedures. Remove gloves using a method that avoids touching the outer contaminated surface with bare skin.[11]

  • Laboratory Coat: A properly fitted, long-sleeved laboratory coat must be worn and fully fastened.

  • Additional Protection: For tasks involving larger quantities, a chemically resistant apron should be worn over the lab coat. Ensure that shoes fully cover the feet; open-toed footwear is strictly prohibited.[9]

Respiratory Protection
  • Primary Engineering Control: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to minimize the generation and inhalation of dust.[12]

  • Secondary Respiratory Protection: In the rare event that a fume hood is not available or if there is a risk of aerosol generation, respiratory protection is required.

    • Low-Level Exposure: For handling small quantities where dust may be minimal, a NIOSH-approved N95 particulate respirator may be sufficient.

    • Higher-Level Exposure: For larger quantities or potential aerosolization, a half-mask or full-face respirator equipped with combination P100 (particulate) and acid gas cartridges is necessary.[6][8] A proper fit test is essential for respirator effectiveness.[8]

Operational Handling and Workflow

Adherence to a strict, procedural workflow is critical for safety.

Preparation and Pre-Handling Checklist
  • Designate Work Area: Clearly define the handling area within a chemical fume hood.

  • Verify Safety Equipment: Confirm that a certified safety shower and eyewash station are unobstructed and have been recently tested.[1][6]

  • Assemble Materials: Gather the chemical, necessary solvents, glassware, and spill cleanup materials before donning PPE.

  • Don PPE: Put on protective equipment in the correct order to ensure complete coverage.

PPE_Donning_Workflow

Handling Procedure
  • Perform all manipulations, including weighing and preparing solutions, inside the fume hood.

  • Use a spatula or other appropriate tools for transferring the solid to prevent skin contact.

  • Keep the container of the chemical sealed when not in immediate use to prevent dust from becoming airborne.

  • Upon completion, decontaminate the work surface.

Doffing PPE

The removal of PPE is a critical step to prevent cross-contamination. The general principle is to remove the most contaminated items first.

  • Gloves: Remove gloves first, turning them inside out.

  • Face Shield/Goggles: Handle by the strap; do not touch the front surface.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated exterior away from your body.

  • Respirator: Remove last.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[1]

Spill and Exposure Management

Spill Response
  • Small Spill (Solid): Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

  • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid for Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, call for immediate medical assistance.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Waste Disposal Plan

Improper disposal poses a significant risk to both personnel and the environment. All waste generated from handling this compound must be treated as hazardous chemical waste.

Table 2: Waste Stream Management

Waste Type Container Requirement Disposal Procedure
Unused/Expired Solid Chemical Original or clearly labeled, sealed, chemically compatible container. Collect for pickup by your institution's EHS or a certified hazardous waste contractor.[1][13]
Contaminated Labware (Gloves, Wipes, etc.) Labeled, sealed plastic bag or container. Place in the solid hazardous chemical waste stream.

| Solutions of the Compound | Labeled, sealed, and vented (if necessary) solvent-safe container. | Collect as liquid hazardous waste. Do not mix with incompatible waste streams, especially bases.[5] Do not dispose of down the drain.[14] |

Neutralization: While dilute carboxylic acids (<10%) can sometimes be neutralized with a base like sodium bicarbonate for drain disposal, this is not recommended for this compound without explicit permission from your local EHS and verification that no other hazardous materials are present.[13][14] The most prudent and compliant course of action is to collect all solutions for professional disposal.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • How to Dispose of Acetic Acid. Lab Alley. [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. [Link]

  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. [Link]

  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem. [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. Fisher Scientific. [Link]

  • SAFETY DATA SHEET. Greenbook.net. [Link]

  • SAFETY DATA SHEET: 2-Methyl-2H-indazole-3-carboxylic acid. Fisher Scientific. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.